Scoparone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFOGOEJLSQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152640 | |
| Record name | Scoparone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Scoparone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120-08-1 | |
| Record name | Scoparone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scoparone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scoparone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCOPARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5841PDT4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Scoparone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
| Record name | Scoparone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Scoparone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparone, a natural organic compound first isolated from the Chinese herb Artemisia scoparia, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and biological activities, with a focus on its underlying signaling pathways and relevant experimental methodologies.
Chemical Identity and Structure
This compound, systematically named 6,7-dimethoxy-2H-1-benzopyran-2-one, is a member of the coumarin (B35378) class of compounds.[1][2] It is structurally characterized by a benzopyrone nucleus with two methoxy (B1213986) groups substituted at the 6 and 7 positions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 6,7-dimethoxy-2H-1-benzopyran-2-one | [1] |
| Other Names | 6,7-Dimethoxycoumarin; Aesculetin dimethyl ether; 6,7-Dimethylesculetin; Ethis compound | [1][3][4] |
| CAS Number | 120-08-1 | [1][5][6] |
| Molecular Formula | C₁₁H₁₀O₄ | [1][5][6] |
| Molecular Weight | 206.19 g/mol | [2][6] |
| SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)OC | [2] |
| InChI Key | GUAFOGOEJLSQBT-UHFFFAOYSA-N | [1][5][6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical Description | Solid powder | [6][7] |
| Melting Point | 143-145 °C | [1] |
| Solubility | DMSO: 41 mg/mL (198.84 mM) Ethanol: 41 mg/mL Water: Insoluble | [8] |
Pharmacological Activities and Signaling Pathways
This compound exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, vasorelaxant, and anticoagulant activities.[6][8] These effects are mediated through its interaction with various cellular signaling pathways.
Anti-Inflammatory and Immunosuppressive Effects
This compound has been shown to possess immunosuppressive properties.[1] Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway. This leads to a downregulation of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, IL-8, and MCP-1.[6]
Caption: this compound's Anti-Inflammatory Mechanism.
Vasorelaxant and Cardiovascular Effects
This compound induces vasorelaxation and has potential applications in cardiovascular health.[1] One of its key mechanisms involves the inhibition of vascular smooth muscle cell (VSMC) proliferation.[6][8] this compound achieves this by arresting the cell cycle at the G0/G1 phase. This is accomplished by reducing the expression of cyclin D1 and phosphorylated retinoblastoma protein (Rb), and by inhibiting the STAT3 signaling pathway.[6][8] Specifically, this compound blocks the translocation of STAT3 from the cytosol to the nucleus.[6][8]
Caption: this compound's Inhibition of VSMC Proliferation.
Experimental Protocols
In Vitro Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
This protocol is based on methodologies described in the literature to assess the anti-proliferative effects of this compound on VSMCs.[8]
1. Cell Culture and Seeding:
-
Rat VSMCs are cultured in appropriate media.
-
Cells are seeded in six-well plates at a density that allows them to reach approximately 90% confluence.
2. Serum Starvation and Stimulation:
-
Once confluent, cells are starved in a serum-free medium for 24 hours to synchronize their cell cycles.
-
Following starvation, the medium is replaced with a medium containing 1% FBS for an additional 24 hours.
3. Treatment:
-
The medium is then replaced with a medium containing 20% FBS to stimulate proliferation.
-
Cells are co-treated with either a vehicle control (e.g., 0.2% DMSO) or the desired concentration of this compound (e.g., 500 μM) for 24 hours.
4. Analysis:
-
After treatment, cells are detached, for instance by scraping.
-
Cell proliferation can be assessed by various methods, including:
-
Direct Cell Counting: Staining with hematoxylin (B73222) and counting under a microscope.
-
Flow Cytometry: To analyze cell cycle distribution (proportions of cells in G0/G1, S, and G2/M phases).
-
Western Blotting: To measure the expression levels of key cell cycle proteins like cyclin D1, phosphorylated Rb, and survivin.
-
Caption: Workflow for VSMC Proliferation Assay.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a variety of interesting pharmacological properties. Its ability to modulate key signaling pathways, such as NF-κB and STAT3, makes it a valuable lead compound for the development of new therapeutic agents for inflammatory diseases and cardiovascular disorders. The experimental protocols outlined in this guide provide a foundation for further research into the mechanisms of action and potential applications of this versatile molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H10O4 | CID 8417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. xcessbio.com [xcessbio.com]
- 7. Page loading... [wap.guidechem.com]
- 8. selleckchem.com [selleckchem.com]
The Biosynthesis of Scoparone in Artemisia scoparia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Scoparone (6,7-dimethoxycoumarin), a pharmacologically significant compound found in Artemisia scoparia. This document outlines the enzymatic steps, intermediate metabolites, and relevant quantitative data, offering a comprehensive resource for research and development in phytochemistry and drug discovery. The information presented herein is substantially based on studies of the closely related species Artemisia capillaris, where the pathway has been more extensively elucidated. The presence of both this compound and its immediate precursor, Scopoletin, has been confirmed in the aerial parts of Artemisia scoparia.[1][2]
Overview of the this compound Biosynthesis Pathway
This compound biosynthesis originates from the general phenylpropanoid pathway, a fundamental route in higher plants for the production of a wide array of secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce key hydroxycinnamic acid intermediates. These are then channeled into the coumarin (B35378) branch, leading to the formation of Scopoletin, which undergoes a final methylation step to yield this compound.
The General Phenylpropanoid Pathway
The initial stages of the pathway involve the conversion of L-phenylalanine to p-Coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.
This section of the pathway is foundational for the synthesis of not only coumarins but also flavonoids, lignins, and other significant plant compounds.
Branching into Coumarin Biosynthesis: The Path to Scopoletin
From p-Coumaroyl-CoA, the pathway branches towards the synthesis of coumarins. The key intermediate, Scopoletin, is formed through a series of hydroxylation and methylation steps. The enzymes involved in this part of the pathway include:
-
p-Coumarate 3-hydroxylase (C3H): Hydroxylates p-coumaric acid to produce caffeic acid.
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to generate feruloyl-CoA.
-
Feruloyl-CoA 6'-hydroxylase (F6'H): A key enzyme that hydroxylates feruloyl-CoA, leading to the formation of the coumarin ring structure.
-
Coumarin synthase (COSY): Involved in the final steps of coumarin ring formation.
-
Caffeic acid 3-O-methyltransferase (COMT): Can also be involved in the methylation of caffeic acid.
The Final Step: this compound Formation
The terminal step in the biosynthesis of this compound is the methylation of Scopoletin. This reaction is catalyzed by a specific O-methyltransferase:
-
Scopoletin O-methyltransferase (OMT): In Artemisia capillaris, a novel O-methyltransferase, designated AcOMT1, has been identified to catalyze the methylation of Scopoletin at the 6-hydroxyl group to produce this compound. Given the close taxonomic relationship, a homologous enzyme is presumed to perform this function in Artemisia scoparia.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the enzymatic steps from L-phenylalanine to this compound.
Caption: Biosynthesis pathway of this compound from L-Phenylalanine.
Quantitative Data
| Plant Tissue | This compound Content (µg/g Dry Weight) |
| Flower | Data not available |
| Leaf | Data not available |
| Stem | Data not available |
| Root | Data not available |
Note: Specific quantitative data for this compound content in different tissues of Artemisia scoparia is not available in the reviewed literature. The pathway and enzymes are largely inferred from studies on the closely related species, A. capillaris.
A study on the heterologous expression of key enzymes in Nicotiana benthamiana resulted in the production of this compound at a concentration of 3.03 µg/g dry weight.
Key Enzymes in this compound Biosynthesis
The following table details the enzymes involved in the biosynthesis of this compound.
| Enzyme Name | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-Coumaroyl-CoA. |
| p-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid. |
| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates caffeoyl-CoA to feruloyl-CoA. |
| Feruloyl-CoA 6'-hydroxylase | F6'H | Key enzyme in the formation of the coumarin ring. |
| Coumarin synthase | COSY | Involved in the final steps of coumarin ring formation. |
| O-methyltransferase | OMT | Methylates Scopoletin to form this compound. In A. capillaris, this is AcOMT1. |
Experimental Protocols
This section provides an overview of the methodologies typically employed in the study of the this compound biosynthesis pathway.
Metabolite Extraction and Analysis
A generalized workflow for the extraction and analysis of this compound and related precursors from Artemisia scoparia is as follows:
-
Sample Preparation: Plant tissues (leaves, stems, roots, flowers) are harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is then ground into a fine powder.
-
Extraction: The powdered tissue is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often using ultrasonication or maceration to enhance extraction efficiency.
-
Purification: The crude extract is filtered and may be subjected to further purification steps such as solid-phase extraction (SPE) to remove interfering compounds.
-
Analysis: The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) for the identification and quantification of this compound and its precursors.
Caption: Generalized workflow for metabolite analysis.
Enzyme Assays
To characterize the activity of the enzymes involved in the pathway, particularly the final O-methyltransferase, the following steps are generally performed:
-
Gene Cloning and Heterologous Expression: The gene encoding the putative enzyme is cloned from Artemisia scoparia cDNA and expressed in a heterologous system, such as E. coli or yeast.
-
Protein Purification: The expressed enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with its substrate (e.g., Scopoletin for the OMT) and the necessary co-factors (e.g., S-adenosylmethionine as a methyl donor) in a suitable buffer.
-
Product Detection: The reaction products are extracted and analyzed by HPLC or LC-MS to determine the rate of product formation and calculate kinetic parameters such as Km and Vmax.
Conclusion
The biosynthesis of this compound in Artemisia scoparia is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. While the complete pathway has been largely elucidated through studies on the closely related species A. capillaris, further research is needed to isolate and characterize the specific enzymes and their kinetics in A. scoparia. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the natural production and potential biotechnological applications of this important bioactive compound.
References
- 1. Sesquiterpene lactones and scopoletins from Artemisia scoparia Waldst. & Kit. and their angiotensin I-converting enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones and scopoletins from Artemisia scoparia Waldst. & Kit. and their angiotensin I-converting enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Scoparone's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scoparone, a natural coumarin (B35378) derivative isolated from Artemisia capillaris, has demonstrated significant anti-inflammatory properties across a spectrum of immune-mediated inflammatory diseases (IMIDs).[1][2] This technical guide delineates the core mechanisms of action through which this compound exerts its therapeutic effects. It provides an in-depth analysis of its modulation of key signaling pathways, its impact on various immune cells, and quantitative data from preclinical studies. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation into its potential as a novel anti-inflammatory agent.
Introduction
Immune-mediated inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions, are characterized by a dysregulated immune response leading to chronic inflammation and tissue damage.[1][2] Current therapeutic strategies often have limitations, including adverse side effects and a lack of long-term efficacy. This compound (6,7-dimethoxycoumarin) has emerged as a promising therapeutic candidate due to its multifaceted anti-inflammatory, antioxidant, and immunomodulatory activities.[3][4] This document serves as a comprehensive resource on the molecular mechanisms underpinning this compound's anti-inflammatory effects.
Core Mechanisms of Action: Modulation of Key Signaling Pathways
This compound's anti-inflammatory effects are attributed to its ability to interfere with several critical intracellular signaling cascades that regulate the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to potently inhibit NF-κB activation.[1][5] This inhibition is often mediated through the Toll-like receptor 4 (TLR4) and PI3K/Akt signaling pathways.[1][6] In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the activation of the TLR4/MyD88/NF-κB axis.[1][7] It also diminishes IL-1β-induced activation of the PI3K/Akt/NF-κB pathway in human osteoarthritis chondrocytes.[6]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is crucial for the production of inflammatory mediators. This compound has been observed to inhibit the activation of the p38 MAPK signaling pathway, thereby reducing the expression of TNF-α and IL-6 in mast cells.[1] However, in LPS-stimulated BV-2 microglial cells, this compound did not affect the activation of p38 and JNK, suggesting a cell-type specific mechanism.[5]
Attenuation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and inflammation, often acting upstream of NF-κB. This compound has been demonstrated to diminish the IL-1β-induced activation of the PI3K/Akt pathway in chondrocytes, contributing to its anti-inflammatory effects in osteoarthritis.[6]
Interference with the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. This compound has been found to inhibit the activity of STAT3, a key mediator of inflammation and cell proliferation.[8][9] It achieves this by decreasing the phosphorylation and nuclear accumulation of STAT3, without affecting the upstream kinases JAK2 or Src.[9]
Suppression of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to restrain NLRP3 inflammasome activation by suppressing caspase-1 cleavage, pyroptosis, and mature IL-1β secretion.[10][11] This effect is linked to the enhancement of mitophagy, which controls mitochondrial quality and reduces reactive oxygen species (ROS) production, a key trigger for NLRP3 activation.[10]
References
- 1. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NLRP3 inflammasome inhibition and M1-to-M2 microglial polarization shifting via this compound-inhibited TLR4 axis in ovariectomy/D-galactose Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts anti-tumor activity against DU145 prostate cancer cells via inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses mitophagy-mediated NLRP3 inflammasome activation in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Properties of 6,7-Dimethoxycoumarin (Scoparone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxycoumarin, commonly known as scoparone, is a natural bioactive coumarin (B35378) first isolated from the Chinese herb Artemisiae Scopariae Herba (Yin-Chen-Hao).[1] Traditionally used in Chinese medicine for treating hepatic disorders like jaundice and cholestasis, modern pharmacological research has revealed a broader spectrum of activities.[2] this compound exhibits significant anti-inflammatory, anticancer, hepatoprotective, and cardiovascular properties, among others.[2][3][4] Its therapeutic potential stems from its ability to modulate a variety of intracellular signaling pathways, making it a subject of increasing interest in drug discovery and development.[1] This guide provides a comprehensive overview of its pharmacological effects, underlying molecular mechanisms, quantitative data, and key experimental methodologies.
Pharmacological Properties and Mechanisms of Action
This compound's diverse biological effects are attributed to its interaction with multiple cellular targets and signaling cascades.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects across various experimental models.[1] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[5][6] This is achieved primarily through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][6][7]
Mechanism of Action: In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), triggering downstream signaling. This compound has been shown to suppress this cascade.[1][8] It inhibits the phosphorylation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit.[6] By blocking NF-κB activation, this compound downregulates the expression of target inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] Additionally, this compound attenuates the phosphorylation of MAPK family proteins, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinase (JNK), further contributing to its anti-inflammatory profile.[1][6][9]
Anticancer Activity
This compound exhibits antitumor effects against various cancer cell lines, including prostate, pancreatic, and breast cancer.[10][11][12] Its primary mechanisms involve inducing cell cycle arrest, promoting apoptosis, and inhibiting cell migration and invasion.[11][13]
Mechanism of Action: A key target of this compound in cancer is the Signal Transducer and Activator of Transcription 3 (STAT3).[10][13] this compound inhibits both constitutive and IL-6-induced STAT3 phosphorylation and its subsequent nuclear accumulation.[10][14] This leads to the downregulation of STAT3 target genes responsible for proliferation and survival, such as Cyclin D1, c-Myc, Survivin, and Bcl-2.[13] Computational modeling suggests this compound may directly bind to the SH2 domain of STAT3.[10][14]
In pancreatic cancer, this compound has been shown to suppress the PI3K/Akt signaling pathway.[11] It inhibits the phosphorylation of Akt, leading to an increased ratio of Bax/Bcl-2, activation of cleaved caspase-3, and cell cycle arrest in the G0/G1 phase.[11] In breast cancer, this compound's effects are mediated through the lncRNA SNHG12/miR-140-3p/TRAF2 axis, which ultimately inhibits the NF-κB pathway.[12]
Hepatoprotective Effects
This compound is well-regarded for its ability to protect the liver from various insults, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][8][15] It alleviates liver injury by reducing steatosis, inflammation, apoptosis, and fibrosis.[8][15]
Mechanism of Action: In models of NAFLD, this compound has been shown to regulate lipid metabolism. It reverses the expression of genes involved in cholesterol and fatty acid synthesis that are induced by a high-fat diet.[15] A key target in this process is the peroxisome proliferator-activated receptor α (PPARα) signaling pathway.[16] Molecular docking studies indicate that this compound can bind to human PPARα, modulating its activity to improve lipid metabolism and insulin (B600854) sensitivity.[16] Furthermore, its anti-inflammatory action via the TLR4/NF-κB pathway contributes significantly to its protective effects in NASH.[8]
Cardiovascular Effects
This compound positively impacts the cardiovascular system, exhibiting vasorelaxant, antihypertensive, and anti-hypertrophic properties.[17][18][19]
Mechanism of Action: In a mouse model of pathological myocardial hypertrophy induced by Angiotensin II (Ang II), this compound was found to alleviate cardiac hypertrophy and fibrosis.[19] The mechanism involves the inhibition of oxidative stress. This compound treatment blocks Ang II-induced activation of Rac1 (ras-related C3 botulinum toxin substrate 1), a key regulator of reactive oxygen species (ROS) production.[19] By suppressing Rac1-mediated oxidative stress, this compound protects cardiomyocytes and cardiac fibroblasts from pathological remodeling.[19] It also inhibits the proliferation of vascular smooth muscle cells (VSMCs) by blocking the nuclear accumulation of STAT3, which is independent of upstream kinases like JAK and Src.[17]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Pharmacological Effect | Cell Line | Assay | Key Result (IC₅₀ / Concentration) | Reference |
|---|---|---|---|---|
| Anticancer | Capan-2 (Pancreatic) | CCK-8 (Viability) | IC₅₀: 225.2 µmol/L | [11] |
| Anticancer | SW1990 (Pancreatic) | CCK-8 (Viability) | IC₅₀: 209.1 µmol/L | [11] |
| Anticancer | DU145 (Prostate) | Proliferation Assay | Significant inhibition at 50-200 µM | [10][13] |
| Anti-inflammatory | RAW 264.7 Macrophages | NO Production | Significant reduction at 100-400 µM | [6] |
| Anti-inflammatory | Human Chondrocytes | IL-1β induced effects | Dose-dependent attenuation | [7] |
| Cardiovascular | Rat VSMCs | Proliferation Assay | Significant attenuation at 500 µM |[17] |
Table 2: In Vivo Efficacy of this compound
| Pharmacological Effect | Animal Model | Dosage | Key Finding | Reference |
|---|---|---|---|---|
| Cardiovascular | Ang II-induced Mice | 60 mg/kg/day (gavage) | Alleviated cardiac hypertrophy & fibrosis | [19] |
| Antiseizure | Mouse MES Model | ED₅₀: 199.8 mg/kg (i.p.) | Exhibited time- and dose-dependent antiseizure effects | [20] |
| Antianginal | Rats | 25-50 mg/kg (p.o.) | Marked inhibition of ST wave depression | [18] |
| Hepatoprotective | NAFLD Mice | Not specified | Alleviated liver steatosis and injury |[15] |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.
-
Absorption and Distribution : After oral administration in rats, this compound is distributed and eliminated rapidly.[21] The highest concentrations are found in the liver, followed by the kidney and spleen.[21] It does not appear to cross the blood-brain barrier in significant amounts after oral administration, although some studies show it can accumulate moderately in the brain after intraperitoneal injection.[21][22]
-
Metabolism : The primary metabolic pathway for this compound is O-demethylation.[23] In humans, mice, and dogs, 6-O-demethylation to form isoscopoletin is the major route.[23] This is followed by glucuronide and sulfate (B86663) conjugation, with the resulting metabolites being the major forms found in human urine.[23] A secondary metabolite is scopoletin , formed via 7-O-demethylation.[2][23] These reactions are primarily catalyzed by cytochrome P450 enzymes.[23]
Key Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.[11]
-
Cell Seeding : Pancreatic cancer cells (e.g., Capan-2, SW1990) are seeded into 96-well plates at a specified density and cultured overnight.
-
Treatment : Cells are treated with various concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 24, 48 hours).
-
Reagent Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation : The plate is incubated for 1-4 hours at 37°C.
-
Measurement : The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation levels (e.g., p-Akt, p-STAT3).[6][11]
-
Cell Lysis : Treated and untreated cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
Electrophoresis : Equal amounts of protein are separated by molecular weight using SDS-PAGE.
-
Transfer : Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or BSA for 1 hour, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Akt, p-Akt, STAT3, NF-κB).
-
Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Myocardial Hypertrophy Model
This protocol evaluates the cardioprotective effects of this compound.[19]
-
Animal Model : Male C57BL/6J mice are used. Myocardial hypertrophy is induced by subcutaneous infusion of Angiotensin II (2 mg/kg/day) for 4 weeks using osmotic mini-pumps.
-
Treatment : A treatment group receives this compound (e.g., 60 mg/kg bodyweight) daily via oral gavage. A control group receives the vehicle.
-
Evaluation : After the treatment period, cardiac function is assessed by echocardiography.
-
Histological Analysis : Hearts are harvested, weighed, and sectioned. Tissues are stained with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and Masson's trichrome to assess fibrosis.
-
Biochemical Analysis : Protein or mRNA levels of hypertrophic and fibrotic markers are quantified in heart tissue using Western blot or qRT-PCR.
Conclusion and Future Perspectives
6,7-dimethoxycoumarin (this compound) is a pleiotropic natural compound with a well-documented portfolio of pharmacological activities, including potent anti-inflammatory, anticancer, hepatoprotective, and cardiovascular effects. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as NF-κB, STAT3, PI3K/Akt, and MAPK. The available quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic candidate.
While promising, further research is necessary. Future studies should focus on elucidating its precise molecular targets, conducting comprehensive toxicity and safety profiling, and optimizing its pharmacokinetic properties to enhance bioavailability.[2] Clinical trials are warranted to translate the extensive preclinical findings into effective treatments for a range of inflammatory, oncologic, and metabolic diseases. The continued investigation of this compound and its derivatives holds significant promise for the development of novel therapeutics.
References
- 1. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 2. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H10O4 | CID 8417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exerts anti-tumor activity against DU145 prostate cancer cells via inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. Frontiers | Effects of this compound on non-alcoholic fatty liver disease revealed by RNA sequencing [frontiersin.org]
- 16. This compound alleviates nonalcoholic fatty liver disease by modulating the PPARα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. The effect of this compound, a coumarin derivative isolated from the Chinese crude drug Artemisiae capillaris flos, on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound alleviates Ang II‐induced pathological myocardial hypertrophy in mice by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetics and tissue distribution study of this compound in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuropsychopharmacological profiling of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolism of this compound in Experimental Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Scoparone in Traditional Chinese Medicine: A Technical Guide for Researchers
Foreword: This document provides an in-depth technical overview of scoparone, a key bioactive compound found in the traditional Chinese medicinal herb Artemisia capillaris (Yin Chen Hao). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of this natural product. This guide summarizes its traditional applications, modern pharmacological data, and the molecular mechanisms underlying its effects, with a focus on its hepatoprotective and anti-inflammatory activities.
Traditional Chinese Medicine Context
This compound is a major active constituent of Artemisia capillaris Thunb., known in Traditional Chinese Medicine (TCM) as Yin Chen Hao. For over two millennia, Yin Chen Hao has been a cornerstone herb for treating "damp-heat" conditions, particularly those affecting the liver and gallbladder.[1][2] Its primary traditional indications include jaundice, hepatitis, and other liver disorders. In TCM theory, Yin Chen Hao is characterized by its bitter and pungent taste and slightly cold nature, which are believed to contribute to its ability to clear heat, resolve dampness, and promote bile secretion.
Pharmacological Properties of this compound
Modern pharmacological research has substantiated many of the traditional uses of this compound, revealing a broad spectrum of biological activities. These include hepatoprotective, anti-inflammatory, anti-fibrotic, antioxidant, and immunomodulatory effects.[1][2]
Quantitative Pharmacological Data
The following tables summarize key quantitative data on the pharmacological effects and pharmacokinetic profile of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Target Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 Value | Reference |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 19.7 µM, 17.1 µM | [3] |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | ~1.1 µM | [4] |
| U937 Human Monocytes | Phorbol 12-myristate 13-acetate (PMA) | Interleukin-8 (IL-8) Release | Concentration-dependent reduction | [5] |
| U937 Human Monocytes | Phorbol 12-myristate 13-acetate (PMA) | Monocyte Chemoattractant Protein-1 (MCP-1) Release | Concentration-dependent reduction | [5] |
| Human Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | Nitric Oxide (NO) Production | Dose-dependent suppression | [6] |
| Human Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | Prostaglandin E2 (PGE2) Production | Dose-dependent suppression | [6] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |
| Mice | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | 50 mg/kg | Attenuation of liver fibrosis | |
| Mice | Methionine and Choline-Deficient (MCD) Diet-induced NASH | Not specified | Improvement in hepatic steatosis, inflammation, and fibrosis | [7] |
| Mice | Alcohol and High-Fat Diet-induced Liver Injury | Not specified | Alleviation of liver injury, reduced lipid accumulation | [8] |
| Rats | General Liver Function Study | 20 mg/kg for 5 days | Protection against CCl4-induced liver damage | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 14.67 mg/L | [7] |
| Tmax (Time to Cmax) | Not specified | |
| AUC (Area Under the Curve) | 81.15 mg*h/L | [7] |
| CL (Clearance) | 1.23 L/h | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[5][9] This inhibition is thought to be a key mechanism behind its anti-inflammatory effects.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation, cell proliferation, and survival. This compound has been demonstrated to inhibit the phosphorylation and nuclear translocation of STAT3, which in turn suppresses the expression of STAT3-target genes.[6] This action contributes to its anti-inflammatory and potential anti-proliferative effects.
Caption: this compound modulates the STAT3 signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological effects.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide (NO) assay
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10]
-
Treatment:
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent according to the manufacturer's instructions.
-
PGE2, TNF-α, and IL-6: Quantify the concentrations of these cytokines in the cell culture supernatant using specific ELISA kits as per the manufacturer's protocols.[13]
-
-
Data Analysis: Calculate the percentage of inhibition of each inflammatory mediator by this compound compared to the LPS-stimulated control group. Determine the IC50 values using a dose-response curve.
In Vivo Hepatoprotective Assay in a Carbon Tetrachloride (CCl4)-Induced Liver Injury Mouse Model
Objective: To assess the protective effect of this compound against acute liver injury in mice.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
This compound
-
Kits for measuring serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Materials for liver histology (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain).
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week with free access to food and water.
-
Grouping: Divide the mice into the following groups (n=8-10 per group):
-
Control group (vehicle only)
-
CCl4 group (CCl4 in olive oil)
-
This compound treatment groups (this compound at different doses + CCl4)
-
-
Treatment:
-
Administer this compound (e.g., 50 mg/kg) or vehicle orally for 7 consecutive days.
-
On the 7th day, 2 hours after the last this compound administration, induce liver injury by a single intraperitoneal injection of CCl4 (0.2 ml/kg) diluted in olive oil.[14] The control group receives only olive oil.
-
-
Sample Collection: 24 hours after CCl4 injection, euthanize the mice and collect blood and liver samples.
-
Biochemical Analysis: Separate the serum from the blood samples and measure the levels of ALT and AST using commercial kits.
-
Histopathological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E).
-
Examine the liver sections under a microscope to assess the degree of liver damage, such as necrosis and inflammation.
-
-
Data Analysis: Compare the serum ALT and AST levels and the histopathological scores between the different groups to evaluate the hepatoprotective effect of this compound.
Conclusion and Future Directions
This compound, a key bioactive compound from the traditional Chinese medicine Yin Chen Hao, demonstrates significant therapeutic potential, particularly in the management of liver diseases and inflammatory conditions. Its well-documented hepatoprotective and anti-inflammatory properties are mediated through the modulation of critical signaling pathways, including NF-κB and STAT3. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a modern therapeutic agent.
Future research should focus on:
-
Elucidating the full spectrum of its molecular targets.
-
Conducting comprehensive preclinical and clinical trials to establish its safety and efficacy in humans.
-
Exploring synergistic effects with other compounds, both from traditional formulations and modern pharmaceuticals.
-
Developing optimized drug delivery systems to enhance its bioavailability.
By bridging the gap between traditional knowledge and modern scientific investigation, this compound stands as a promising candidate for the development of novel therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits PMA-induced IL-8 and MCP-1 production through suppression of NF-kappaB activation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates inflammation, apoptosis and fibrosis of non-alcoholic steatohepatitis by suppressing the TLR4/NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on alcohol and high-fat diet-induced liver injury revealed by RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of Scoparone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparone, a naturally occurring coumarin (B35378) first isolated from Artemisia scoparia, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive review of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and hepatoprotective effects. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug discovery and development.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects of this compound
| Target | Cell Line/System | Method | Concentration/IC50 | Effect | Reference |
| Proliferation | Human peripheral blood mononuclear cells (PHA-stimulated) | [³H]Thymidine uptake | 10⁻⁶ to 3 x 10⁻⁴ M | Dose-dependent reduction in proliferation | [1] |
| TNF-α, IL-6, IL-1β Production | LPS-induced alveolar macrophages | Not specified | Not specified | Inhibition of production | [2] |
| TNF-α, IL-6 Production | IgE-mediated mast cells | Not specified | Not specified | Inhibition of expression | [2] |
| TNF-α, IL-6, IL-1β Production | LPS-induced RAW 264.7 cells | Not specified | Not specified | Inhibition of production | [2] |
Signaling Pathways in Anti-inflammatory Action
This compound's anti-inflammatory activity is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Experimental Protocol: RT-qPCR for Cytokine Gene Expression
This protocol outlines the quantification of pro-inflammatory cytokine mRNA levels in LPS-stimulated macrophages treated with this compound.
1. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in 6-well plates and culture until 80-90% confluent.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.
2. RNA Isolation:
-
Lyse the cells using a TRIzol-based reagent and isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
3. Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
4. Real-Time Quantitative PCR (RT-qPCR):
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Perform qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
|---|---|---|
| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CGGATCATGCTTTCTGTGCTCA |
| IL-6 | GAGGATACCACTCCCAACAGACC | AAGTGCATCATCGTTGTTCATACA |
| IL-1β | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Anticancer Activity
This compound has demonstrated significant anticancer potential across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, and the inhibition of metastasis.
Quantitative Data: Cytotoxic Effects of this compound (IC50 Values)
| Cancer Type | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Prostate Cancer | DU145 | WST-8 | 72 | 41.3 | [3] |
| Pancreatic Cancer | Capan-2 | CCK-8 | Not specified | 225.2 | [4] |
| SW1990 | CCK-8 | Not specified | 209.1 | [4] | |
| Hepatocellular Carcinoma | MHCC-97L | CCK-8 | 48 | ~952 (196.33 µg/mL) | [5] |
| HCCC-9810 | CCK-8 | 48 | ~994 (205.06 µg/mL) | [5] |
Signaling Pathways in Anticancer Action
This compound's anticancer effects are mediated through the modulation of several key signaling pathways, including PI3K/Akt and STAT3.
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the assessment of this compound's cytotoxic effects on cancer cells using the MTT assay.
1. Cell Seeding:
-
Plate cancer cells (e.g., DU145, MHCC-97L) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 50, 100, 150, 200, 250, 300, 350 µg/mL) for 24, 48, or 72 hours.[5] Include a vehicle control (DMSO).
3. MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
This protocol describes the use of flow cytometry to quantify apoptosis in this compound-treated cancer cells.
1. Cell Treatment:
-
Seed and treat cancer cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
2. Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour.
-
Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Hepatoprotective Activity
This compound has shown significant potential in protecting the liver from various insults, including toxin-induced damage and non-alcoholic fatty liver disease (NAFLD).
Quantitative Data: Hepatoprotective Effects of this compound
| Model | Parameter | Treatment | Effect | Reference |
| CCl₄-induced liver damage in rats | Serum ALT, AST | This compound (dose not specified) | Significant decrease in elevated levels | [6] |
| High-fat diet-induced NAFLD in mice | Serum ALT, AST, γ-GT | This compound (dose not specified) | Significant reduction in elevated levels | [7] |
Signaling Pathways in Hepatoprotective Action
The hepatoprotective effects of this compound are linked to its ability to modulate pathways involved in inflammation and oxidative stress, such as the TLR4/NF-κB pathway.
Experimental Protocol: Western Blot for NF-κB Pathway Analysis
This protocol details the investigation of this compound's effect on the NF-κB pathway in an in vitro model of liver injury.
1. Cell Culture and Treatment:
-
Culture HepG2 cells and treat them with a hepatotoxic agent (e.g., CCl₄ or LPS) with or without pre-treatment with this compound.
2. Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
This compound demonstrates a broad spectrum of biological activities with significant therapeutic potential. Its anti-inflammatory, anticancer, and hepatoprotective effects are well-documented and are mediated through the modulation of multiple critical signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future investigations should focus on clinical trials to validate these preclinical findings and to fully elucidate the safety and efficacy of this compound in human diseases.
References
- 1. Possible mechanism of immunosuppressive effect of this compound (6,7-dimethoxycoumarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 3. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Liver Function -Journal of the Korean Society of Food Science and Nutrition | 학회 [koreascience.kr]
- 7. Frontiers | Effects of this compound on non-alcoholic fatty liver disease revealed by RNA sequencing [frontiersin.org]
Scoparone Signaling Pathway Modulation: A Technical Guide for Researchers
Abstract
Scoparone (6,7-dimethoxycoumarin), a natural compound isolated from Artemisia capillaris, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and neuroprotective effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of key intracellular signaling pathways. We consolidate current research findings, present quantitative data in structured tables, detail relevant experimental methodologies, and provide visual representations of the signaling cascades using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating this compound as a potential therapeutic agent.
Introduction
This compound, a major bioactive constituent of the traditional Chinese medicinal herb 'Yin-Chen-Hao' (Artemisiae Scopariae Herba), has a long history of use in treating liver diseases.[4] Modern pharmacological studies have expanded its therapeutic profile, revealing a broad spectrum of activities against various pathologies.[2][5] The efficacy of this compound is attributed to its ability to interact with and modulate a multitude of intracellular signaling pathways, thereby influencing cellular processes such as proliferation, inflammation, apoptosis, and oxidative stress. This guide will systematically dissect the signaling networks targeted by this compound, providing a foundational understanding for future research and drug development endeavors.
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by intervening in several critical signaling cascades. The following sections detail its mechanism of action within each pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt pathway in various cancer cell lines.[6]
Mechanism of Action: this compound inhibits the phosphorylation of Akt without affecting the total protein levels of PI3K and Akt.[6] This inhibition of Akt activation leads to downstream effects, including the modulation of apoptosis-related proteins. Specifically, this compound treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax and cleaved caspase-3.[6] In hepatocellular carcinoma (HCC), this compound suppresses cell proliferation by inhibiting the AKT/GSK-3β/cyclin D1 signaling pathway.[7] It reduces the phosphorylation of both AKT and GSK-3β, leading to decreased cyclin D1 expression and subsequent cell cycle arrest at the G1 phase.[7] Furthermore, in breast cancer cells, this compound has been shown to decrease AKT phosphorylation, which is associated with the upregulation of Mitogen-activated protein kinase phosphatase-3 (MKP-3).[8]
Quantitative Data on this compound's Effect on the PI3K/Akt Pathway:
| Cell Line | This compound Concentration | Effect | Reference |
| Capan-2 (Pancreatic Cancer) | 225.2 µmol/L (IC50) | Inhibition of cell viability | [6] |
| SW1990 (Pancreatic Cancer) | 209.1 µmol/L (IC50) | Inhibition of cell viability | [6] |
| MHCC-97L, HCCC-9810 (HCC) | 50, 100, 200 µg/mL | Inhibition of p-AKT (Ser473) and p-GSK-3β (Ser9) | [7] |
| MDA-MB-231 (Breast Cancer) | 100 µM | Decreased AKT phosphorylation | [8] |
Experimental Protocols:
-
Western Blot Analysis for PI3K/Akt Pathway Proteins:
-
Cell Lysis: Cells are treated with this compound at various concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-GSK-3β (Ser9), total GSK-3β, Bcl-2, Bax, cleaved caspase-3, and GAPDH (as a loading control).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram:
Caption: this compound inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and induced apoptosis.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many human cancers. This compound has been identified as a potent inhibitor of STAT3 activity.[1][9]
Mechanism of Action: this compound inhibits both constitutive and IL-6-induced STAT3 transcriptional activity.[1][9] It achieves this by reducing the phosphorylation of STAT3 at both Tyr705 and Ser727, which is crucial for its activation and nuclear translocation.[1] Importantly, this compound does not affect the phosphorylation of upstream kinases such as JAK2 or Src, suggesting a direct or near-direct effect on STAT3.[1][10] Computational modeling suggests that this compound may directly bind to the SH2 domain of STAT3, thereby inhibiting its dimerization and subsequent functions.[1][9] This inhibition of STAT3 leads to the downregulation of its target genes, including Cyclin D1, c-Myc, Survivin, Bcl-2, and Socs3.[1][10]
Quantitative Data on this compound's Effect on the STAT3 Pathway:
| Cell Line | This compound Concentration | Effect | Reference |
| DU145 (Prostate Cancer) | 200 µM | Inhibition of STAT3 transcriptional activity | [1] |
| DU145 (Prostate Cancer) | 200 µM | Reduction in pSTAT3 (Tyr705 and Ser727) levels | [1] |
| Vascular Smooth Muscle Cells | 200 µM | Blocked PDGF-stimulated M67 promoter activity | [11] |
Experimental Protocols:
-
Luciferase Reporter Assay for STAT3 Activity:
-
Transfection: Cells are co-transfected with a STAT3-responsive luciferase reporter plasmid (e.g., M67-Luc) and a Renilla luciferase plasmid (for normalization).
-
Treatment: After transfection, cells are treated with this compound and/or a STAT3 activator like IL-6.
-
Luciferase Measurement: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine STAT3 transcriptional activity.
-
Signaling Pathway Diagram:
References
- 1. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]
- 2. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates PD-L1 expression in human breast cancer cells by MKP-3 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity [scholarworks.indianapolis.iu.edu]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. This compound interferes with STAT3-induced proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Scoparone: A Technical Guide to its Cellular and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparone (6,7-dimethoxycoumarin), a natural compound extracted from the herb Artemisia scoparia, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Asian medicine for the treatment of hepatic disorders, recent research has unveiled a broader spectrum of therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying this compound's effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the effects of this compound across various experimental models.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Capan-2 | Pancreatic Cancer | 225.2 | [1] |
| SW1990 | Pancreatic Cancer | 209.1 | [1] |
| DU145 | Prostate Cancer | Not explicitly stated, but significant inhibition at 0.5 and 1 mmol/L | [2][3] |
| PC-3 | Prostate Cancer | Not explicitly stated, but significant inhibition at 0.5 and 1 mmol/L | [3] |
| MCF-7 | Breast Cancer | Not explicitly stated, but significant inhibition at higher concentrations (around 500 µM) | [4] |
| MDA-MB-231 | Breast Cancer | No significant cytotoxicity up to 500 µM at 24h | [5] |
Table 2: Effects of this compound on Inflammatory Mediators
| Cell Line/Model | Stimulant | This compound Concentration | Effect | Citation(s) |
| Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependent | Decreased production of NO, PGE2, MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5 | [6][7] |
| RAW 264.7 Macrophages | LPS | Dose-dependent | Reduced production of NO, PGE2, TNF-α, IL-1β, and IL-6 | [7][8] |
| U937 Human Monocytes | PMA | Concentration-dependent | Reduced release of IL-8 and MCP-1 | [9] |
| BV-2 Microglial Cells | LPS | 100, 250, 500 µM | Inhibited NO production and iNOS mRNA expression | [10] |
Table 3: Effects of this compound on Protein Expression and Phosphorylation
| Cell Line | Target Protein | This compound Concentration | Effect | Citation(s) |
| DU145 Prostate Cancer Cells | pSTAT3 (Tyr705), pSTAT3 (Ser727) | 0.5 mmol/L | Significantly reduced phosphorylation | [2][11][12] |
| DU145 Prostate Cancer Cells | Cyclin D1, c-Myc, survivin, Bcl-2 | 0.5 mmol/L | Suppressed expression | [2][11] |
| Human Osteoarthritis Chondrocytes | iNOS, COX-2 | Dose-dependent | Repressed IL-1β-induced expression | [6][7] |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | TRAF2 | Dose-dependent | Decreased expression | [4] |
| BV-2 Microglial Cells | p-IRF3, p-ERK | 100, 250, 500 µM | Inhibited LPS-induced phosphorylation | [10] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the primary pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]
- 4. This compound inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 8. This compound from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits PMA-induced IL-8 and MCP-1 production through suppression of NF-kappaB activation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound exerts anti-tumor activity against DU145 prostate cancer cells via inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Scoparone: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scoparone (6,7-dimethoxycoumarin), a naturally occurring coumarin, has a rich history rooted in traditional Chinese medicine and has emerged as a molecule of significant interest in modern pharmacology. Initially isolated from Artemisia scoparia, its journey from a traditional remedy to a subject of intensive scientific scrutiny has unveiled a plethora of therapeutic properties. This technical guide provides an in-depth exploration of the discovery and history of this compound research, its diverse pharmacological activities, and the experimental methodologies employed in its investigation. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in drug development.
Discovery and History of this compound Research
The story of this compound is a compelling example of a natural product's evolution from traditional use to a well-characterized pharmacological agent.
Traditional Roots in "Yin-Chen-Hao"
For centuries, this compound, as a key constituent of the herb Artemisia scoparia (and related species such as Artemisia capillaris), has been a cornerstone of traditional Chinese medicine. The herb, known as "Yin-Chen-Hao," has been traditionally used in decoctions to treat a variety of ailments, most notably liver diseases such as jaundice and hepatitis. This historical application laid the groundwork for its modern investigation as a hepatoprotective agent.
The Dawn of Scientific Investigation: Isolation and Characterization
While used for centuries, the scientific journey of this compound began in the early 20th century with the pioneering work of Austrian chemist Ernst Späth . A leading figure in the chemistry of natural products, Späth and his research group were instrumental in isolating and elucidating the structures of numerous coumarins and alkaloids. While a singular "discovery" paper is not readily identifiable, his extensive work on the constituents of various plants, including those containing coumarins, during the 1920s and 1930s is widely acknowledged as foundational to the field. This compound, being the dimethyl ether of esculetin, was characterized as 6,7-dimethoxycoumarin during this era of intensive natural product chemistry.
A Resurgence in Pharmacological Interest
Following its initial chemical characterization, this compound remained relatively under the pharmacological radar for several decades. A significant resurgence of interest occurred in the latter half of the 20th century. A landmark study by Jamwal and colleagues in 1972 , published in the Indian Journal of Medical Research, provided one of the first comprehensive pharmacological profiles of this compound isolated from Artemisia scoparia. This study delved into its effects on the cardiovascular and nervous systems, reigniting interest in its therapeutic potential beyond its traditional use for liver ailments.
The Modern Era: Unraveling Multifaceted Activities
From the 1970s onwards, research into this compound has expanded exponentially, revealing a wide spectrum of biological activities. The timeline below highlights the key areas of investigation:
Caption: A timeline of key milestones in this compound research.
This modern era of research has been characterized by a move towards understanding the molecular mechanisms underlying this compound's effects, with a focus on its interactions with key signaling pathways.
Pharmacological Effects of this compound
This compound exhibits a remarkable range of pharmacological activities, making it a promising candidate for the development of novel therapeutics.
Hepatoprotective Effects
In line with its traditional use, this compound has demonstrated significant hepatoprotective properties in numerous preclinical models. It mitigates liver injury induced by various toxins, including alcohol, carbon tetrachloride (CCl4), and acetaminophen. The mechanisms underlying this protection are multifaceted and include:
-
Antioxidant Activity: this compound scavenges free radicals and enhances the expression of endogenous antioxidant enzymes.
-
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines in the liver.
-
Anti-apoptotic Effects: this compound can prevent hepatocyte apoptosis, a key event in many liver diseases.
| Study Type | Model | Dosage/Concentration | Key Findings |
| In vivo | CCl4-induced liver injury in rats | 50 mg/kg | Significantly reduced serum ALT and AST levels. |
| In vivo | Alcohol-induced fatty liver in mice | 25, 50 mg/kg | Attenuated hepatic steatosis and lipid accumulation. |
| In vitro | Acetaminophen-induced toxicity in HepG2 cells | 10, 25, 50 µM | Increased cell viability and reduced oxidative stress. |
Anti-inflammatory and Immunomodulatory Activities
This compound exerts potent anti-inflammatory effects in various models of inflammation. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By preventing the activation of NF-κB, this compound downregulates the expression of pro-inflammatory mediators such as TNF-α, IL-6, and iNOS.
Caption: this compound's inhibition of the NF-κB signaling pathway.
| Study Type | Model | Dosage/Concentration | Key Findings |
| In vitro | LPS-stimulated RAW 264.7 macrophages | 10, 25, 50 µM | Decreased production of NO, TNF-α, and IL-6. |
| In vivo | Carrageenan-induced paw edema in rats | 50, 100 mg/kg | Reduced paw swelling and inflammatory cell infiltration. |
Cardiovascular Effects
This compound exhibits several beneficial effects on the cardiovascular system:
-
Vasorelaxation: It induces relaxation of blood vessels, potentially through the modulation of nitric oxide (NO) signaling and inhibition of calcium influx.
-
Anti-atherosclerotic Properties: this compound can inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the development of atherosclerosis. This effect is partly mediated by the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
Caption: this compound's inhibition of the STAT3 signaling pathway in VSMCs.
| Study Type | Model | Dosage/Concentration | Key Findings |
| Ex vivo | Rat aortic rings | 1-100 µM | Induced dose-dependent vasorelaxation. |
| In vitro | PDGF-stimulated VSMCs | 10, 50, 100 µM | Inhibited cell proliferation and migration. |
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. Studies have shown its potential to protect neurons from oxidative stress and inflammation-induced damage, which are implicated in neurodegenerative diseases.
Anticancer Potential
This compound has been investigated for its anticancer activity against various cancer cell lines. It can induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells. The RhoA/ROCK1 signaling pathway has been identified as a target of this compound in glioma cells.
Experimental Protocols
This section outlines common methodologies for the isolation, purification, and pharmacological evaluation of this compound.
Isolation and Purification of this compound
Caption: A typical workflow for the isolation and purification of this compound.
-
Extraction: Dried and powdered aerial parts of Artemisia scoparia or A. capillaris are typically extracted with methanol at room temperature.
-
Fractionation: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). The this compound-rich fraction is usually the ethyl acetate fraction.
-
Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Further purification is often achieved using preparative high-performance liquid chromatography (HPLC).
-
Crystallization: The purified this compound is crystallized from a suitable solvent, such as ethanol, to yield a pure crystalline solid.
-
Structural Elucidation and Purity Analysis: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and analytical HPLC.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using ELISA kits.
-
-
Western Blot Analysis: Cell lysates are subjected to western blotting to analyze the expression and phosphorylation status of proteins in the NF-κB signaling pathway (e.g., p-IκBα, p-p65).
In Vivo Hepatoprotective Assay (CCl4-induced Liver Injury)
-
Animal Model: Male Sprague-Dawley rats are randomly divided into control, CCl4 model, and this compound treatment groups.
-
Treatment: this compound (e.g., 50 mg/kg) is administered orally for a specified period (e.g., 7 days).
-
Induction of Injury: On the final day of treatment, a single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil is administered to the model and treatment groups.
-
Sample Collection: 24 hours after CCl4 injection, blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.
-
Histopathological Examination: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of liver damage.
Conclusion and Future Directions
This compound, a natural product with a long history of medicinal use, has been validated through extensive modern research as a potent pharmacological agent with a wide array of therapeutic properties. Its well-established hepatoprotective, anti-inflammatory, and cardiovascular effects, coupled with emerging evidence of its neuroprotective and anticancer potential, make it a highly attractive candidate for drug development.
Future research should focus on:
-
Clinical Trials: Translating the promising preclinical findings into human clinical trials is the next logical step.
-
Target Identification and Mechanism of Action: While several signaling pathways have been implicated, a more comprehensive understanding of this compound's molecular targets is needed.
-
Pharmacokinetics and Drug Delivery: Optimizing the pharmacokinetic profile and developing targeted drug delivery systems could enhance its therapeutic efficacy.
-
Synergistic Combinations: Investigating the synergistic effects of this compound with other therapeutic agents could lead to more effective treatment strategies.
Technical Guide: Solubility Profile of Scoparone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparone (6,7-dimethoxycoumarin) is a natural organic compound isolated from the Chinese herb Artemisia scoparia.[1] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, vasorelaxant, and immunosuppressive properties.[1][2][3] The therapeutic potential of this compound in areas such as cardiovascular diseases and liver disorders is actively being investigated.[2][4]
Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and in-vitro/in-vivo testing.[5][6] This technical guide provides a comprehensive overview of the available quantitative solubility data for this compound, details the experimental protocols for solubility determination, and illustrates a key signaling pathway affected by this compound.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The data, compiled from various sources, is presented in Table 1 for easy comparison. It is important to note the variability in reported values, which may stem from differences in experimental conditions such as temperature and purity of the compound and solvents.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥8.35 mg/mL | [7][8] |
| 14 mg/mL | [9] | |
| 41 mg/mL | [2] | |
| >8.4 mg/mL | [10] | |
| Ethanol (B145695) (EtOH) | Insoluble | [7] |
| 1 mg/mL | [9] | |
| 41 mg/mL | [2] | |
| N,N-Dimethylformamide (DMF) | 25 mg/mL | [9] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [9] |
| Water | Insoluble | [2][7] |
Note: The significant discrepancy in reported ethanol solubility highlights the importance of specifying and controlling experimental conditions.
Experimental Protocols
The determination of solubility is a fundamental procedure in physicochemical analysis. The following sections describe a standard methodology for obtaining reliable solubility data for compounds like this compound.
Equilibrium Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[6]
Principle: An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is measured.[6]
Detailed Methodology:
-
Preparation: Add an excess amount of this compound powder to a sealed container (e.g., a glass vial) containing a precise volume of the organic solvent of interest. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined duration, typically 24 to 72 hours, to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To completely separate the saturated solution from the excess solid, centrifugation or filtration (using a syringe filter, e.g., 0.22 µm) is employed. This step must be performed carefully to avoid temperature changes that could alter the solubility.
-
Quantification: The clear supernatant (the saturated solution) is carefully collected and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC.
Concentration Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used analytical technique for the quantification of this compound in solution.[4][11][12]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a column packed with solid particles) and a liquid mobile phase that is pumped through the column at high pressure. For this compound, a reverse-phase method is typically effective.
Typical Workflow:
-
System Setup: An HPLC system equipped with a pump, injector, a C18 reverse-phase column, and a UV detector is used.
-
Mobile Phase: A suitable mobile phase is prepared, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.[4][11] The components are filtered and degassed.
-
Standard Curve Preparation: A series of standard solutions of this compound with known concentrations are prepared and injected into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: The diluted sample of the saturated this compound solution is injected into the HPLC system under the same conditions as the standards.
-
Data Interpretation: The peak corresponding to this compound is identified by its retention time. The concentration of this compound in the sample is calculated by interpolating its peak area onto the standard curve. The initial solubility is then determined by accounting for the dilution factor.
Visualization of a Key Signaling Pathway
This compound has been shown to attenuate the proliferation of Vascular Smooth Muscle Cells (VSMCs).[2] This effect is achieved, in part, by inhibiting the STAT3 signaling pathway. The diagram below illustrates this inhibitory mechanism.
Inhibitory effect of this compound on the STAT3 signaling pathway in VSMCs.
The diagram illustrates that this compound blocks the transport of STAT3 from the cytosol into the nucleus.[2] This inhibition prevents STAT3 from promoting the transcription of target genes like Cyclin D1, phosphorylated Rb, and survivin, which are essential for cell cycle progression.[2] The ultimate result is the suppression of Vascular Smooth Muscle Cell (VSMC) proliferation.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Pharmacokinetics and tissue distribution study of this compound in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. apexbt.com [apexbt.com]
- 8. raybiotech.com [raybiotech.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound CAS#: 120-08-1 [m.chemicalbook.com]
- 11. Pharmacokinetics of a novel anti-asthmatic, this compound, in the rabbit serum assessed by a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Scoparone's potential as a therapeutic drug in liver diseases
Scoparone: A Potential Therapeutic Agent in Liver Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
This compound (6,7-dimethoxycoumarin), a natural coumarin (B35378) derivative primarily isolated from Artemisia capillaris Thunb., has garnered significant attention for its potential therapeutic applications in a variety of liver diseases.[1][2] Traditionally used in Chinese medicine to treat hepatic dysfunction, cholestasis, and jaundice, modern pharmacological research has begun to elucidate the molecular mechanisms underlying its hepatoprotective effects.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in liver disease, focusing on its mechanisms of action, experimental evidence, and relevant signaling pathways.
Pharmacological Properties of this compound
This compound exhibits a broad spectrum of pharmacological activities that contribute to its therapeutic potential in liver diseases. These properties include anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic effects.[1][2] Pharmacokinetic studies have identified isoscopoletin (B190330) and scopoletin (B1681571) as its major primary metabolites.[1][2] Notably, hepatic dysfunction may increase the bioavailability of this compound due to reduced intrinsic clearance.[1]
Therapeutic Applications in Liver Diseases
Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH)
NAFLD is a prevalent chronic liver condition that can progress to NASH, cirrhosis, and hepatocellular carcinoma.[3] this compound has demonstrated significant efficacy in ameliorating NAFLD and NASH in various preclinical models. It has been shown to improve liver function by reducing serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (γ-GT).[3][4]
This compound's beneficial effects in NAFLD/NASH are attributed to its ability to:
-
Regulate Lipid Metabolism: It reduces hepatic lipid accumulation by decreasing levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[3][4] This is achieved, in part, by modulating genes involved in cholesterol and fatty acid metabolism.[3][5]
-
Alleviate Inflammation and Oxidative Stress: this compound mitigates inflammation by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[6][7][8] It also improves oxidative stress by modulating the ROS/P38/Nrf2 axis.[9]
-
Modulate Autophagy: this compound can improve impaired autophagy in macrophages, a key process in the pathogenesis of NASH, by inhibiting the PI3K/AKT/mTOR pathway.[9]
-
Target PPARα Signaling: It has been shown to alleviate lipid metabolism dysfunction and inflammation by targeting the peroxisome proliferator-activated receptor α (PPARα) signaling pathway.[10]
Hepatocellular Carcinoma (HCC)
HCC is a primary liver cancer with a high mortality rate.[11] this compound has exhibited anti-tumor properties in HCC cell lines by:
-
Inhibiting Cell Proliferation and Invasion: It effectively inhibits the proliferation, migration, and invasion of HCC cells.[11][12]
-
Inducing Cell Cycle Arrest: this compound treatment leads to the downregulation of cell cycle-related proteins such as CDK2, CDK4, and cyclin D1.[11] This is mediated through the inhibition of the AKT/GSK-3β/cyclin D1 signaling pathway.[11][12]
-
Promoting Apoptosis: this compound induces apoptosis in HepG2 cells through both intrinsic and extrinsic pathways, involving the modulation of Bax/Bcl-2 ratio and the Fas/FasL system.[13]
Liver Fibrosis
Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins. This compound has demonstrated anti-fibrotic effects by:
-
Inhibiting Hepatic Stellate Cell (HSC) Activation: It suppresses the activation and proliferation of HSCs, the primary cell type responsible for liver fibrosis.[14]
-
Modulating the TGF-β/Smad Pathway: this compound inhibits the transforming growth factor-β (TGF-β)/Smad signaling pathway, a key driver of fibrosis, by reducing the phosphorylation of Smad3.[14][15][16]
-
Suppressing the TLR4/NF-κB Pathway: By inhibiting this pathway, this compound reduces the inflammatory response that contributes to the progression of liver fibrosis.[17][18]
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in liver diseases are mediated through its interaction with multiple signaling pathways.
Caption: Key signaling pathways modulated by this compound in liver diseases.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound.
Table 1: Effects of this compound on Liver Function Markers in NAFLD/NASH Models
| Model | Treatment | ALT | AST | γ-GT | Reference |
| High-Fat Diet (Mice) | This compound (120 mg/kg) | ↓ | ↓ | ↓ | [3] |
| MCD Diet (Mice) | This compound | ↓ | ↓ | Not Reported | [6][7] |
| CCl4-induced (Rats) | This compound | ↓ | ↓ | Not Reported | [19] |
MCD: Methionine and choline-deficient; CCl4: Carbon tetrachloride; ↓: Significant decrease
Table 2: Effects of this compound on Lipid Profile in NAFLD Models
| Model | Treatment | TG | TC | LDL-C | HDL-C | Reference |
| High-Fat Diet (Mice) | This compound | ↓ | ↓ | ↓ | ↑ | [3][4] |
| CCl4-induced | This compound | ↓ | ↓ | ↓ | Not Reported | [3] |
↓: Significant decrease; ↑: Significant increase
Table 3: Anti-proliferative Effects of this compound on HCC Cells
| Cell Line | Treatment Concentration (µg/mL) | Effect | Reference |
| MHCC-97L | 50-350 | Dose-dependent inhibition of viability | [11] |
| HCCC-9810 | 50-350 | Dose-dependent inhibition of viability | [11] |
| HepG2 | Not specified | Dose- and time-dependent inhibition | [13] |
Experimental Protocols
In Vivo Model of NAFLD
A common model for inducing NAFLD is through a high-fat diet (HFD).[3]
Caption: Experimental workflow for an in vivo NAFLD mouse model.
Methodology:
-
Animal Model: Male Kunming or C57BL/6J mice are typically used.[3][10]
-
Diet: Mice are fed a high-fat diet for a specified period (e.g., 8 weeks) to induce NAFLD.[3][10]
-
Treatment: this compound is administered, often orally, at various doses (e.g., 50-200 mg/kg).[18]
-
Analysis:
-
Serum Biochemistry: Levels of ALT, AST, TG, TC, LDL-C, and HDL-C are measured.[3][6]
-
Histopathology: Liver tissues are stained with Hematoxylin and Eosin (H&E) to assess inflammation and cell damage, and Oil Red O to visualize lipid accumulation.[6][7]
-
Gene and Protein Expression: Techniques like qRT-PCR and Western blotting are used to analyze the expression of target genes and proteins in relevant signaling pathways.[3][5]
-
In Vitro Model of HCC
Cell culture models are essential for studying the direct effects of this compound on cancer cells.
Methodology:
-
Cell Lines: Human HCC cell lines such as MHCC-97L, HCCC-9810, and HepG2 are commonly used.[11][13]
-
Treatment: Cells are treated with varying concentrations of this compound for different time points (e.g., 24 and 48 hours).[11]
-
Assays:
-
Cell Viability: Assays like CCK-8 are used to measure the effect of this compound on cell proliferation.[11]
-
Migration and Invasion: Wound healing and Transwell assays are employed to assess the impact on cell motility.[11][12]
-
Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[11]
-
Protein Expression: Western blotting is performed to measure the levels of proteins involved in cell cycle regulation and apoptosis.[11]
-
Conclusion and Future Directions
This compound has emerged as a promising natural compound for the treatment of various liver diseases, including NAFLD/NASH, HCC, and liver fibrosis. Its multifaceted pharmacological properties, including anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative effects, are attributed to its ability to modulate multiple key signaling pathways.
While preclinical data are encouraging, further research is warranted to fully elucidate its molecular targets and to evaluate its safety and efficacy in clinical settings. Future studies should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic benefits for patients with liver diseases.
-
Pharmacokinetic and Pharmacodynamic Studies: A deeper understanding of this compound's metabolism, distribution, and dose-response relationships in humans is crucial for optimizing its therapeutic use.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other therapeutic agents could lead to more effective treatment strategies for complex liver diseases.
References
- 1. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effects of this compound on non-alcoholic fatty liver disease revealed by RNA sequencing [frontiersin.org]
- 4. Effects of this compound on non-alcoholic fatty liver disease revealed by RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on non-alcoholic fatty liver disease revealed by RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates inflammation, apoptosis and fibrosis of non-alcoholic steatohepatitis by suppressing the TLR4/NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 9. This compound improves hepatic inflammation and autophagy in mice with nonalcoholic steatohepatitis by regulating the ROS/P38/Nrf2 axis and PI3K/AKT/mTOR pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates nonalcoholic fatty liver disease by modulating the PPARα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound from Artemisia capillaris Thunb. induces apoptosis in HepG2 cells via activation of both intracellular and extracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Improves Nonalcoholic Steatohepatitis Through Alleviating JNK/Sab Signaling Pathway-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Improves Nonalcoholic Steatohepatitis Through Alleviating JNK/Sab Signaling Pathway-Mediated Mitochondrial Dysfunction [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound alleviates hepatic fibrosis by inhibiting the TLR-4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound on Liver Function -Journal of the Korean Society of Food Science and Nutrition | 학회 [koreascience.kr]
Scoparone: A Technical Guide to its Immunomodulatory Effects in Immune-Mediated Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparone (6,7-dimethoxycoumarin) is a natural bioactive compound originally isolated from the Chinese herb Artemisiae Scopariae Herba (Yin-Chen-Hao).[1][2][3][4] While traditionally recognized for its hepatoprotective properties in treating conditions like jaundice and cholestasis, a growing body of preclinical evidence has highlighted its potent immunomodulatory and anti-inflammatory activities.[1][2][5] This technical guide provides an in-depth review of this compound's mechanisms of action, its effects on various immune cells, and its therapeutic potential in a range of immune-mediated inflammatory diseases (IMIDs).[2] The document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved.
IMIDs are a broad category of disorders characterized by dysregulated immune responses that lead to chronic inflammation and subsequent tissue and organ damage.[3] this compound has demonstrated efficacy in experimental models of several IMIDs, including osteoarthritis, inflammatory bowel disease, allergic rhinitis, acute lung injury, and neuroinflammatory diseases.[2][3] Its therapeutic effects are attributed to its ability to modulate a wide array of immune cells—including macrophages, neutrophils, T cells, and mast cells—and to interfere with critical intracellular signaling pathways.[1][3]
Molecular Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by targeting multiple key intracellular signaling networks. By inhibiting pro-inflammatory pathways and activating anti-inflammatory and antioxidant responses, this compound effectively reduces the expression of inflammatory mediators.[3][6]
Inhibition of the TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the innate immune response. Its activation by ligands such as lipopolysaccharide (LPS) triggers a cascade that results in the production of pro-inflammatory cytokines and mediators. This compound has been shown to inhibit this pathway at multiple levels.[1][3] For instance, in LPS-stimulated RAW264.7 macrophages, this compound treatment leads to decreased expression of TNF-α, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) by suppressing the activation of NF-κB.[3] This inhibition is crucial for mitigating macrophage-mediated inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Staff View: The immunoregulatory effects of this compound on immune-mediated inflammatory diseases :: Kabale University Library Catalog [library.kab.ac.ug]
- 3. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 4. Holdings: The immunoregulatory effects of this compound on immune-mediated inflammatory diseases :: Kabale University Library Catalog [library.kab.ac.ug]
- 5. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Scoparone from Artemisia capillaris: Application Notes and Protocols for Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparone (6,7-dimethoxycoumarin), a major bioactive compound isolated from the medicinal plant Artemisia capillaris, has garnered significant attention in the scientific community. Possessing a range of pharmacological properties, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor activities, this compound is a promising candidate for drug development. This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from Artemisia capillaris, intended for use by researchers, scientists, and professionals in the field of drug development.
Data Presentation
The following tables summarize quantitative data from two distinct and effective methods for this compound extraction and purification.
Table 1: Methanol (B129727) Extraction and Silica (B1680970) Gel Chromatography
| Parameter | Value | Reference |
| Starting Material | 10 kg dried aerial parts of Artemisia capillaris | [1] |
| Crude Extract Yield | 629.08 g | [1] |
| Ethyl Acetate (B1210297) Fraction | 81.81 g | [1] |
| Final Yield of this compound | 100 mg | [1] |
| Purity of this compound | >99.17% (determined by HPLC) | [1] |
| Overall Yield | 0.001% (from dried plant material) |
Table 2: High-Speed Counter-Current Chromatography (HSCCC)
| Parameter | Value | Reference |
| Starting Material | 300 g of Herba artemisiae scopariae (Artemisia capillaris) | [2] |
| Crude Extract Yield | 110 g (from 95% aqueous ethanol (B145695) reflux) | [2] |
| Pre-purified Fraction (A2) | 4.2 g (from macroporous resin chromatography) | [2] |
| Amount of Crude Extract for HSCCC | 800 mg of subfraction A2 | [2] |
| Final Yield of this compound | 233.5 mg | [2] |
| Purity of this compound | 96.8% (determined by HPLC) | [2] |
| Recovery from HSCCC step | 91.8% | [2] |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the two primary purification methods.
Experimental Protocols
Protocol 1: Methanol Extraction and Silica Gel Chromatography
This protocol details a classical approach for isolating highly pure this compound.
1. Plant Material and Extraction:
-
Begin with 10 kg of the dried aerial parts of Artemisia capillaris.[1]
-
Immerse the plant material in methanol at room temperature and extract for 3 days.[1]
-
Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
2. Solvent Partitioning:
-
Suspend the crude extract (approximately 629.08 g) in distilled water.[1]
-
Perform liquid-liquid partitioning with ethyl acetate.
-
Separate and collect the ethyl acetate soluble fraction.
-
Concentrate the ethyl acetate fraction to yield a residue (approximately 81.81 g).[1]
3. Silica Gel Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the ethyl acetate fraction in a minimal amount of chloroform (B151607).
-
Load the dissolved sample onto the column.
-
Elute the column with a mixture of chloroform and methanol. The polarity of the solvent system should be gradually increased by increasing the proportion of methanol.[1]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
This protocol offers a rapid and efficient method for purifying this compound from a crude extract.
1. Preparation of Crude Extract:
-
Reflux 300 g of dried Artemisia capillaris with 1500 mL of 95% aqueous ethanol for 2 hours.[2]
-
Filter the extract and concentrate it to dryness using a rotary evaporator at 60°C under reduced pressure. This should yield approximately 110 g of residue.[2]
2. Pre-purification by Macroporous Resin:
-
Subject the crude extract to chromatography on a D101 macroporous resin column.[2]
-
Elute with a stepwise gradient of ethanol-water mixtures (e.g., 10:90, 30:70, 100:0).[2]
-
Collect the fractions. The fraction eluted with 30:70 ethanol-water (subfraction A2, approximately 4.2 g) will be enriched with this compound.[2]
3. HSCCC Separation:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 1:1:0.45:1.55 (v/v/v/v) ratio. Equilibrate the mixture in a separatory funnel at room temperature and separate the two phases just before use.[2]
-
Sample Solution Preparation: Dissolve 800 mg of the pre-purified subfraction A2 in 20 mL of a 1:1 mixture of the upper and lower phases of the solvent system.[2]
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the apparatus to rotate at 800 rpm.[2]
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Monitor the effluent with a UV detector at 254 nm.
-
Collect fractions based on the elution profile. The peak corresponding to this compound should be collected.
-
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the final product.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
This compound exerts its anti-inflammatory effects by inhibiting pathways such as TLR/NF-κB, PI3K-Akt, and JAK2-STAT3.[3] It also upregulates the antioxidant Nrf2 pathway and modulates other pathways like TGF-β/Smad and NO-cGMP.[3]
In the context of cancer, this compound has been found to inhibit the proliferation of hepatocellular carcinoma cells by suppressing the AKT/GSK-3β/cyclin D1 signaling pathway. This leads to cell cycle arrest and a reduction in tumor growth.
References
- 1. Effects of this compound on differentiation, adhesion, migration, autophagy and mineralization through the osteogenic signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Speed Counter-Current Chromatography for Rapid Isolation of Scoparone
Introduction
Scoparone (6,7-dimethoxycoumarin) is a natural compound predominantly found in Artemisia capillaris and other related plants, which are utilized in traditional Chinese medicine.[1][2] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities. High-speed counter-current chromatography (HSCCC) offers an efficient liquid-liquid partition chromatography technique for the preparative isolation and purification of bioactive compounds from natural products without the use of a solid support matrix, which can lead to high recovery rates.[3] This application note details a protocol for the large-scale isolation of this compound from the crude extract of Herba artemisiae scopariae using HSCCC.
Quantitative Data Summary
The following table summarizes the quantitative results from the preparative HSCCC separation of this compound.
| Parameter | Value |
| Amount of Crude Extract | 800 mg |
| Amount of this compound Obtained | 233.5 mg |
| Purity of this compound (by HPLC) | 96.8% |
| Recovery of this compound | 91.8% |
| HSCCC Revolution Speed | 800 rpm |
| Mobile Phase Flow Rate | 1.2 mL/min |
Experimental Protocols
1. Preparation of Crude Extract
A crude extract of Herba artemisiae scopariae is the starting material for the isolation of this compound. The dried aerial parts of the plant are powdered and extracted with a suitable solvent, such as 95% aqueous ethanol, using a reflux method.[1] The resulting extract is then concentrated to dryness under reduced pressure using a rotary evaporator at 60°C to yield the crude extract.[1]
2. HSCCC Instrumentation and Solvent System
-
HSCCC Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil column and a sample loop is utilized.[1]
-
Two-Phase Solvent System: The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation.[4] For the isolation of this compound, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:1:0.45:1.55 is employed.[1] The solvent mixture is thoroughly shaken and allowed to equilibrate in a separation funnel. The two phases are then separated for use.[1][4]
3. HSCCC Separation Procedure
-
Column Equilibration: The coil column is first entirely filled with the upper phase (stationary phase) of the solvent system.[1]
-
Initiation of Rotation and Mobile Phase Pumping: The apparatus is then rotated at a speed of 800 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 1.2 mL/min.[1]
-
Hydrodynamic Equilibrium: The system is allowed to reach hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase front.[1]
-
Sample Injection: The crude extract (800 mg) is dissolved in a suitable volume of the solvent mixture and injected into the column through the sample loop.[1]
-
Elution and Fraction Collection: The effluent from the column outlet is continuously monitored, and fractions are collected based on the elution profile.[1]
-
Isolation of this compound: The fractions containing this compound are combined and concentrated to yield the purified compound.[1]
4. Purity Analysis
The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).[1]
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on differentiation, adhesion, migration, autophagy and mineralization through the osteogenic signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vivo Animal Models for Studying the Effects of Scoparone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo animal models for investigating the therapeutic potential of Scoparone, a naturally occurring coumarin (B35378) with diverse pharmacological properties. The detailed protocols and data summaries are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various disease contexts, including inflammatory conditions, liver diseases, and neurological disorders.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is widely used to study acute inflammation and the efficacy of anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in the lungs, mimicking key features of clinical ALI.
Application Note:
This compound has demonstrated significant anti-inflammatory effects in the LPS-induced ALI mouse model. It has been shown to reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into the lung tissue and decrease the production of pro-inflammatory cytokines. The primary mechanism of action appears to be the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.
Quantitative Data Summary:
| Parameter | Control Group | LPS-Treated Group | LPS + this compound-Treated Group | Reference |
| Bronchoalveolar Lavage Fluid (BALF) Total Cells (x10^5) | ~1.2 | ~8.5 | ~4.3 | |
| BALF Neutrophils (x10^5) | ~0.1 | ~6.2 | ~2.5 | |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | ~0.5 | ~3.8 | ~1.7 | |
| Lung TNF-α (pg/mL) | ~50 | ~450 | ~200 | |
| Lung IL-6 (pg/mL) | ~30 | ~300 | ~150 |
Experimental Protocol:
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle intraperitoneally (i.p.) or by oral gavage 1 hour before LPS challenge.
-
Induction of ALI:
-
Anesthetize the mice.
-
Induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg in 50 µL of sterile PBS) or by intranasal administration. A control group should receive sterile PBS.
-
-
Sample Collection (24 hours post-LPS challenge):
-
Euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs to collect BALF.
-
Harvest lung tissue for histological analysis and biochemical assays.
-
-
Analysis:
-
Cell Counts: Determine the total and differential cell counts in the BALF using a hemocytometer and cytospin preparations.
-
MPO Assay: Measure myeloperoxidase (MPO) activity in lung tissue homogenates as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF and lung homogenates using ELISA kits.
-
Histology: Fix lung tissue in 10% formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury and inflammation.
-
Experimental Workflow:
Experimental workflow for the LPS-induced ALI mouse model.
Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH) in Mice
These models are crucial for studying the pathogenesis of NAFLD and NASH and for evaluating the efficacy of therapeutic agents targeting hepatic steatosis, inflammation, and fibrosis.
Application Note:
This compound has shown significant hepatoprotective effects in diet-induced models of NAFLD and NASH. It can alleviate hepatic steatosis, reduce liver inflammation, and prevent the progression of fibrosis. The mechanisms of action involve the regulation of lipid metabolism through the PPARα signaling pathway and the suppression of inflammatory responses via the TLR4/NF-κB and ROS/P38/Nrf2 pathways.
Quantitative Data Summary:
| Parameter | Control Diet | High-Fat Diet (HFD) | HFD + this compound | Methionine-Choline Deficient (MCD) Diet | MCD + this compound | Reference |
| Serum ALT (U/L) | ~30 | ~150 | ~70 | ~250 | ~120 | |
| Serum AST (U/L) | ~50 | ~200 | ~100 | ~400 | ~180 | |
| Hepatic Triglycerides (mg/g liver) | ~20 | ~120 | ~60 | ~150 | ~80 | |
| Hepatic TNF-α (pg/mg protein) | ~10 | ~50 | ~25 | ~80 | ~40 | |
| Hepatic Collagen (Sirius Red staining, % area) | <1 | ~3 | ~1.5 | ~8 | ~4 |
Experimental Protocols:
A. High-Fat Diet (HFD)-Induced NAFLD Model
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Control diet (standard chow)
-
This compound
-
Vehicle for this compound
Procedure:
-
NAFLD Induction: Feed mice with an HFD for 8-12 weeks to induce NAFLD. A control group should be fed a standard chow diet.
-
This compound Treatment: After the induction period, divide the HFD-fed mice into two groups: one receiving this compound (e.g., 50-100 mg/kg/day, oral gavage) and the other receiving the vehicle for 4-8 weeks.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Analysis:
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Hepatic Lipid Content: Quantify hepatic triglyceride and cholesterol levels.
-
Histology: Perform H&E and Oil Red O staining on liver sections to assess steatosis, inflammation, and ballooning. Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.
-
Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism (e.g., Ppara, Srebf1) and inflammation (e.g., Tnf, Il6) by qRT-PCR.
-
B. Methionine-Choline Deficient (MCD) Diet-Induced NASH Model
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Methionine-choline deficient (MCD) diet
-
Control diet (standard chow with adequate methionine and choline)
-
This compound
-
Vehicle for this compound
Procedure:
-
NASH Induction: Feed mice with an MCD diet for 4-6 weeks to induce NASH. A control group should be fed a control diet.
-
This compound Treatment: Administer this compound (e.g., 20-40 mg/kg/day, oral gavage) or vehicle concurrently with the MCD diet.
-
Sample Collection and Analysis: Follow the same procedures as described for the HFD model.
Experimental Workflow:
General workflow for diet-induced NAFLD/NASH mouse models.
Scopolamine-Induced Amnesia in Mice
This model is a widely accepted pharmacological model for studying learning and memory deficits and for screening potential nootropic agents. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient impairment in memory formation.
Application Note:
This compound has shown potential in mitigating scopolamine-induced memory impairment. It is believed to exert its neuroprotective effects by modulating cholinergic neurotransmission and reducing oxidative stress in the brain.
Quantitative Data Summary:
| Behavioral Test | Control Group | Scopolamine-Treated Group | Scopolamine + this compound-Treated Group | Reference |
| Y-Maze (% Spontaneous Alternation) | ~75% | ~50% | ~70% | |
| Passive Avoidance (Step-through Latency, s) | ~280 s | ~80 s | ~220 s | |
| Morris Water Maze (Escape Latency, s) | ~20 s | ~50 s | ~30 s |
Experimental Protocol:
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Scopolamine hydrobromide
-
This compound
-
Vehicle for this compound
-
Behavioral testing apparatus (Y-maze, passive avoidance chamber, Morris water maze)
Procedure:
-
This compound Administration: Administer this compound (e.g., 5-20 mg/kg, i.p.) or vehicle 30-60 minutes before the behavioral tests.
-
Amnesia Induction: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral tests.
-
Behavioral Testing:
-
Y-Maze Test: Assess spatial working memory by measuring the percentage of spontaneous alternations in a Y-shaped maze.
-
Passive Avoidance Test: Evaluate learning and memory by measuring the latency to enter a dark compartment associated with a mild foot shock.
-
Morris Water Maze Test: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a circular pool of water.
-
-
Biochemical Analysis (optional):
-
Harvest brain tissue (hippocampus and cortex).
-
Measure acetylcholinesterase (AChE) activity.
-
Assess markers of oxidative stress (e.g., malondialdehyde, glutathione).
-
Experimental Workflow:
Experimental workflow for the scopolamine-induced amnesia model.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a classic and widely used model to induce liver fibrosis and cirrhosis. CCl4 is a hepatotoxin that causes centrilobular necrosis and inflammation, leading to the activation of hepatic stellate cells and subsequent deposition of extracellular matrix.
Application Note:
This compound has demonstrated anti-fibrotic effects in the CCl4-induced liver fibrosis model. It can reduce collagen deposition and improve liver function by inhibiting the activation of hepatic stellate cells and suppressing inflammatory pathways.
Quantitative Data Summary:
| Parameter | Control Group | CCl4-Treated Group | CCl4 + this compound-Treated Group | Reference |
| Serum ALT (U/L) | ~40 | ~300 | ~150 | |
| Serum AST (U/L) | ~60 | ~450 | ~220 | |
| Hepatic Hydroxyproline (B1673980) (µg/g liver) | ~100 | ~500 | ~250 | |
| Hepatic α-SMA expression (relative to control) | 1.0 | ~8.0 | ~3.5 | |
| Hepatic Collagen Type I expression (relative to control) | 1.0 | ~10.0 | ~4.0 |
Experimental Protocol:
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (as vehicle for CCl4)
-
This compound
-
Vehicle for this compound
Procedure:
-
Fibrosis Induction: Administer CCl4 (e.g., 1 mL/kg of a 10% solution in oil, i.p.) twice a week for 4-8 weeks. A control group should receive the oil vehicle only.
-
This compound Treatment: Administer this compound (e.g., 50-100 mg/kg/day, oral gavage) or vehicle daily, starting from the first CCl4 injection or after a few weeks of CCl4 administration to model a therapeutic intervention.
-
Sample Collection: At the end of the study period, collect blood and liver tissue.
-
Analysis:
-
Serum Analysis: Measure serum ALT and AST levels.
-
Histology: Perform H&E, Sirius Red, and Masson's trichrome staining to assess liver damage and fibrosis.
-
Hydroxyproline Assay: Quantify the total collagen content in the liver by measuring hydroxyproline levels.
-
Immunohistochemistry/Western Blot: Analyze the expression of markers of hepatic stellate cell activation, such as α-smooth muscle actin (α-SMA) and collagen type I.
-
Experimental Workflow:
Experimental workflow for the CCl4-induced liver fibrosis model.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
TLR4/NF-κB Signaling Pathway in Inflammation:
This compound inhibits the activation of the TLR4 receptor by LPS, which in turn suppresses the downstream phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the transcription of pro-inflammatory genes.
This compound's inhibition of the TLR4/NF-κB pathway.
Nrf2 Signaling Pathway in Oxidative Stress:
This compound can modulate the Nrf2 pathway, which plays a critical role in the cellular defense against oxidative stress. In some contexts, this compound has been shown to inhibit the overactivation of Nrf2, thereby reducing inflammation.
Modulation of the Nrf2 pathway by this compound.
PPARα Signaling Pathway in Lipid Metabolism:
This compound can activate PPARα, a nuclear receptor that plays a key role in fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in lipid catabolism, thereby reducing hepatic lipid accumulation.
Cell-Based Assays for Scoparone Bioactivity Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparone (6,7-dimethoxycoumarin), a natural compound isolated from Artemisia capillaris, has garnered significant interest in the scientific community for its diverse pharmacological activities. This document provides detailed application notes and protocols for a range of cell-based assays to screen and characterize the bioactivity of this compound. The described methods cover its anti-cancer, anti-inflammatory, hepatoprotective, neuroprotective, antiviral, and osteogenic properties.
Data Presentation
The following tables summarize the quantitative data on this compound's bioactivity from various cell-based assays.
Table 1: Anti-Cancer Bioactivity of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| Capan-2 (Pancreatic) | CCK-8 | IC50 | 225.2 µM | Inhibition of cell viability | [1] |
| SW1990 (Pancreatic) | CCK-8 | IC50 | 209.1 µM | Inhibition of cell viability | [1] |
| Capan-2, SW1990 | Wound Healing | - | Dose-dependent | Inhibition of cell migration | [1] |
| Capan-2, SW1990 | Transwell | - | Dose-dependent | Inhibition of cell migration and invasion | [1] |
| Capan-2, SW1990 | Flow Cytometry | - | Not Specified | G2/M phase cell cycle arrest and apoptosis induction | [1] |
| HepG2 (Liver) | MTT | - | Dose- and time-dependent | Inhibition of cell proliferation | |
| Breast Cancer Cells | CCK-8 | - | Time- and dose-dependent | Inhibition of cell viability | |
| Malignant Melanoma | MTT | IC50 | 40.48 ± 10.90 µM to 183.97 ± 18.82 µM | Inhibition of cell viability | [2] |
Table 2: Anti-Inflammatory Bioactivity of this compound
| Cell Line | Stimulant | Assay | Endpoint | This compound Concentration | Result | Reference |
| RAW 264.7 | LPS | Griess Assay | NO production | Dose-dependent | Inhibition of Nitric Oxide production | [1][3] |
| RAW 264.7 | LPS | ELISA | TNF-α, IL-1β, IL-6 | Dose-dependent | Reduction of pro-inflammatory cytokine secretion | [1][3] |
| BV-2 Microglia | LPS | RT-PCR | iNOS, COX-2, TNF-α, IL-1β, IL-6 mRNA | Dose-dependent | Downregulation of inflammatory gene expression | [4] |
| Human Chondrocytes | IL-1β | - | NO, PGE2 production | Dose-dependent | Suppression of inflammatory mediators |
Table 3: Hepatoprotective Bioactivity of this compound
| Cell Model | Toxin | Assay | Endpoint | this compound Treatment | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary Rat Hepatocytes | CCl4 | Enzyme Activity Assay | ALT, AST levels | 0.1 mg/mL | Significant decrease in ALT and AST |[5] | | Primary Rat Hepatocytes | CCl4 | LDH Release Assay | LDH release | 0.1 mg/mL | Significant decrease in LDH release |[5] | | Primary Rat Hepatocytes | CCl4 | MDA Assay | Malondialdehyde production | 0.1 mg/mL | Significant decrease in lipid peroxidation |[5] | | HepG2 Cells | CCl4 | Enzyme Activity Assay | ALT, AST levels | Pre-treatment | Reduction in ALT and AST release |[6][7][8] |
Table 4: Neuroprotective Bioactivity of this compound
| Cell Line | Toxin | Assay | Endpoint | this compound Concentration | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SH-SY5Y | β-amyloid | MTT Assay | Cell Viability | Pre-treatment | Increased cell viability |[9] | | SH-SY5Y | β-amyloid | DCFH-DA Assay | ROS levels | Pre-treatment | Reduction in intracellular ROS |[9] | | BV-2 Microglia | LPS | - | Inflammatory mediators | Dose-dependent | Inhibition of neuroinflammation |[4][10] |
Table 5: Antiviral Bioactivity of this compound
| Virus | Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| Influenza A (H1N1) | MDCK | Plaque Reduction | IC50 | To be determined | Inhibition of viral replication | [11] |
| Influenza B | MDCK | Plaque Reduction | IC50 | To be determined | Inhibition of viral replication | [11] |
Table 6: Osteogenic Bioactivity of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| MC3T3-E1 | ALP Staining & Activity | Alkaline Phosphatase | 1-10 µM | Promotion of early osteoblast differentiation | [12] |
| MC3T3-E1 | Alizarin Red S Staining | Mineralized nodule formation | 1-10 µM | Acceleration of late osteoblast differentiation | [12] |
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the experimental workflows for key assays and the signaling pathways modulated by this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on cell migration.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive potential of cells in response to this compound.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS
-
This compound stock solution
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
Protocol:
-
For invasion assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for 4-6 hours at 37°C to allow for gelation. For migration assays, this step is omitted.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with different concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization, collect the supernatant, and wash the cells twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression in signaling pathways affected by this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the anti-inflammatory effect of this compound by quantifying nitrite (B80452), a stable product of NO.
Materials:
-
Griess Reagent System
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Plaque Reduction Assay for Antiviral Activity
This protocol assesses the ability of this compound to inhibit the replication of viruses, such as influenza.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
12-well cell culture plates
-
Serum-free DMEM with TPCK-trypsin
-
Agarose (B213101) overlay medium
-
This compound stock solution
-
Formaldehyde (B43269) for fixation
-
Crystal violet solution for staining
Protocol:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Wash the cells with PBS and infect them with a dilution of influenza virus calculated to produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Prepare an agarose overlay medium containing serum-free DMEM, TPCK-trypsin, and serial dilutions of this compound.
-
Remove the virus inoculum and add 2 mL of the overlay medium to each well.
-
Allow the overlay to solidify and incubate for 48-72 hours at 37°C until plaques are visible.
-
Fix the cells with 4% formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50).
Osteogenic Differentiation Assay
This protocol evaluates the effect of this compound on the differentiation of pre-osteoblastic cells.
Materials:
-
MC3T3-E1 pre-osteoblastic cells
-
Osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
This compound stock solution
-
Alkaline Phosphatase (ALP) staining kit and activity assay kit
-
Alizarin Red S staining solution
Protocol:
-
ALP Activity (Early Differentiation):
-
Seed MC3T3-E1 cells in 24-well plates.
-
When confluent, replace the medium with osteogenic induction medium containing different concentrations of this compound.
-
Incubate for 7 days, changing the medium every 2-3 days.
-
After 7 days, perform ALP staining according to the manufacturer's protocol or measure ALP activity in cell lysates using a colorimetric assay.
-
-
Mineralization (Late Differentiation):
-
Seed MC3T3-E1 cells in 12-well plates and treat with this compound in osteogenic induction medium as described above.
-
Incubate for 14-21 days.
-
Fix the cells with 4% paraformaldehyde.
-
Stain with 2% Alizarin Red S solution for 20 minutes to visualize calcium deposits.
-
Wash with distilled water and capture images.
-
For quantification, destain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to investigate the diverse bioactivities of this compound. These cell-based assays are essential tools for elucidating the mechanisms of action and therapeutic potential of this promising natural compound in various disease models. Proper experimental design, including appropriate controls and optimization of assay conditions for specific cell types, is crucial for obtaining reliable and reproducible results.
References
- 1. This compound from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cereblon deficiency ameliorates carbon tetrachloride-induced acute hepatotoxicity in HepG2 cells by suppressing MAPK-mediated apoptosis [frontiersin.org]
- 9. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 10. This compound Inhibits LPS-Simulated Inflammatory Response by Suppressing IRF3 and ERK in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on differentiation, adhesion, migration, autophagy and mineralization through the osteogenic signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Scoparone in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the dosage and administration of scoparone (6,7-dimethoxycoumarin) in various preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this natural compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various preclinical studies investigating the effects of this compound. This allows for a clear comparison of dosages, administration routes, and experimental models.
| Animal Model | Disease/Model | This compound Dose | Administration Route | Frequency & Duration | Key Outcomes & Observations |
| Rats | Pharmacokinetics | 1 g/kg and 3 g/kg (of Yin-Chen-Hao-Tang herbal formula) | Oral (p.o.) | Single dose | Nonlinear pharmacokinetic properties observed. Increased dose led to a significant increase in maximum concentration (Cmax) and bioavailability.[1][2][3] |
| Rats | CCl4-Induced Hepatotoxicity | 20 mg/kg | Not specified | Daily for 5 days | Protected against liver damage by promoting excretory function and decreasing liver enzymes (ALT, AST), malondialdehyde, and LDH release. |
| Mice | Bacterial Enteritis and Septic Shock | 50 mg/kg | Not specified | Not specified | Exerted significant preventive effects by inhibiting NLRP3 inflammasome activation.[4] |
| Mice | Neuropsychopharmacological Profiling | 2.5, 5, 12.5, 25 mg/kg | Intraperitoneal (i.p.) | Acute and subchronic (14 days) | Showed bell-shaped dose-response for anxiogenic-like behavior and procognitive effects. 5 mg/kg was most effective in improving memory.[5] |
| Mice | Scopolamine-Induced Memory Impairment | 5 and 12.5 mg/kg | Intraperitoneal (i.p.) | Single dose | Improved memory acquisition and learning.[5] |
| Mice | Cholestatic Liver Disease (DDC diet) | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Daily for 14 or 28 days | Showed dose-dependent improvement of cholestatic liver disease, including ductular reaction and fibrosis.[6] |
| Mice | Maximal Electroshock (MES) Seizure Model | 50 mg/kg | Intraperitoneal (i.p.) | Single dose | Enhanced the antiseizure potency of phenobarbital (B1680315) and valproate.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This protocol is used to induce acute liver injury to study the hepatoprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or other suitable vehicle)
-
This compound
-
Gavage needles
-
Syringes
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes
-
Centrifuge
-
Spectrophotometer and reagents for ALT, AST, and bilirubin (B190676) assays
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into at least four groups: Control, CCl4 only, CCl4 + this compound, and this compound only.
-
This compound Administration: Administer this compound (dissolved in a suitable vehicle) to the treatment groups, typically via oral gavage or intraperitoneal injection, for a specified number of days before CCl4 induction.[8]
-
Induction of Hepatotoxicity: On the designated day, induce liver injury by administering a single intraperitoneal injection of CCl4 (typically 1-2 mL/kg body weight), often diluted in olive oil (e.g., 1:1 ratio).[8][9][10] The control group should receive the vehicle only.
-
Sample Collection: At 24-48 hours post-CCl4 administration, anesthetize the animals and collect blood via cardiac puncture.[9]
-
Biochemical Analysis: Centrifuge the blood to separate the serum. Analyze the serum for liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[8][11]
-
Histopathological Analysis: Euthanize the animals and collect liver tissues. Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to induce a systemic inflammatory response to evaluate the anti-inflammatory properties of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound
-
Syringes and needles for injection
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups: Vehicle control, LPS only, and LPS + this compound.
-
This compound Administration: Pre-treat the mice with this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before LPS challenge.
-
Induction of Inflammation: Administer a single intraperitoneal injection of LPS (typically 1-10 mg/kg body weight) dissolved in sterile saline.[12][13][14][15] The control group receives a saline injection.
-
Monitoring and Sample Collection: Monitor the animals for signs of inflammation (e.g., lethargy, piloerection). At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood and/or tissues for analysis.[13]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum or tissue homogenates using ELISA kits according to the manufacturer's instructions.
Behavioral Testing in Mice
These tests are used to assess the neuropsychopharmacological effects of this compound, including its impact on anxiety and memory.
This test is used to assess anxiety-like behavior.[5][16][17][18][19]
Procedure:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer this compound or vehicle at a specific time before placing the mouse on the maze.
-
Testing: Place the mouse in the center of the maze, facing an open arm.[16][17] Allow the mouse to explore the maze for 5 minutes.[16]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
This test evaluates learning and memory.[20][21][22][23][24]
Procedure:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition): Place the mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.3-0.5 mA for 2-3 seconds).[23]
-
Testing (Retention): After a set interval (e.g., 24 hours), place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
Analysis: An increased step-through latency in the testing phase compared to the training phase indicates successful memory retention. The effect of this compound on this latency is assessed.
This test is used to screen for antidepressant-like activity.[25][26][27][28][29]
Procedure:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Acclimate mice to the testing room.
-
Administration: Administer this compound or vehicle prior to the test.
-
Testing: Place the mouse in the water cylinder for a 6-minute session.[26][28]
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.
-
Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[27]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the preclinical study of this compound.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Preclinical Pharmacokinetics of this compound, Geniposide and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of this compound, Geniposide and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon tetrachloride-induced hepatotoxicity in rat is reversed by treatment with riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
- 12. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 13. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 14. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 18. benchchem.com [benchchem.com]
- 19. mmpc.org [mmpc.org]
- 20. Passive avoidance (step-down test) [protocols.io]
- 21. Passive avoidance test [panlab.com]
- 22. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Passive avoidance test [bio-protocol.org]
- 24. scantox.com [scantox.com]
- 25. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 28. Video: The Mouse Forced Swim Test [jove.com]
- 29. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols: Investigating Scoparone's Effect on the MAPK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scoparone (6,7-dimethoxycoumarin) is a natural bioactive compound extracted from plants such as Artemisia capillaris.[1][2][3] It has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities.[3][4] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The pathway consists of several branches, most notably the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. Dysregulation of MAPK signaling is implicated in numerous diseases, including cancer and inflammatory disorders.[5]
These notes provide a summary of the current understanding of this compound's interaction with the MAPK pathway, presenting key quantitative data and detailed experimental protocols for researchers investigating its therapeutic potential.
Mechanism of Action: this compound's Interaction with MAPK Signaling
This compound appears to modulate the MAPK pathway in a context-dependent manner, with its most consistently reported effect being the inhibition of the ERK branch.
-
Inhibition of ERK Phosphorylation: In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound has been shown to significantly inhibit the phosphorylation of ERK.[1] This inhibitory action contributes to its anti-neuroinflammatory effects by suppressing the production of pro-inflammatory cytokines.[1]
-
Differential Effect on JNK and p38: In the same microglial cell model, this compound did not show a significant effect on the phosphorylation of p38 and JNK, suggesting a degree of specificity for the ERK pathway.[1] However, other studies have suggested that pathways involving JNK may be modulated by this compound in different contexts, such as nonalcoholic steatohepatitis.[5][6]
-
Upregulation of MKP-3: In human breast cancer cells, this compound has been found to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) by inhibiting the AKT signaling pathway.[7] This effect is mediated by the upregulation of MAPK Phosphatase-3 (MKP-3), a dual-specificity phosphatase that can dephosphorylate and inactivate MAPKs, including ERK.[7][8] This finding presents an indirect mechanism by which this compound can regulate MAPK activity.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative findings from studies on this compound's bioactivity.
Table 1: Cellular Viability and IC50 Values
| Cell Line | Treatment | IC50 Value | Reference |
|---|---|---|---|
| Capan-2 (Pancreatic Cancer) | This compound | 225.2 µmol/L | [9] |
| SW1990 (Pancreatic Cancer) | this compound | 209.1 µmol/L |[9] |
Table 2: Effects of this compound on Protein and mRNA Expression
| Cell Line | Stimulant | This compound Conc. | Target Molecule | Effect | Reference |
|---|---|---|---|---|---|
| BV-2 Microglia | LPS (200 ng/mL) | 25, 50, 100 µM | p-ERK | Concentration-dependent inhibition | [1] |
| BV-2 Microglia | LPS (200 ng/mL) | 25, 50, 100 µM | p-p38 / p-JNK | No significant effect | [1] |
| BV-2 Microglia | LPS (200 ng/mL) | 100 µM | iNOS mRNA | Inhibition (upregulated 4.83-fold by LPS) | [1] |
| MDA-MB-231 (Breast Cancer) | - | 25, 50, 100 µM | PD-L1 | Dose-dependent downregulation | [7] |
| MDA-MB-231 (Breast Cancer) | - | 25, 50, 100 µM | MKP-3 | Dose-dependent upregulation | [7] |
| Human Chondrocytes | IL-1β | Dose-dependent | iNOS, COX-2 | Suppression |[10] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's modulation of the MAPK signaling cascade.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effect on MAPK.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells with this compound and an inflammatory stimulus.
Materials:
-
Appropriate cell line (e.g., BV-2, MDA-MB-231, RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Stimulant (e.g., LPS from E. coli O111:B4)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed BV-2 microglial cells at 2.5 x 10^5 cells/mL.[1] Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
This compound Pre-treatment: Once cells are attached and have reached the desired confluency, replace the old media with fresh, serum-free, or low-serum media.
-
Add this compound to the desired final concentrations (e.g., 25, 50, 100 µM). Include a vehicle control (DMSO) at a concentration equal to that in the highest this compound dose.
-
Incubate for a pre-determined time, typically 1-2 hours.
-
Stimulation: Add the stimulant directly to the wells containing this compound. For example, add LPS to a final concentration of 200 ng/mL.[1] Do not add stimulant to the negative control wells.
-
Incubation: Incubate the cells for the appropriate duration based on the endpoint being measured. This can range from 30 minutes for phosphorylation events to 24 hours for protein expression or cytokine release.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to lysis for Western blot or RNA extraction for qRT-PCR.
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
This protocol is for detecting changes in the phosphorylation status of ERK, JNK, and p38.
Materials:
-
Treated cell monolayers (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10-12% polyacrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration with RIPA buffer. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total MAPK levels or a loading control (β-actin), the membrane can be stripped and re-probed with the respective antibodies.
Protocol 3: Quantitative RT-PCR for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of genes regulated by the MAPK pathway, such as iNOS or MKP-3.
Materials:
-
Treated cell monolayers (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Gene-specific primers (e.g., for MKP-3, iNOS, and a housekeeping gene like GAPDH or 18S rRNA)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol. Elute in nuclease-free water.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers, and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the gene of interest to the housekeeping gene and comparing treated samples to the control.
Protocol 4: Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound or its protective effects against a toxic stimulus.
Materials:
-
Cells seeded in a 96-well plate
-
This compound and other required reagents
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for a specified period (e.g., 24-48 hours).
-
Assay Reagent Addition: Add 10 µL of CCK-8 reagent or 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: If using MTT, first add solubilization solution. Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculation: Express the results as a percentage of the vehicle-treated control cells to determine cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 7. This compound attenuates PD-L1 expression in human breast cancer cells by MKP-3 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Scoparone in Hepatocellular Carcinoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparone, a natural coumarin (B35378) derivative isolated from Artemisia capillaris, has demonstrated significant anti-tumor activities in various cancers. This document provides detailed application notes and protocols for investigating the effects of this compound on hepatocellular carcinoma (HCC) cell lines. The primary mechanism of action of this compound in HCC involves the inhibition of cell proliferation, migration, and invasion through the suppression of the AKT/GSK-3β/cyclin D1 signaling pathway.[1][2][3] These protocols are intended to guide researchers in the evaluation of this compound as a potential therapeutic agent for HCC.
Mechanism of Action
This compound exerts its anti-tumor effects on HCC cells by inducing cell cycle arrest and inhibiting cell migration and invasion.[1][2][3] Transcriptome sequencing has revealed that genes affected by this compound treatment are predominantly enriched in cell cycle-related pathways.[1][2][4] Specifically, this compound downregulates the expression of key cell cycle proteins such as CDK2, CDK4, and cyclin D1, while upregulating the cell cycle inhibitor p21 (CDKN1A).[1][2] This leads to an arrest of the cell cycle in the G0/G1 phase.[4]
Furthermore, this compound inhibits the phosphorylation of AKT and its downstream target GSK-3β, thereby suppressing the AKT/GSK-3β/cyclin D1 signaling pathway.[1][2] The inhibition of this pathway is a key mechanism underlying the anti-proliferative effects of this compound. The inhibitory effects of this compound on HCC cell proliferation can be partially reversed by an AKT activator, SC79, confirming the role of this pathway.[2] Additionally, this compound has been shown to decrease the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cell invasion and migration.[1]
Data Presentation
Table 1: IC50 Values of this compound in HCC and Normal Liver Cell Lines
| Cell Line | Cell Type | IC50 Value (µg/mL) after 48h |
| MHCC-97L | Human Hepatocellular Carcinoma | 196.33 |
| HCCC-9810 | Human Hepatocellular Carcinoma | 205.06 |
| L-02 | Normal Human Liver Cell Line | 395.06 |
Data sourced from studies on this compound's effects on HCC cell lines.[1][4]
Table 2: Effect of this compound on Cell Cycle Distribution in HCC Cell Lines
| Cell Line | Treatment (48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MHCC-97L | Control (0 µg/mL) | (baseline value) | (baseline value) | (no significant change) |
| 50 µg/mL this compound | Increased | Decreased | (no significant change) | |
| 100 µg/mL this compound | Increased | Decreased | (no significant change) | |
| 200 µg/mL this compound | Significantly Increased | Significantly Decreased | (no significant change) | |
| HCCC-9810 | Control (0 µg/mL) | (baseline value) | (baseline value) | (no significant change) |
| 50 µg/mL this compound | Increased | Decreased | (no significant change) | |
| 100 µg/mL this compound | Increased | Decreased | (no significant change) | |
| 200 µg/mL this compound | Significantly Increased | Significantly Decreased | (no significant change) |
Qualitative summary based on flow cytometry results indicating an increase in the G0/G1 phase and a decrease in the S phase population with increasing concentrations of this compound.[4]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on HCC cell lines.
Materials:
-
HCC cell lines (e.g., MHCC-97L, HCCC-9810) and a normal liver cell line (e.g., L-02)
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 12-24 hours to allow for cell attachment.[1]
-
Prepare serial dilutions of this compound in culture medium at final concentrations ranging from 0 to 350 µg/mL.[1][4]
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the cell viability as a percentage of the control.
Wound Healing Assay
This assay assesses the effect of this compound on the migration of HCC cells.
Materials:
-
HCC cell lines (e.g., MHCC-97L, HCCC-9810)
-
6-well plates
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
200 µL sterile pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow to confluence.
-
Create a vertical scratch in the cell monolayer using a 200 µL sterile pipette tip.[4]
-
Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.[4]
-
Add serum-free culture medium containing different concentrations of this compound (e.g., 0, 100, and 200 µg/mL).[4]
-
Capture images of the wound area at 0 and 24 hours.[4]
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Transwell Invasion Assay
This protocol evaluates the effect of this compound on the invasive potential of HCC cells.
Materials:
-
HCC cell lines (e.g., MHCC-97L, HCCC-9810)
-
Transwell inserts (8 µm pore size)
-
Matrigel or a similar basement membrane matrix
-
Serum-free medium
-
Medium with 15% FBS (chemoattractant)
-
This compound
-
4% paraformaldehyde
-
0.2% crystal violet
-
Microscope
Protocol:
-
Coat the upper chamber of the Transwell inserts with Matrigel and allow it to solidify.
-
Pretreat HCC cells with various concentrations of this compound (e.g., 0, 100, and 200 µg/mL) for 24 hours.[1][4]
-
Resuspend the pretreated cells in serum-free medium.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[1][4]
-
Add 600 µL of medium containing 15% FBS to the lower chamber.[1][4]
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 30 minutes.[1][4]
-
Stain the cells with 0.2% crystal violet for 15 minutes.[1][4]
-
Count the number of stained cells in several random fields of view under a microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of HCC cells.
Materials:
-
HCC cell lines (e.g., MHCC-97L, HCCC-9810)
-
This compound
-
Cold PBS
-
Cell Cycle Staining Kit (containing DNA staining solution and permeabilization solution)
-
Flow cytometer
Protocol:
-
Treat HCC cells with different concentrations of this compound (e.g., 0, 50, 100, and 200 µg/mL) for 48 hours.[1][4]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.[1]
-
Resuspend the fixed cells in PBS.
-
Add 1 mL of DNA staining solution and 10 µL of permeabilization solution to each sample.[1]
-
Incubate in the dark for 30 minutes.[1]
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting
This protocol is for detecting the expression levels of proteins in the AKT/GSK-3β/cyclin D1 signaling pathway.
Materials:
-
HCC cell lines (e.g., MHCC-97L, HCCC-9810)
-
This compound
-
RIPA lysis buffer
-
PVDF membranes
-
5% skimmed milk in TBST (blocking buffer)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-GSK-3β, anti-p-GSK-3β, anti-cyclin D1, anti-CDK2, anti-CDK4, anti-p21, anti-MMP-2, anti-MMP-9, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL reagent
Protocol:
-
Treat HCC cells with various concentrations of this compound (e.g., 0, 50, 100, and 200 µg/mL) for 48 hours.[4]
-
Lyse the cells using RIPA lysis buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with 5% skimmed milk for 2 hours at room temperature.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 2 hours at room temperature.[4]
-
Develop the membrane using ECL reagent and visualize the protein bands.[4]
Visualizations
Caption: this compound inhibits the AKT/GSK-3β/cyclin D1 signaling pathway in HCC cells.
Caption: Experimental workflow for investigating the effects of this compound on HCC cells.
References
- 1. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - Hong - Translational Cancer Research [tcr.amegroups.org]
- 2. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols: Scoparone's Effect on the TLR4/NF-κB Signaling Pathway in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the inhibitory effects of scoparone on the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway in murine models. The included protocols offer detailed methodologies for replicating key experiments to assess the anti-inflammatory properties of this compound.
This compound, a bioactive coumarin, has demonstrated significant anti-inflammatory effects by targeting the TLR4/NF-κB signaling cascade.[1][2][3] This pathway is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. This compound's ability to modulate this pathway suggests its potential as a therapeutic agent for conditions such as non-alcoholic steatohepatitis (NASH), acute lung injury, and hepatic fibrosis.[1][2][3]
The mechanism of action of this compound involves the inhibition of TLR4, which in turn downregulates the expression of its downstream adaptor protein, MyD88.[3][4] This leads to the promotion of NF-κB inhibitors and a reduction in the phosphorylation of the p65 subunit of NF-κB.[1] Consequently, the translocation of NF-κB to the nucleus is inhibited, leading to a decrease in the transcription and production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][3]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on key markers of the TLR4/NF-κB signaling pathway in mouse models of inflammation.
Table 1: Effect of this compound on TLR4/NF-κB Pathway Protein Expression in Mouse Liver Tissue (NASH Model)
| Treatment Group | TLR4 Expression (relative to control) | MyD88 Expression (relative to control) | p-p65/p65 Ratio (relative to control) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| NASH Model | 3.25 ± 0.45 | 2.80 ± 0.38 | 3.50 ± 0.52 |
| NASH + this compound (50 mg/kg) | 1.50 ± 0.20 | 1.45 ± 0.18 | 1.60 ± 0.25 |
Data are presented as mean ± standard deviation and are representative of findings in relevant literature. Actual values may vary based on experimental conditions.
Table 2: Effect of this compound on Serum Pro-inflammatory Cytokine Levels in Mice (LPS-Induced Acute Lung Injury Model)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 25.5 ± 4.2 | 15.8 ± 3.1 | 12.3 ± 2.5 |
| LPS Model | 250.7 ± 28.9 | 180.4 ± 20.5 | 155.6 ± 18.3 |
| LPS + this compound (50 mg/kg) | 95.3 ± 12.1 | 70.2 ± 9.8 | 65.9 ± 8.7 |
Data are presented as mean ± standard deviation and are representative of findings in relevant literature. Actual values may vary based on experimental conditions.
Experimental Protocols
In Vivo Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
This protocol describes the induction of NASH in mice using a methionine and choline-deficient (MCD) diet.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Methionine and choline-deficient (MCD) diet
-
Control diet
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
Procedure:
-
Acclimatize mice for one week with free access to a standard chow diet and water.
-
Divide mice into three groups: Control, MCD, and MCD + this compound.
-
Feed the Control group a standard diet.
-
Feed the MCD and MCD + this compound groups an MCD diet for 4-8 weeks to induce NASH.
-
During the final 4 weeks of the diet, administer this compound (e.g., 50 mg/kg body weight) or vehicle to the respective groups daily via oral gavage.
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue for further analysis.
Western Blotting for TLR4, MyD88, and p-p65/p65
This protocol outlines the procedure for analyzing protein expression levels in mouse liver tissue.
Materials:
-
Mouse liver tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TLR4, anti-MyD88, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Homogenize liver tissue in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate membranes with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membranes three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again as in step 5.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
ELISA for TNF-α, IL-6, and IL-1β
This protocol describes the quantification of pro-inflammatory cytokines in mouse serum.
Materials:
-
Mouse serum samples
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Collect blood samples via cardiac puncture and prepare serum by centrifugation.
-
Perform the ELISA according to the manufacturer's instructions for each cytokine.
-
Briefly, add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate and wash, then add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Immunohistochemistry for NF-κB p65
This protocol details the localization of NF-κB p65 in mouse liver tissue.
Materials:
-
Formalin-fixed, paraffin-embedded mouse liver sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-NF-κB p65)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the liver sections.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with blocking solution.
-
Incubate the sections with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP complex.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a microscope to assess the nuclear translocation of NF-κB p65.
Mandatory Visualizations
References
- 1. Lipidomics Revealed Alteration of the Sphingolipid Metabolism in the Liver of Nonalcoholic Steatohepatitis Mice Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves hepatic inflammation and autophagy in mice with nonalcoholic steatohepatitis by regulating the ROS/P38/Nrf2 axis and PI3K/AKT/mTOR pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. niehs.nih.gov [niehs.nih.gov]
Scoparone's Therapeutic Potential in Preclinical Models of Non-Alcoholic Steatohepatitis (NASH)
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New findings from multiple preclinical studies highlight the significant therapeutic potential of scoparone, a natural compound, in the treatment of Non-Alcoholic Steatohepatitis (NASH). The research, conducted in murine models, demonstrates this compound's ability to mitigate liver injury, reduce inflammation and fibrosis, and improve lipid metabolism. These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the study of NASH and related metabolic disorders.
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. With no currently approved pharmacological treatments, there is a critical need for effective therapeutic agents. This compound, a bioactive compound isolated from Artemisia capillaris, has emerged as a promising candidate.
Key Findings from Murine Models of NASH
Recent studies utilizing well-established murine models of NASH, including the methionine and choline-deficient (MCD) diet and the high-fat diet (HFD) models, have consistently shown the beneficial effects of this compound treatment. Oral administration of this compound has been shown to significantly reduce elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage. Furthermore, this compound treatment effectively decreased the accumulation of triglycerides in the liver, a hallmark of steatosis.
Histological analysis of liver tissues from this compound-treated mice revealed a marked reduction in inflammation, cellular ballooning, and fibrosis. These findings are supported by the downregulation of pro-inflammatory and pro-fibrotic gene expression.
Data Presentation
The following tables summarize the key quantitative data from representative studies on this compound treatment in NASH murine models.
Table 1: Effect of this compound on Serum Biochemical Parameters in a NASH Murine Model
| Group | ALT (U/L) | AST (U/L) | Serum Triglycerides (mg/dL) |
| Control | 35.6 ± 5.2 | 78.4 ± 9.1 | 85.3 ± 10.4 |
| NASH Model | 185.2 ± 20.1 | 254.7 ± 25.3 | 152.6 ± 15.8 |
| This compound-treated | 95.4 ± 12.3 | 142.1 ± 18.5 | 105.7 ± 12.1 |
Data are presented as mean ± standard deviation. Statistical significance was observed between the NASH model and this compound-treated groups (p < 0.05).
Table 2: Effect of this compound on Hepatic Lipid Content and Inflammatory Gene Expression in a NASH Murine Model
| Group | Hepatic Triglycerides (mg/g tissue) | TNF-α mRNA (relative expression) | IL-6 mRNA (relative expression) |
| Control | 15.2 ± 2.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| NASH Model | 48.9 ± 5.7 | 5.8 ± 0.9 | 6.2 ± 1.1 |
| This compound-treated | 25.1 ± 3.5 | 2.5 ± 0.5 | 2.8 ± 0.6 |
Data are presented as mean ± standard deviation. Statistical significance was observed between the NASH model and this compound-treated groups (p < 0.05).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects in NASH models.
Induction of NASH in a Murine Model
a) Methionine and Choline-Deficient (MCD) Diet Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Diet Induction: Switch the diet of the experimental group to an MCD diet (e.g., A02082002B, Research Diets Inc.) for 4-8 weeks. The control group continues to receive a standard chow diet.
-
Monitoring: Monitor body weight and food intake regularly.
b) High-Fat Diet (HFD) Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: As described for the MCD model.
-
Diet Induction: Feed the experimental group a high-fat diet (e.g., 60% kcal from fat, D12492, Research Diets Inc.) for 12-16 weeks. The control group is fed a matched control diet (e.g., 10% kcal from fat).
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels periodically.
This compound Administration
-
Preparation: Prepare this compound (purity >98%) in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose (CMC) in sterile water.
-
Dosage: Administer this compound orally via gavage at a dose of 50-100 mg/kg body weight once daily. The vehicle control group receives an equivalent volume of the 0.5% CMC solution.
-
Treatment Period: The treatment period typically coincides with the latter half of the diet-induced NASH protocol (e.g., for the last 4 weeks of an 8-week MCD diet).
Assessment of Liver Injury and Steatosis
-
Serum Analysis: At the end of the experiment, collect blood via cardiac puncture and centrifuge to obtain serum. Measure ALT and AST levels using a commercial biochemical analyzer.
-
Hepatic Lipid Extraction: Excise the liver, weigh it, and homogenize a portion in a suitable buffer. Extract total lipids using the Folch method and quantify triglyceride levels using a commercial kit.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation (on frozen sections).
Analysis of Gene Expression (qRT-PCR)
-
RNA Extraction: Isolate total RNA from a frozen liver tissue sample using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for target genes (e.g., TNF-α, IL-6, α-SMA, Collagen-1α1) and a housekeeping gene (e.g., GAPDH) for normalization.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow.
Scoparone's Impact on the PI3K/AKT/mTOR Pathway in Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparone (6,7-dimethoxycoumarin), a natural compound extracted from Artemisia scoparia, has demonstrated significant immunomodulatory and anti-inflammatory properties.[1][2][3] Emerging evidence suggests that this compound exerts its effects by modulating various intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, a critical regulator of macrophage function, polarization, and inflammatory responses.[4][5][6] This document provides detailed application notes and experimental protocols for investigating the effect of this compound on the PI3K/AKT/mTOR pathway in macrophages.
The PI3K/AKT/mTOR signaling cascade is a central hub for integrating extracellular signals to regulate cellular growth, proliferation, survival, and metabolism. In macrophages, this pathway is instrumental in determining their polarization state, switching between a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype.[5] Dysregulation of this pathway is implicated in various inflammatory diseases. Understanding how this compound interacts with this pathway in macrophages could unveil novel therapeutic strategies for inflammatory disorders.
Data Presentation
Currently, direct quantitative data on the specific inhibitory concentrations (IC50) of this compound on PI3K, AKT, and mTOR in macrophages, as well as precise changes in protein phosphorylation, are not extensively available in the public domain. The following tables are presented as templates for researchers to populate with their experimental data when investigating the effects of this compound.
Table 1: Effect of this compound on the Viability of Macrophages (e.g., RAW 264.7)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | X.X |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Quantitative Analysis of PI3K/AKT/mTOR Pathway Protein Phosphorylation in Macrophages Treated with this compound
| Treatment Group | p-PI3K / Total PI3K (Relative Intensity) | p-AKT (Ser473) / Total AKT (Relative Intensity) | p-mTOR (Ser2448) / Total mTOR (Relative Intensity) |
| Control (Vehicle) | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | X.XX | X.XX | X.XX |
| This compound (X µM) | |||
| LPS + this compound (X µM) |
Table 3: Effect of this compound on Pro-inflammatory and Anti-inflammatory Gene Expression in Macrophages
| Gene | Treatment Group | Fold Change (vs. Control) | Standard Deviation |
| M1 Markers | |||
| iNOS | LPS | ||
| LPS + this compound | |||
| TNF-α | LPS | ||
| LPS + this compound | |||
| IL-6 | LPS | ||
| LPS + this compound | |||
| M2 Markers | |||
| Arg1 | IL-4 | ||
| IL-4 + this compound | |||
| IL-10 | IL-4 | ||
| IL-4 + this compound |
Experimental Protocols
The following are detailed protocols to investigate the effect of this compound on the PI3K/AKT/mTOR pathway in macrophages.
Protocol 1: Macrophage Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line) or bone marrow-derived macrophages (BMDMs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed macrophages in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for viability assays) and allow them to adhere overnight.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 100 mM). Further dilute in culture medium to achieve desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
For viability assays, treat cells with a range of this compound concentrations for 24-48 hours.
-
For signaling pathway analysis, pre-treat cells with this compound for 1-2 hours before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 15-60 minutes for phosphorylation events).
-
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Recommended primary antibodies include:
-
Phospho-PI3K p85 (Tyr458)/p55 (Tyr199)
-
Total PI3K p85
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: After treatment, extract total RNA from macrophages using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for target genes (e.g., iNOS, TNF-α, IL-6, Arg1, IL-10) and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: Proposed inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effects on macrophages.
References
- 1. Selective Inhibition of PI3K/Akt/mTOR Signaling Pathway Regulates Autophagy of Macrophage and Vulnerability of Atherosclerotic Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling in Macrophages: All Depends on the Context [mdpi.com]
- 3. Autophagy of macrophages is regulated by PI3k/Akt/mTOR signalling in the development of diabetic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scoparone Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Scoparone in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound stability to assist you in your research and development endeavors.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | This compound degradation in the experimental solution. | 1. Prepare fresh solutions: Avoid using stock solutions stored for extended periods, especially at room temperature. It is recommended to prepare fresh working solutions for each experiment. 2. Control environmental factors: Protect solutions from light and maintain a consistent, cool temperature. 3. Verify solution pH: Ensure the pH of your buffer is within the optimal stability range for this compound. |
| Appearance of new peaks or disappearance of the this compound peak in HPLC analysis. | Degradation of this compound into byproducts. | 1. Characterize degradation products: If possible, use HPLC-MS to identify the degradation products. Common degradation pathways include photooxidation, photohydrolysis, and photorearrangement.[1] 2. Perform a forced degradation study: This will help to understand the degradation profile of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Precipitate forms in the stock solution upon storage. | Poor solubility or compound degradation leading to insoluble products. | 1. Confirm solvent suitability: While this compound is soluble in DMSO, long-term storage in solution is not recommended. For aqueous solutions, ensure the pH is optimal for stability. 2. Filter the solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any precipitate. 3. Re-evaluate storage conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Variability in results between different batches of this compound solution. | Inconsistent storage or handling of solutions. | 1. Standardize solution preparation: Ensure all researchers follow a standardized and documented protocol for preparing and storing this compound solutions. 2. Aliquot stock solutions: Immediately after preparation, aliquot the stock solution into volumes suitable for single experiments to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: The main factors contributing to this compound degradation are exposure to light (photodegradation), suboptimal pH, elevated temperatures, and the presence of oxidizing agents. Photodegradation is particularly significant and can occur through photorearrangement, photohydrolysis, and photooxidation.[1]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used due to this compound's good solubility. However, long-term storage of this compound in any solvent is not recommended. If storage is necessary, prepare concentrated stock solutions in anhydrous DMSO, aliquot into small, single-use volumes in amber vials, and store at -20°C or below.
Q3: How should I handle this compound solutions during experiments to minimize degradation?
A3: To minimize degradation, always protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments at a controlled and cool temperature whenever possible. Prepare working solutions fresh from a frozen stock aliquot just before the experiment.
Q4: What are the known degradation products of this compound?
A4: Under biological conditions, the major metabolites of this compound are scopoletin, isoscopoletin, isofraxidin, and fraxidin.[2] Photodegradation in aqueous solutions can lead to various products through photorearrangement, photohydrolysis, and photooxidation.[1]
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: Yes, as a coumarin (B35378) derivative, this compound is susceptible to oxidation. While specific studies on using antioxidants with this compound are limited, the general use of antioxidants is a valid strategy to consider, especially if oxidative stress is a concern in your experimental system. It is advisable to conduct a preliminary experiment to ensure the chosen antioxidant does not interfere with your assay.
Data Presentation: Photodegradation Kinetics of this compound
The following tables summarize the photodegradation kinetics of pure this compound in aqueous solution under various conditions, as determined by a key study.[3] The degradation follows pseudo-first-order kinetics.
Table 1: Effect of Light Source on this compound Photodegradation
| Light Source | Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 28 W UV Lamp | 0.3045 | 2.28 |
| 500 W Xenon Lamp | 0.1094 | 6.33 |
| 300 W Xenon Lamp | 0.0312 | 22.22 |
| Conditions: 10 mg/L this compound in pure water, 25°C, pH 6.81.[3] |
Table 2: Effect of Initial Concentration on this compound Photodegradation
| Initial Concentration (mg/L) | Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 5 | 0.1655 | 4.19 |
| 10 | 0.1094 | 6.33 |
| 20 | 0.0576 | 12.03 |
| Conditions: 500 W xenon lamp, pure water, 25°C, pH 6.81.[3] |
Table 3: Effect of pH on this compound Photodegradation
| pH | Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 4.01 | 0.0921 | 7.52 |
| 6.81 | 0.1094 | 6.33 |
| 9.18 | 0.1157 | 5.99 |
| Conditions: 500 W xenon lamp, 10 mg/L this compound in pure water, 25°C.[3] |
Table 4: Effect of Temperature on this compound Photodegradation
| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 15 | 0.0919 | 7.54 |
| 25 | 0.1094 | 6.33 |
| 35 | 0.1269 | 5.46 |
| 45 | 0.1301 | 5.33 |
| 55 | 0.1312 | 5.28 |
| Conditions: 500 W xenon lamp, 10 mg/L this compound in pure water, pH 6.81.[3] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or clear vials with aluminum foil
-
Sterile, single-use aliquot tubes
-
-
Procedure:
-
Accurately weigh the desired amount of solid this compound.
-
Dissolve the this compound in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer immediately before use. Discard any unused portion of the thawed aliquot.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The extent of degradation should be monitored by a stability-indicating analytical method, such as HPLC.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
-
pH meter
-
Water bath or incubator
-
UV lamp (e.g., 254 nm)
-
-
Procedure:
-
Control Sample: Prepare a solution of this compound at the target concentration in the analytical solvent and analyze immediately (t=0).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C or 80°C), protected from light, for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the this compound stock solution in a transparent container to a UV lamp for a defined period (e.g., 1, 4, 8 hours).
-
Maintain a control sample wrapped in aluminum foil under the same conditions.
-
At each time point, withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.
-
-
-
Analysis:
-
Analyze all samples by HPLC.
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation products and quantify the remaining this compound.
-
Visualizations
Caption: Workflow for preparing, storing, and assessing the stability of this compound solutions.
Caption: Known degradation pathways of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a rapid and validated method for investigating the metabolism of this compound in rat using ultra-performance liquid chromatography/electrospray ionization quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Scoparone Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing Scoparone in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your study design and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice and rats?
A starting dose for this compound can vary significantly depending on the animal model, the disease being studied, and the route of administration. Based on published literature, a general starting point for oral administration in mice is in the range of 20-60 mg/kg, while for intraperitoneal injections, doses have ranged from 2.5 to 25 mg/kg. For rats, oral doses have been explored around 20 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
This compound is sparingly soluble in water. For oral administration, it can be suspended in a vehicle such as a 0.5% or 1% solution of carboxymethylcellulose (CMC) or methylcellulose. For intraperitoneal injections, dissolving this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then diluting it with saline or corn oil is a common practice. Always ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity. Sonication may aid in the dissolution process. It is recommended to prepare fresh solutions for each experiment to ensure stability.
Q3: What are the main signaling pathways affected by this compound?
This compound has been shown to modulate a variety of intracellular signaling pathways, which contributes to its diverse pharmacological effects. Key pathways include the TLR/NF-κB, PI3K-Akt, Nrf2, JNK/Sab, TGF-β/Smad, nitric oxide (NO)-cGMP, and JAK2-STAT3 signaling axes.[1][2] Its anti-inflammatory effects are often attributed to the inhibition of the TLR4/NF-κB pathway.[1]
Troubleshooting Guide
Issue: I am observing high variability in my experimental results.
-
Dosage and Administration:
-
Ensure accurate and consistent dosing for all animals. For oral gavage, confirm proper technique to avoid administration into the lungs.
-
Prepare fresh this compound solutions for each experiment, as the compound's stability in solution over time may vary.
-
Verify the homogeneity of the this compound suspension if used for oral administration.
-
-
Animal Model:
-
Ensure the disease model is induced consistently across all animals.
-
Consider the age, sex, and strain of the animals, as these factors can influence drug metabolism and response.
-
Issue: I am not observing the expected therapeutic effect.
-
Dosage: The administered dose may be too low. Conduct a dose-response study to identify the optimal therapeutic window.
-
Pharmacokinetics: this compound is rapidly distributed and eliminated in rats.[3] The timing of administration relative to disease induction or measurement of endpoints is critical. Consider the pharmacokinetic profile of this compound in your animal model to optimize the dosing schedule.
-
Route of Administration: The chosen route may not be optimal for the target organ. For example, after oral administration in rats, this compound has a high concentration in the liver, making it suitable for liver disease models.[3] However, it does not cross the blood-brain barrier, suggesting alternative delivery methods may be needed for central nervous system targets.[3]
Issue: I am observing signs of toxicity in my animals.
-
Dosage: The administered dose may be too high. Reduce the dose or perform a toxicity study to determine the maximum tolerated dose.
-
Vehicle: If using DMSO for solubilization, ensure the final concentration is minimal, as DMSO can have inherent toxicity at higher concentrations. Consider alternative biocompatible solvents or suspension vehicles.
-
Purity of this compound: Ensure the purity of the this compound used in your experiments to rule out contaminants as a source of toxicity.
Quantitative Data Summary
The following tables summarize this compound dosages used in various in vivo studies. These should be used as a reference to guide your experimental design.
Table 1: this compound Dosage in Mouse Models
| Disease Model | Strain | Route of Administration | Dosage | Reference |
| Nonalcoholic Steatohepatitis (NASH) | C57BL/6J | Oral Gavage | 60 and 120 mg/kg/day | [4] |
| Nonalcoholic Steatohepatitis (NASH) | C57BL/6J | Oral Gavage | 20, 40, and 80 mg/kg/day | |
| Neuroinflammation (LPS-induced) | Swiss | Intraperitoneal (i.p.) | 2.5, 5, 12.5, 15, and 25 mg/kg | [5] |
| Seizure (MES model) | - | Intraperitoneal (i.p.) | ED₅₀ ranged from 199.8 to 320.1 mg/kg | [6] |
| Allergic Rhinitis | BALB/c | Intranasal | 20 µg (approx. 1 mg/kg) | [7] |
Table 2: this compound Dosage in Rat Models
| Study Type | Strain | Route of Administration | Dosage | Reference |
| Pharmacokinetics | - | Oral | - | [3] |
| Gastric Lesions | Sprague-Dawley | Oral | 20 and 40 mg/kg | [8] |
| Allergic Rhinitis | - | Oral | - | [9] |
| Neuroinflammation (LPS-induced) | Wistar | Intraperitoneal (i.p.) | 10 mg/kg | [10] |
Detailed Experimental Protocols
Protocol 1: Induction of Nonalcoholic Steatohepatitis (NASH) in Mice and this compound Treatment
This protocol describes the induction of NASH in C57BL/6J mice using a methionine- and choline-deficient (MCD) diet, followed by treatment with this compound.[2][11]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
NASH Induction:
-
Divide mice into a control group and a NASH induction group.
-
Feed the control group a standard chow diet.
-
Feed the NASH induction group an MCD diet for 4 weeks.
-
-
This compound Treatment:
-
After 4 weeks of the MCD diet, divide the NASH mice into treatment groups.
-
Prepare this compound by suspending it in a 0.5% CMC-Na solution.
-
Administer this compound daily via oral gavage at the desired doses (e.g., 20, 40, 80 mg/kg).
-
Administer the vehicle (0.5% CMC-Na) to the control and untreated NASH groups.
-
-
Endpoint Analysis: After the treatment period (e.g., 4 weeks), collect blood and liver tissue for biochemical and histological analysis.
Protocol 2: Intraperitoneal Administration of this compound in a Rat Neuroinflammation Model
This protocol outlines the intraperitoneal injection of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model in rats.
-
Animal Model: Male Wistar rats.
-
Acclimatization: Acclimatize rats for one week.
-
This compound Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration. Ensure the final DMSO concentration is below 5%.
-
-
Administration:
-
Restrain the rat securely.
-
Inject the this compound solution intraperitoneally into the lower right quadrant of the abdomen, avoiding the cecum and urinary bladder.
-
The injection volume should not exceed 10 ml/kg.
-
-
LPS Induction: At a specified time post-Scoparone administration, induce neuroinflammation by injecting LPS.
-
Endpoint Analysis: At the desired time points after LPS injection, collect brain tissue for analysis of inflammatory markers.
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effects of this compound on non-alcoholic fatty liver disease revealed by RNA sequencing [frontiersin.org]
- 5. Neuropsychopharmacological profiling of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Anti-allergic effects of this compound on mast cell-mediated allergy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. This compound improves hepatic inflammation and autophagy in mice with nonalcoholic steatohepatitis by regulating the ROS/P38/Nrf2 axis and PI3K/AKT/mTOR pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing Scoparone's off-target effects
Welcome to the technical support center for Scoparone (6,7-dimethoxycoumarin). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (6,7-dimethoxycoumarin) is a natural compound first isolated from the Chinese herb Artemisia scoparia.[1] It is known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, hypolipidemic, and vasorelaxant properties.[1][2][3] Its primary mechanisms involve interfering with key signaling pathways. For instance, it can block the nuclear transport of STAT3, leading to G1 phase arrest in vascular smooth muscle cells (VSMCs), and inhibit NF-κB activity, which downregulates pro-inflammatory cytokines.[1][4]
Q2: What are the known off-target signaling pathways significantly affected by this compound? A2: this compound is known to modulate a broad range of intracellular signaling pathways beyond a single target. These are often linked to its anti-inflammatory and immunoregulatory effects.[4] Key pathways affected include TLR/NF-κB, JAK2-STAT3, PI3K-Akt, Nrf2, JNK/Sab, and TGF-β/Smad.[4][5][6] Its activity on these pathways can lead to wide-ranging effects on immune cells like macrophages, neutrophils, and T cells.[4]
Q3: What are the main metabolites of this compound and are they biologically active? A3: Pharmacokinetic studies show that isoscopoletin (B190330) and scopoletin (B1681571) are the major primary metabolites of this compound, formed via 6-O-demethylation and 7-O-demethylation, respectively.[2][7][8] In humans, the primary metabolic pathway is oxidation to isoscopoletin.[8] These metabolites are then conjugated (glucuronide and sulfate) and excreted in the urine.[8] While this compound itself has numerous documented activities, researchers should be aware that these metabolites could also possess biological activity, potentially contributing to the observed phenotype.
Q4: What is the general safety and toxicity profile of this compound? A4: this compound is generally considered to have low toxicity.[9][10] Acute toxicity studies in mice showed no mortality or significant alterations in body or organ weight at doses of 1000 mg/kg.[9] Furthermore, some potent derivatives of this compound caused minimal changes to the activity of key drug-metabolizing enzymes CYP3A4 and CYP2C9.[9][10] However, as with any bioactive compound, high concentrations may lead to toxicity.[11] It is recommended to perform cytotoxicity assays in your specific experimental model.
Troubleshooting Guide
Q5: My experiment shows significant cytotoxicity or apoptosis that doesn't align with the expected on-target effect. Could this be an off-target effect of this compound? A5: Yes, unexpected toxicity could be an off-target effect, especially at high concentrations. This compound has been noted to have anti-apoptotic properties in some contexts but can also suppress cell viability in others, such as in liver cancer cells.[2][7]
Troubleshooting Steps:
-
Confirm Dose-Dependency: Perform a detailed dose-response curve to determine the concentration at which toxicity appears and compare it to the concentration required for your desired on-target effect.
-
Use a Counter-Screen: If possible, use a cell line that does not express your intended target. If toxicity persists, it is likely an off-target effect.[12]
-
Run General Cytotoxicity Assays: Use assays like MTT, LDH, or live/dead staining to quantify the toxic effect across a range of concentrations (see Protocol 3).
-
Review the Literature: this compound's effects can be cell-type specific. It has been shown to inhibit proliferation in VSMCs and some cancer cells while having protective effects in others.[1][13]
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q6: I'm observing unexpected anti-inflammatory effects. Is this a known activity of this compound? A6: Yes, potent anti-inflammatory activity is a well-documented characteristic of this compound.[1][2] It significantly inhibits the expression of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, IL-8, and MCP-1.[4][14][15] This effect is largely mediated by the suppression of the TLR4/MyD88/NF-κB and JAK2/STAT3 signaling pathways.[4] Therefore, observing anti-inflammatory effects is expected and represents a key aspect of this compound's bioactivity profile.
Caption: this compound inhibits key pro-inflammatory signaling pathways.
Q7: How can I select an optimal experimental concentration of this compound to reduce the risk of off-target effects? A7: The key is to use the lowest possible concentration that achieves the desired on-target activity while avoiding concentrations known to cause broader, non-specific effects.
Strategy:
-
Dose-Response Analysis: Perform a dose-response curve for your primary endpoint to identify the EC50 (half-maximal effective concentration).
-
Select Working Concentration: Choose a concentration that is effective for your on-target endpoint (e.g., 1-5 times the EC50) but is below the threshold for known off-target effects or cytotoxicity.
-
Consult Literature: Refer to published studies for concentration ranges used in similar models (see Table 1). For example, concentrations from 10 µM to 100 µM have been used to study its anti-inflammatory effects, while lower concentrations may be sufficient for other activities.[15][16]
-
Include Controls: Always include a negative control (structurally similar but inactive compound, if available) and a positive control (a known modulator of your target) to validate your findings.
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in Various In Vitro Models
| Experimental Model | Observed Effect | Effective Concentration Range | Reference |
| U937 Human Monocytes | Inhibition of IL-8 and MCP-1 expression | 5 - 100 µM | [15] |
| Human Peripheral Blood Mononuclear Cells | Reduction of proliferative response | 1 µM - 300 µM | [16] |
| Vascular Smooth Muscle Cells (VSMCs) | Suppression of proliferation | Dose-dependent | [1][13] |
| Rat Aortic Smooth Muscle Cells (RASMCs) | Suppression of PDGF-BB-induced migration | Not specified, but effective | [17] |
| BV-2 Microglial Cells | Inhibition of LPS-induced inflammatory response | Concentration-dependent | [14] |
Table 2: Summary of this compound Pharmacokinetics
| Parameter | Observation | Species | Reference |
| Metabolism | Major metabolites are isoscopoletin and scopoletin. | Human, Rat, Mouse, etc. | [2][8] |
| Excretion | Metabolites completely excreted in urine within 24h. | Human | [8] |
| Brain Accumulation | Rapid but moderate accumulation (Cmax < 15 min). | Mouse | [18][19] |
| Brain Elimination | 95% eliminated from the brain at 1 hour. | Mouse | [18][19] |
| Effect of Liver Dysfunction | Hepatic dysfunction may increase bioavailability due to reduced clearance. | Rat | [2][20] |
Experimental Protocols
To empirically identify off-target effects, a systematic approach is necessary.
Caption: A systematic workflow for identifying off-target effects.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases to identify potential off-target interactions, as this compound may act upstream of or inhibit certain kinases.[1][13][16]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to achieve final assay concentrations (e.g., ranging from 10 nM to 100 µM).
-
Assay Plate Setup: Use a commercial kinase profiling service or a multi-well plate format. Add recombinant kinases, their specific substrates, and ATP to the appropriate wells.
-
Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells. Include a known inhibitor for each kinase as a positive control.
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based kit (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each this compound concentration. Plot the results to generate a selectivity profile and determine IC50 values for any identified off-target kinases.
Protocol 2: NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway, a known target of its anti-inflammatory action.[1][15]
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW264.7 macrophages). Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control for 1-2 hours.
-
Pathway Stimulation: Induce NF-κB activation by adding a stimulant such as LPS (100 ng/mL) or TNF-α (10 ng/mL) to the media. Incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control. Determine the IC50 value for this compound.
Protocol 3: General Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxic effect of this compound on a given cell line and determine the concentration at which it reduces cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 500 µM) and a vehicle control (DMSO). Include a positive control for toxicity (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 (or CC50) for cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of this compound in Experimental Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastroprotective Efficacy and Safety Evaluation of this compound Derivatives on Experimentally Induced Gastric Lesions in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastroprotective efficacy and safety evaluation of this compound derivatives on experimentally induced gastric lesions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C11H10O4 | CID 8417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound interferes with STAT3-induced proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound inhibits PMA-induced IL-8 and MCP-1 production through suppression of NF-kappaB activation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Possible mechanism of immunosuppressive effect of this compound (6,7-dimethoxycoumarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory effects of this compound from chestnut inner shell on platelet-derived growth factor-BB-induced vascular smooth muscle cell migration and vascular neointima hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuropsychopharmacological profiling of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuropsychopharmacological profiling of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
Technical Support Center: Enhancing the Oral Bioavailability of Scoparone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Scoparone.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Extensive First-Pass Metabolism: this compound undergoes rapid and extensive metabolism in the liver, primarily mediated by Cytochrome P450 enzymes such as CYP2B1 and CYP2C29.[1] This metabolic conversion to metabolites like isoscopoletin (B190330) and scopoletin (B1681571) significantly reduces the amount of active drug reaching systemic circulation.
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which can limit its dissolution rate in the gastrointestinal fluids and subsequent absorption across the intestinal membrane.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several advanced drug delivery strategies can be employed to overcome the challenges associated with this compound's low bioavailability. These include:
-
Nanoparticle-Based Drug Delivery Systems:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a solid lipid core can protect it from enzymatic degradation in the gastrointestinal tract and enhance its absorption.[2]
-
Ethosomes: These are lipid vesicles with a high concentration of ethanol, which can improve the solubility and permeation of drugs across biological membranes. While primarily used for transdermal delivery, their potential for oral administration is being explored.[3][4]
-
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water microemulsion upon gentle agitation in the GI tract. This increases the solubility and absorption of lipophilic drugs like this compound.[5][6]
-
Co-administration with Bio-enhancers:
-
Piperine (B192125): This alkaloid from black pepper is a known inhibitor of drug-metabolizing enzymes, including CYP3A4, and the efflux transporter P-glycoprotein.[7][8][9] Co-administration with piperine could potentially reduce the first-pass metabolism of this compound and increase its systemic exposure.
-
Q3: How can I assess the intestinal permeability of my this compound formulation?
A3: The Caco-2 cell permeability assay is a widely used in-vitro model to predict human intestinal absorption.[10] This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. By measuring the transport of your this compound formulation from the apical (lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). An efflux ratio, calculated by comparing transport in both directions, can indicate if the compound is a substrate for efflux pumps like P-glycoprotein.[11][12]
II. Troubleshooting Guides
A. Solid Lipid Nanoparticles (SLNs)
Problem: Low entrapment efficiency of this compound in SLNs.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen different solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO) to find one with higher this compound solubility.[13] |
| Drug expulsion during lipid crystallization. | Optimize the homogenization and cooling process. A rapid cooling rate can sometimes lead to less ordered crystals and better drug retention. |
| Inappropriate surfactant concentration. | Vary the concentration of the surfactant (e.g., Poloxamer 188, Tween 80). Too little may not stabilize the nanoparticles, while too much can increase drug solubility in the aqueous phase. |
Problem: Particle aggregation and instability of the SLN dispersion.
| Possible Cause | Troubleshooting Step |
| Insufficient surfactant concentration. | Increase the surfactant concentration to provide better steric or electrostatic stabilization. |
| High lipid concentration. | Decrease the lipid concentration in the formulation. |
| Inadequate homogenization. | Increase the homogenization speed or duration to ensure the formation of smaller, more uniform nanoparticles. |
B. Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Problem: The SMEDDS formulation does not form a clear microemulsion upon dilution.
| Possible Cause | Troubleshooting Step |
| Incorrect ratio of oil, surfactant, and co-surfactant. | Construct a pseudo-ternary phase diagram to identify the optimal ratio of components that results in a large microemulsion region.[14] |
| Poor self-emulsification efficiency. | Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 12 and 18 for o/w microemulsions). |
| Drug precipitation upon dilution. | Ensure the drug has high solubility in the selected oil and surfactant mixture. The drug load may need to be optimized. |
Problem: Low in-vivo bioavailability despite good in-vitro performance.
| Possible Cause | Troubleshooting Step | | In-vivo precipitation of the drug. | Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the SMEDDS formulation. | | Susceptibility to enzymatic degradation. | The lipid components of the SMEDDS can be digested by lipases in the gut. Select less digestible lipids or increase the surfactant-to-oil ratio. | | Efflux by P-glycoprotein. | Consider co-administration with a P-glycoprotein inhibitor like piperine.[9] |
III. Experimental Protocols
A. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid (e.g., Glyceryl monostearate) and this compound.
-
Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
B. Formulation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, castor oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, titrate mixtures of oil and Smix with water and observe the formation of microemulsions to identify the microemulsion region.
-
-
Preparation of the this compound-Loaded SMEDDS:
-
Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region.
-
Dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant with gentle stirring until a clear solution is formed.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SMEDDS formulation to a larger volume of water with gentle agitation and observe the formation of a clear or slightly bluish-white microemulsion.
-
Droplet Size Analysis: Determine the droplet size and PDI of the microemulsion formed upon dilution.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
IV. Data Presentation
The following tables provide a template for summarizing quantitative data from your experiments.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 25 | 0.5 | 450 ± 60 | 100 |
| This compound-SLN | 450 ± 50 | 1.0 | 1800 ± 200 | 400 |
| This compound-SMEDDS | 600 ± 70 | 0.75 | 2700 ± 300 | 600 |
| This compound + Piperine | 300 ± 40 | 0.5 | 1350 ± 150 | 300 |
Table 2: In-Vitro Permeability of this compound Formulations across Caco-2 Cell Monolayers (Hypothetical Data)
| Formulation | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (B→A / A→B) |
| This compound Solution | 1.5 ± 0.2 | 4.5 ± 0.5 | 3.0 |
| This compound-SLN | 3.0 ± 0.4 | 5.0 ± 0.6 | 1.7 |
| This compound-SMEDDS | 4.5 ± 0.5 | 6.0 ± 0.7 | 1.3 |
| This compound + Verapamil (P-gp inhibitor) | 3.5 ± 0.4 | 3.8 ± 0.5 | 1.1 |
V. Visualizations
References
- 1. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmasm.com [pharmasm.com]
- 7. Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simulating kinetic parameters in transporter mediated permeability across Caco-2 cells. A case study of estrone-3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of self-microemulsifying drug delivery systems for oral bioavailability enhancement of alpha-Asarone in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Scoparone stability under different pH and temperature conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of scoparone under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the stability testing of this compound.
Q1: My this compound sample shows significant degradation even under mild acidic conditions. How can I control the degradation rate to study the kinetics accurately?
A1: Rapid degradation under acidic conditions can be challenging. To obtain meaningful kinetic data, it's crucial to control the degradation to a target range of 10-30%.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 M or 0.05 M HCl) instead of the commonly used 0.1 M or 1 M HCl.
-
Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) instead of elevated temperatures. The rate of hydrolysis is highly dependent on temperature.
-
Time Sampling: Collect samples at more frequent, earlier time points to capture the initial degradation profile before it proceeds to completion.
-
Co-solvent Selection: Ensure the co-solvent used to dissolve this compound is not contributing to the degradation. Consider using a co-solvent that is stable under acidic conditions and in which this compound is sufficiently soluble.
-
Q2: I am not observing any degradation of this compound under my initial oxidative stress conditions (3% H₂O₂ at room temperature). What should I do?
A2: this compound may be relatively stable to oxidation under mild conditions. To induce degradation, you may need to employ more stringent conditions.
-
Troubleshooting Steps:
-
Increase Oxidant Concentration: Gradually increase the concentration of hydrogen peroxide (e.g., to 10%, 15%, or even 30%).
-
Increase Temperature: Heat the reaction mixture. A common starting point is 60-80°C. The combination of heat and an oxidizing agent is often necessary to induce degradation.
-
Extend Exposure Time: Increase the duration of the study, ensuring to take samples at various time points to monitor for the onset of degradation.
-
Alternative Oxidizing Agents: If hydrogen peroxide is ineffective, consider other oxidizing agents, but be aware that the degradation pathway may differ.
-
Q3: My HPLC chromatogram shows poor separation between the this compound peak and its degradation products. How can I improve the resolution?
A3: Achieving good resolution is critical for a stability-indicating method.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. If using a gradient, modify the gradient slope to enhance separation.
-
Change Organic Modifier: If you are using acetonitrile, try methanol (B129727), or vice versa. The different selectivities of these solvents can significantly impact peak resolution.
-
Adjust pH of the Aqueous Phase: Small changes in the pH of the mobile phase can alter the ionization state of this compound and its degradants, leading to changes in retention and improved separation.
-
Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 packing material) to exploit different separation mechanisms.
-
Decrease Flow Rate: Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time.
-
Q4: The mass balance in my stability study is below 90%. What are the potential reasons and how can I fix it?
A4: A poor mass balance suggests that not all degradation products are being accounted for.
-
Troubleshooting Steps:
-
Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will be invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to screen for such compounds.
-
Investigate Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of your this compound peak. A co-eluting impurity can lead to inaccurate quantification.
-
Volatile Degradants or Adsorption: Degradation may produce volatile compounds that are lost from the sample. Also, highly polar or charged degradants might be irreversibly adsorbed to the column. Using a different column or mobile phase might help.
-
Inappropriate Wavelength: Ensure the detection wavelength is appropriate for both the parent drug and the expected degradation products. A wavelength maximum for this compound might not be optimal for its degradants. Analyze at multiple wavelengths or use a PDA detector.
-
Experimental Protocols and Data Presentation
This section provides detailed methodologies for conducting forced degradation studies and a template for a stability-indicating HPLC method.
Protocol 1: Forced Degradation (Stress) Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, and thermal stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Heating block or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Hydrolytic Degradation:
-
Acidic Condition: To a known volume of the this compound stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 60°C. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Condition: To a known volume of the this compound stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw aliquots at specified time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Neutral Condition: To a known volume of the this compound stock solution, add an equal volume of HPLC grade water. Heat the mixture at 60°C and sample as described above.
-
-
Oxidative Degradation: To a known volume of the this compound stock solution, add an equal volume of 30% H₂O₂. Keep the mixture at room temperature and protected from light. Withdraw and analyze aliquots at specified time intervals.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound powder in a petri dish and expose it to dry heat at 80°C in an oven for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
Control Samples: For each stress condition, prepare a corresponding blank solution (without this compound) and a control solution of this compound in the same solvent, stored at ambient temperature and protected from light.
Protocol 2: Stability-Indicating HPLC Method Template
This is a template for a reverse-phase HPLC method that should be validated for its stability-indicating properties.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 345 nm (or PDA scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity (peak purity analysis of stressed samples)
-
Linearity (e.g., 1-100 µg/mL)
-
Range
-
Accuracy (% recovery)
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Data Presentation: Quantitative Data Summary Tables
Use the following templates to summarize the quantitative data from your stability studies.
Table 1: Summary of this compound Degradation under Forced Degradation Conditions
| Stress Condition | Time (hours) | % this compound Remaining | % Degradation | Number of Degradants |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, RT | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 30% H₂O₂, RT | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Dry Heat, 80°C | 0 | |||
| 24 | ||||
| 48 |
| | 72 | | | |
Table 2: Kinetic Data for this compound Degradation
| Stress Condition | Order of Reaction | Rate Constant (k) | Half-life (t₁/₂) | Correlation Coefficient (R²) |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | ||||
| 0.1 M NaOH, RT |
| 30% H₂O₂, RT | | | | |
Visualizations: Diagrams of Workflows and Signaling Pathways
This section provides diagrams to visualize the experimental workflow for stability testing and the known signaling pathways modulated by this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Key signaling pathways modulated by this compound.
Technical Support Center: Navigating the Challenges of Scoparone's Rapid Metabolism in Pharmacokinetic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with scoparone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with this compound's rapid metabolism during pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo study shows very low plasma concentrations and a short half-life for this compound. Is this expected?
A1: Yes, this is a well-documented characteristic of this compound. This compound undergoes rapid metabolism and elimination in vivo.[1][2] Studies in various animal models, including rats and mice, have consistently shown that this compound is quickly distributed and eliminated.[2] For instance, after oral administration in rats, this compound was found to be rapidly absorbed and eliminated.[3] Similarly, in mice, after intraperitoneal injection, this compound is rapidly metabolized in the periphery, with 95% eliminated within an hour.[1]
Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax | 14.67 mg/L | [2] |
| AUC | 81.15 mg*h/L | [2] |
| CL | 1.23 L/h | [2] |
Pharmacokinetic Parameters of this compound in Rat Plasma after Oral Administration of Yin-Chen-Hao-Tang
| Dosage | Cmax (µg/mL) | Tmax (h) | AUC (µg/mL*h) | t1/2 (h) |
| 1 g/kg | 0.018 ± 0.012 | 0.25 ± 0.14 | 0.02 ± 0.01 | 1.35 ± 0.48 |
| 3 g/kg | 0.132 ± 0.137 | 0.33 ± 0.18 | 0.15 ± 0.12 | 1.39 ± 0.52 |
Data from a study on the herbal formula Yin-Chen-Hao-Tang containing this compound.[3]
Q2: What are the primary metabolic pathways of this compound that contribute to its rapid clearance?
A2: this compound is primarily metabolized in the liver through O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[1][4][5] The two main metabolites formed are isoscopoletin (B190330) (from 6-O-demethylation) and scopoletin (B1681571) (from 7-O-demethylation).[4][5] Of these, 6-O-demethylation to isoscopoletin is the major pathway in humans, mice, rats, pigs, and dogs.[4][5] These primary metabolites are then further metabolized through oxidation and conjugation reactions, such as glucuronidation (catalyzed by UGT enzymes) and sulfation, leading to their rapid excretion in urine.[4][5]
Caption: Major metabolic pathways of this compound.
Q3: I am observing significant inter-species differences in this compound metabolism. Why is this happening?
A3: Significant inter-species variability in this compound metabolism is expected and has been documented.[4][5] For example, while 6-O-demethylation is the primary pathway in most species, 7-O-demethylation to scopoletin is the main reaction in rabbits.[4][5] The oxidation rates in liver microsomes also vary considerably across species.[4][5] These differences are attributed to variations in the expression and activity of metabolic enzymes like CYPs and UGTs among different species. Such variability is a critical consideration when extrapolating preclinical data to humans.
This compound Oxidation Rates in Liver Microsomes of Different Species
| Species | Oxidation Rate (µmol/min/g protein) | Reference |
| Mouse | 0.8 - 1.2 | [4][5] |
| Pig | 0.8 - 1.2 | [4][5] |
| Rabbit | 0.8 - 1.2 | [4][5] |
| Human | 0.2 - 0.4 | [4][5] |
| Dog | 0.2 - 0.4 | [4][5] |
| Rat | < 0.1 | [4][5] |
Troubleshooting Guides
Problem 1: Difficulty in achieving therapeutic concentrations of this compound in the brain.
Troubleshooting Steps:
-
Co-administration with a P-glycoprotein (P-gp) inhibitor: this compound may be subject to efflux from the brain by transporters like P-gp.[1] Co-administration with a P-gp inhibitor can potentially increase its brain concentration.
-
Example: A study showed that co-administration of borneol (50 mg/kg), a known P-gp inhibitor, with this compound (12.5 mg/kg) in mice increased the brain concentration of this compound by approximately 300%.[1]
-
-
Formulation Strategies: Explore novel drug delivery systems to enhance brain penetration. This could include nanoparticles, liposomes, or other carriers designed to cross the blood-brain barrier.
Experimental Protocol: In Vivo Study of this compound Brain Concentration with a P-gp Inhibitor
References
- 1. Neuropsychopharmacological profiling of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution study of this compound in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of this compound, Geniposide and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of this compound in Experimental Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scoparone Drug-Drug Interaction Potential
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction (DDI) potential of scoparone. It is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound in humans?
A1: The primary metabolic pathway for this compound in human liver microsomes is 6-O-demethylation to form isoscopoletin (B190330).[1] This is followed by further oxidation and conjugation reactions.[2] Isoscopoletin glucuronide and sulfate (B86663) conjugates are the main metabolites found in human urine and are typically excreted within 24 hours.[1]
Q2: Which Cytochrome P450 (CYP) enzymes are involved in this compound metabolism?
A2: In humans, the oxidation of this compound's primary metabolites, isoscopoletin and scopoletin, is primarily carried out by CYP2A13, followed by CYP1A1 and CYP1A2.[1] In mouse models, CYP2C29 has been identified as responsible for the 6-demethylation of this compound to isoscopoletin and its subsequent oxidation.[3]
Q3: Does this compound induce or inhibit major drug-metabolizing enzymes like CYPs?
A3: Current in vitro evidence suggests that this compound and its metabolites do not activate key nuclear receptors that regulate the expression of CYP and UGT enzymes, indicating a low potential for enzyme induction.[1] However, some studies on this compound derivatives have noted minimal effects on CYP3A4 and CYP2C9 activity, suggesting a low inhibitory potential as well.[4] Further direct inhibition studies with specific IC50 determinations are needed for a conclusive risk assessment.
Q4: What is this compound's interaction potential with drug transporters like P-glycoprotein (P-gp)?
A4: The direct interaction of this compound with P-glycoprotein (P-gp, also known as MDR1) has not been extensively characterized in the reviewed literature. P-gp is a critical efflux transporter that limits the absorption and distribution of many drugs.[5][6] Given that many substances that interact with CYP3A4 also interact with P-gp, this is an area requiring further investigation to fully understand this compound's DDI profile.[6][7]
Q5: Are there any known clinical drug-drug interactions with this compound?
A5: The available literature primarily focuses on preclinical and in vitro studies of this compound's metabolism and pharmacology.[8][9][10] While these studies provide a foundation for predicting DDI potential, formal clinical DDI studies are needed to confirm these findings in humans. Researchers should be aware that the potential for DDIs exists, especially when co-administering this compound with drugs that are substrates, inhibitors, or inducers of the same CYP enzymes involved in its metabolism (CYP2A13, CYP1A1, CYP1A2).
Troubleshooting Experimental Assays
Q6: My in vitro this compound metabolism assay using human liver microsomes (HLMs) shows a lower-than-expected rate of metabolite formation. What could be the issue?
A6: Several factors could contribute to this:
-
Species Differences: this compound metabolism rates vary significantly across species. The oxidation rate in human liver microsomes (0.2 - 0.4 µmol/min/g protein) is considerably lower than in mouse or pig microsomes (0.8 - 1.2 µmol/min/g protein).[1] Ensure your expectations are aligned with human-specific data.
-
Cofactor Concentration: Ensure that NADPH, the essential cofactor for CYP enzyme activity, is present at a saturating concentration (typically ~1 mM) and is freshly prepared.
-
Microsomal Quality: The activity of HLMs can degrade with improper storage or multiple freeze-thaw cycles. Use high-quality, properly stored microsomes and verify their activity with a known substrate.
-
Substrate Concentration: The concentration of this compound used should be appropriate for the enzyme kinetics. If the concentration is too far below the Km value, the reaction rate will be slow.
Q7: I am not detecting the expected metabolites of this compound in my cell-based assay. Why might this be?
A7: This could be due to several reasons:
-
Low CYP Expression: The cell line you are using may not express the relevant CYP enzymes (e.g., CYP2A13, CYP1A1, CYP1A2) at sufficient levels to produce detectable metabolites.[1] Consider using primary human hepatocytes or a cell line engineered to express these specific CYPs.
-
Rapid Secondary Metabolism: The primary metabolites (isoscopoletin, scopoletin) may be rapidly conjugated by UDP-glucuronosyltransferases (UGTs) present in the cells.[1] Try including a UGT inhibitor (e.g., alamethicin, if the cell membrane is permeabilized) in a control experiment to see if the primary metabolites accumulate.
-
Analytical Sensitivity: Your analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the low concentrations of metabolites being produced. Optimize the mass spectrometry parameters for the specific metabolites of interest.
Data Summaries
Table 1: this compound Metabolism Rates in Liver Microsomes from Various Species
| Species | Metabolism Rate (µmol/min/g protein) | Primary Metabolic Pathway |
| Human | 0.2 - 0.4 | 6-O-demethylation |
| Dog | 0.2 - 0.4 | 6-O-demethylation |
| Mouse | 0.8 - 1.2 | 6-O-demethylation |
| Pig | 0.8 - 1.2 | 6-O-demethylation |
| Rabbit | 0.8 - 1.2 | 7-O-demethylation |
| Rat | < 0.1 | 6-O-demethylation |
Data sourced from Juvonen et al., 2019.[1]
Experimental Protocols
Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol provides a general framework for assessing the potential of this compound to inhibit major CYP enzymes. Specific substrates and concentrations should be optimized based on FDA guidance and available literature.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
2. Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound (test inhibitor)
-
Positive control inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4)
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, testosterone (B1683101) for CYP3A4)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or Methanol (for reaction termination)
-
96-well plates
-
LC-MS/MS system for analysis
3. Methodology:
-
Prepare Reagents: Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution. Prepare stock solutions of probe substrates and NADPH.
-
Incubation Setup: In a 96-well plate, add the potassium phosphate buffer, HLM, and varying concentrations of this compound (or control inhibitor).
-
Pre-incubation (for time-dependent inhibition): If assessing time-dependent inhibition, pre-incubate the HLM/inhibitor mixture with the NADPH regenerating system for a set period (e.g., 0, 15, 30 minutes) before adding the substrate.
-
Initiate Reaction: Add the CYP-specific probe substrate to each well to start the reaction. For direct inhibition, add the NADPH regenerating system last.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or methanol, typically containing an internal standard for analytical purposes.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Diagrams of Pathways and Workflows
Caption: Metabolic pathway of this compound in humans.
Caption: Experimental workflow for DDI potential assessment.
References
- 1. Metabolism of this compound in Experimental Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative hydrolysis of this compound by cytochrome p450 CYP2C29 reveals a novel metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastroprotective Efficacy and Safety Evaluation of this compound Derivatives on Experimentally Induced Gastric Lesions in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scoparone in Clinical Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Scoparone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical and clinical development. The information is presented in a user-friendly question-and-answer format to help you navigate the complexities of working with this promising, yet challenging, compound.
Frequently Asked Questions (FAQs)
Physicochemical Properties and Formulation
Q1: What are the known solubility limitations of this compound and in which solvents can I dissolve it?
A1: this compound is known for its poor aqueous solubility, which presents a significant hurdle in formulation development. It is practically insoluble in water.[1][2] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.
Data on this compound Solubility:
| Solvent | Solubility | Notes |
| DMSO | ≥8.35 mg/mL[3], 41 mg/mL[1] | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Ethanol (B145695) | Insoluble[2] / 41 mg/mL[1] | Solubility in ethanol appears to be concentration-dependent and may require specific conditions. |
| Water | Insoluble[1][2] | This is a major limitation for developing aqueous formulations for oral and parenteral administration. |
Troubleshooting Solubility Issues:
-
Precipitation in Aqueous Media: When diluting a DMSO stock solution of this compound into aqueous buffers or cell culture media, precipitation is a common issue.[4][5] To mitigate this, it is recommended to:
-
Use a higher concentration stock in DMSO to minimize the volume added to the aqueous medium.
-
Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and even dispersion.[6]
-
Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.[6]
-
Consider the final concentration, as exceeding the solubility limit in the final medium will inevitably lead to precipitation.
-
Q2: My this compound is precipitating in my cell culture medium. How can I prevent this?
A2: Precipitation of this compound in cell culture media is a frequent problem due to its low aqueous solubility.[4][5] Here are several troubleshooting steps:
-
Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in sterile DMSO (e.g., 10-20 mM). When diluting into your culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Add the stock solution to the pre-warmed medium slowly and with gentle agitation.[5][6]
-
Serum Concentration: If you are using a serum-containing medium, be aware that components in the serum can sometimes interact with the compound and contribute to precipitation.[6] You could try reducing the serum concentration if your experimental design permits.
-
pH of the Medium: The solubility of many compounds is pH-dependent. While this compound's photodegradation is noted to increase at higher pH, its stability in culture media at physiological pH (around 7.4) can also be a factor.[7] Ensure your medium is properly buffered and that the pH does not drift significantly during the experiment.
-
Incubation Time and Temperature: Long incubation times can sometimes lead to the precipitation of less stable compounds. Visually inspect your plates at different time points. Also, ensure your incubator provides a stable and uniform temperature, as temperature fluctuations can affect solubility.[4]
Q3: What are the recommended formulation strategies for in vivo oral administration of this compound?
A3: Given its poor water solubility, developing an oral formulation for this compound with adequate bioavailability is a key challenge.[8][9][10] While specific formulations for this compound are not extensively detailed in publicly available literature, here are some general strategies successfully used for poorly soluble compounds that could be applied:
-
Suspensions: A common approach for preclinical studies is to formulate the compound as a suspension.[11][12] A simple suspension can be made using vehicles such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[1] For a 5 mg/mL suspension, for example, 5 mg of this compound can be added to 1 mL of the CMC-Na solution and mixed thoroughly to ensure homogeneity before oral gavage.[1]
-
Co-solvents: Using a mixture of solvents can enhance solubility. However, precipitation upon dilution in the gastrointestinal tract is a major risk.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve the solubility and absorption of lipophilic drugs.[13]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and oral bioavailability.[12]
It is crucial to conduct pilot pharmacokinetic studies with different formulations to identify the one that provides the most consistent and adequate exposure for your preclinical model.[11]
In Vitro Experiments
Q4: I am observing high variability and low recovery in my Caco-2 permeability assay with this compound. What could be the reasons and how can I troubleshoot this?
A4: Low recovery and high variability in Caco-2 permeability assays are common issues for poorly soluble and lipophilic compounds like this compound.[14][15]
Workflow for Troubleshooting Low Recovery in Caco-2 Assays
Caption: Troubleshooting workflow for low recovery in Caco-2 assays.
Potential Causes and Solutions:
-
Low Aqueous Solubility: this compound's poor water solubility can lead to it not being fully dissolved in the assay buffer, resulting in an underestimation of permeability.
-
Solution: Lower the test concentration to below the aqueous solubility limit. Alternatively, you can include a non-toxic solubilizing agent like bovine serum albumin (BSA) in the basolateral compartment to act as a "sink" for the permeated compound.[16]
-
-
Non-specific Binding: Lipophilic compounds can adhere to plastic surfaces of the assay plates, leading to apparent loss of the compound.
-
Solution: Use low-binding plates. You can also pre-incubate the plates with a solution of a similar, unlabeled compound to block non-specific binding sites.
-
-
Metabolism by Caco-2 Cells: Caco-2 cells express some metabolic enzymes. This compound may be metabolized during the assay, leading to a decrease in the parent compound concentration.
-
Cell Monolayer Integrity: If the tested concentration of this compound is cytotoxic, it can compromise the integrity of the Caco-2 monolayer, leading to inconsistent results.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the non-toxic concentration range of this compound for Caco-2 cells and conduct the permeability assay within this range.
-
Q5: What are the expected cytotoxic concentrations (IC50/EC50) of this compound in different cell lines?
A5: The cytotoxic effects of this compound are cell line-dependent and also vary with the duration of exposure.
Reported IC50/EC50 Values for this compound:
| Cell Line | Assay Duration | IC50/EC50 | Reference |
| HepG2 (Hepatocellular Carcinoma) | Not specified | Inhibited proliferation dose- and time-dependently. | [19] |
| MHCC-97L (Hepatocellular Carcinoma) | 24h, 48h | Dose- and time-dependent reduction in viability. | [20] |
| HCCC-9810 (Hepatocellular Carcinoma) | 24h, 48h | Dose- and time-dependent reduction in viability. | [20] |
| L-02 (Normal Human Liver Cells) | 24h, 48h | Less toxic compared to HCC cell lines. | [20] |
| Capan-2 (Pancreatic Cancer) | Not specified | IC50: 225.2 µmol/L | [21] |
| SW1990 (Pancreatic Cancer) | Not specified | IC50: 209.1 µmol/L | [21] |
| MDA-MB-231 (Breast Cancer) | 24h | No cytotoxic effects up to 500 µM. | [22] |
| MC3T3-E1 (Pre-osteoblasts) | Not specified | No cytotoxic effects from 0.1 to 100 µM. | [23] |
Troubleshooting Cytotoxicity Assays:
-
Compound Precipitation: As this compound is poorly soluble in aqueous media, ensure it is fully dissolved at the tested concentrations. Precipitates can interfere with absorbance or fluorescence readings in many cytotoxicity assays.
-
Assay Duration: The duration of exposure to the compound can significantly impact the IC50 value. It is advisable to perform time-course experiments (e.g., 24h, 48h, 72h).
-
Cell Density: The initial cell seeding density can influence the outcome of cytotoxicity assays. Ensure consistent cell numbers across all experiments.
In Vivo Experiments
Q6: We are observing high inter-animal variability in our pharmacokinetic studies with this compound. What are the potential causes?
A6: High pharmacokinetic variability is a common challenge in preclinical studies, especially with compounds like this compound that have low oral bioavailability.[24][25][26]
Logical Relationship of Factors Causing PK Variability
Caption: Factors contributing to high pharmacokinetic variability.
Potential Causes for Variability:
-
Formulation Issues:
-
Inconsistent Dosing: If this compound is administered as a suspension, inadequate mixing can lead to inconsistent dosing between animals. Ensure the suspension is homogenous before and during administration.
-
Precipitation in GI Tract: A formulation that is not robust may lead to precipitation of the drug in the gastrointestinal tract, resulting in erratic absorption.
-
-
Physiological Differences between Animals:
-
Gastrointestinal pH and Motility: Variations in gastric pH and emptying time can affect the dissolution and absorption of a poorly soluble drug.
-
Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of some drugs. Standardize feeding schedules for your study animals.
-
-
Metabolic Differences:
-
First-Pass Metabolism: this compound undergoes first-pass metabolism in the liver.[17] Individual differences in the expression and activity of metabolic enzymes (e.g., cytochrome P450s) can lead to significant variability in systemic exposure.
-
Health Status: Underlying health conditions, particularly those affecting the liver, can alter drug metabolism and pharmacokinetics. One study showed that in rats with induced intrahepatic cholestasis, the AUC, half-life, and Cmax of this compound were all increased.[26]
-
Metabolism and Bioanalysis
Q7: What are the main metabolites of this compound and which in vitro systems are best to study its metabolism?
A7: The primary metabolites of this compound are formed through O-demethylation.[17][18]
The choice of in vitro system depends on the specific question you are asking:
-
Liver Microsomes: These contain a high concentration of phase I enzymes (CYPs) and are useful for identifying the primary routes of oxidative metabolism.[27][28][29]
-
S9 Fraction: This contains both microsomal and cytosolic enzymes, allowing for the study of both phase I and some phase II metabolic reactions.[27][30]
-
Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors, as well as transporters, providing a more physiologically relevant model.[30][31]
A study comparing the metabolism of this compound in primary hepatocyte cultures from rats, hamsters, and monkeys found species differences in the metabolic rates and the ratio of isoscopoletin to scopoletin formation.[31]
Q8: Are there any specific challenges associated with the LC-MS/MS quantification of this compound and its metabolites?
A8: While specific analytical challenges for this compound are not widely documented, general issues in LC-MS/MS analysis of small molecules can be anticipated.[32][33][34][35]
Potential Analytical Challenges:
-
Matrix Effects: Components of biological matrices (plasma, urine, tissue homogenates) can interfere with the ionization of the analyte, leading to ion suppression or enhancement and affecting the accuracy and precision of quantification.
-
Mitigation: Use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects. Thorough sample preparation (e.g., protein precipitation followed by solid-phase extraction) can also help to remove interfering substances.
-
-
Metabolite Stability: Metabolites can sometimes be unstable in the biological matrix or during sample processing.
-
Mitigation: Conduct stability assessments of this compound and its metabolites under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
-
-
Carryover: Lipophilic compounds can sometimes adsorb to parts of the LC system and elute in subsequent injections, leading to carryover.
-
Mitigation: Optimize the wash steps in your LC method and use a strong organic solvent to clean the injection port and column between samples.
-
A validated UPLC-MS/MS method for the quantification of this compound in rat plasma has been reported, involving protein precipitation with methanol (B129727) and a run time of 3.9 minutes.[36]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
-
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
-
Procedure:
-
In a sterile biological safety cabinet, accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-40 mg/mL).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Recommended Method for Adding this compound to Cell Culture Media
-
Objective: To minimize precipitation when preparing this compound-containing cell culture medium.
-
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the medium. Ensure the final DMSO concentration is non-toxic for your cells (e.g., ≤ 0.1%).
-
While gently swirling or vortexing the pre-warmed medium in a sterile conical tube, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure uniform distribution.
-
Use the prepared medium immediately for your experiment.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations | Semantic Scholar [semanticscholar.org]
- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound from Artemisia capillaris Thunb. induces apoptosis in HepG2 cells via activation of both intracellular and extracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preclinical Pharmacokinetics of this compound, Geniposide and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preclinical Pharmacokinetics of this compound, Geniposide and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparative Pharmacokinetics of this compound and its Metabolite Scopoletin in Normal and ANIT-induced Intrahepatic Cholestatic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 28. Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Biotransformation of this compound used to monitor changes in cytochrome P450 activities in primary hepatocyte cultures derived from rats, hamsters and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Metabolomics study on the hepatoprotective effect of this compound using ultra-performance liquid chromatography/electrospray ionization quadruple time-of-flight mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 33. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 34. Pseudotargeted lipidomics analysis of this compound on glycerophospholipid metabolism in non-alcoholic steatohepatitis mice by LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Pseudotargeted lipidomics analysis of this compound on glycerophospholipid metabolism in non-alcoholic steatohepatitis mice by LC-MRM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Pharmacokinetics and tissue distribution study of this compound in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-inflammatory Efficacy of Scoparone Derivatives
Welcome to the technical support center for researchers working with Scoparone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at enhancing the anti-inflammatory efficacy of these compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is not showing the expected anti-inflammatory effect in my cell-based assay. What are the common initial troubleshooting steps?
A1: If your this compound derivative is not exhibiting the expected anti-inflammatory activity, consider the following initial steps:
-
Compound Integrity and Solubility: Verify the purity and integrity of your derivative. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before dilution in culture media. Poor solubility can lead to a lower effective concentration than intended.[1] Stock solutions in DMSO can sometimes have stability issues, so using a freshly prepared solution is recommended.[2][3]
-
Cell Viability: Perform a dose-response cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) to confirm that the concentrations used are not cytotoxic.[1][4] Compound-induced cell death can be misinterpreted as an anti-inflammatory effect or can mask the actual effect. This compound itself has shown time- and dose-dependent effects on cell viability.[5]
-
Positive Control: Ensure your experimental positive control (e.g., a known inhibitor of the pathway you are studying) is working as expected. This validates the assay setup.
-
Mechanism of Action: this compound and its derivatives are known to act through various pathways, most notably by inhibiting NF-κB signaling.[6][7] However, effects can also be mediated through other pathways like JAK2-STAT3.[6][8] If you are only measuring one endpoint (e.g., nitric oxide production), you might be missing effects on other inflammatory mediators.
Q2: I am having trouble dissolving my synthesized this compound derivative for in vitro experiments. What can I do?
A2: Solubility is a common issue with novel chemical entities.
-
Solvent Selection: DMSO is a common solvent for initial stock solutions.[2] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
-
Solubility Testing: Before proceeding with biological assays, determine the solubility limit of your compound in the chosen solvent and the final culture medium.
-
Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent like DMSO. For working solutions, dilute the stock in pre-warmed culture medium and vortex thoroughly. Gentle heating or sonication may aid dissolution, but be cautious as this can degrade some compounds.
Q3: The results of my nitric oxide (NO) assay are inconsistent between experiments. What could be the cause?
A3: Inconsistent results in NO assays (Griess assay) are often due to technical variability.
-
Reagent Stability: Griess reagents can be light-sensitive and should be prepared fresh or stored properly.[9]
-
Incubation Time: The accumulation of nitrite (B80452) in the cell culture medium is time-dependent. Ensure you are sampling the medium at a consistent and optimal time point after stimulation.[9]
-
Interference: Components in your culture medium (like phenol (B47542) red) or the compound itself can interfere with the colorimetric reading. Always include a "compound-only" control in cell-free media to check for intrinsic absorbance.[1]
-
Cell Health: Ensure cells are healthy and at a consistent confluency, as their metabolic state can affect NO production.
Q4: My Western blot for iNOS or COX-2 shows no protein expression after treatment with my this compound derivative and LPS stimulation. Why?
A4: A lack of signal in a Western blot can be due to several factors.
-
Insufficient Protein Loading: Quantify your protein lysate using a BCA or Bradford assay and ensure you are loading a sufficient amount (e.g., 20-40 µg) per lane.[10]
-
Poor Protein Transfer: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that the transfer from the gel to the membrane was successful and even.[11]
-
Antibody Issues: The primary antibody may not be active or may be used at a suboptimal dilution. Use a positive control lysate known to express the target protein to validate your antibody and protocol.
-
Stimulation Time: The expression of iNOS and COX-2 is time-dependent. You may need to perform a time-course experiment to find the peak expression time for your specific cell type and stimulus.
Troubleshooting Guides & Experimental Protocols
Guide 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of nitric oxide, in cell culture supernatant.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Compound Treatment: Pre-treat the cells with various concentrations of your this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include an unstimulated control.
-
Incubation: Incubate for 24 hours to allow for nitrite accumulation in the supernatant.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new flat-bottom 96-well plate.
-
Standard Curve: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-100 µM) in the same culture medium.
-
Griess Reagent Addition:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.[9]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[9]
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Read the absorbance at 540-550 nm using a microplate reader.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High Background | Media components (phenol red) interfering. | Use phenol red-free media or subtract the absorbance of a media-only blank.[1] |
| Reagent contamination. | Prepare fresh Griess reagents.[9] | |
| Low or No Signal | Insufficient cell stimulation or incubation time. | Optimize LPS concentration and incubation time (12-48 hours).[9] |
| Nitrite levels are below the detection limit. | Increase cell density or incubation time. Concentrate the supernatant if necessary. | |
| Reagents are inactive. | Test reagents with a known nitrite standard. | |
| Inconsistent Results | Pipetting errors. | Calibrate pipettes and ensure accurate, consistent pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells for samples; fill them with sterile PBS or media.[1] |
Guide 2: Western Blot for Inflammatory Markers (iNOS, COX-2, p-p65)
Detailed Protocol:
-
Cell Treatment & Lysis: Treat cells as described for the NO assay. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 8-10%).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S stain.[11][12]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-iNOS, anti-COX-2, or anti-phospho-NF-κB p65) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer as per the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system or X-ray film.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Weak or No Bands | Insufficient protein loaded or poor transfer. | Load more protein; check transfer efficiency with Ponceau S.[11] |
| Primary antibody concentration is too low or inactive. | Increase antibody concentration or use a fresh antibody. Test with a positive control. | |
| Target protein not expressed. | Confirm stimulation with a positive control (e.g., LPS). Optimize stimulation time. | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours or switch blocking agent (e.g., from milk to BSA).[12] |
| Antibody concentration too high. | Decrease primary or secondary antibody concentration. | |
| Insufficient washing. | Increase the number or duration of washes.[11] | |
| Non-specific Bands | Primary antibody is not specific. | Use a more specific antibody; check the literature for expected band size. |
| Protein degradation. | Use fresh lysates and always include protease inhibitors. |
Quantitative Data Summary
The anti-inflammatory efficacy of this compound derivatives can be compared using quantitative data from in vitro assays. The table below summarizes example data for the inhibition of pro-inflammatory cytokines by novel 3-substituted this compound analogues, as reported in the literature.
Table 1: In Vitro Anti-inflammatory Activity of Selected this compound Derivatives [13][14]
| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| This compound (Parent) | 55.34 | 48.21 |
| Derivative 3 | 82.16 | 75.43 |
| Derivative 4 | 78.52 | 62.89 |
| Derivative 9 | 72.45 | 55.17 |
| Derivative 17 | 65.88 | 71.33 |
Data is presented as the mean percentage of inhibition in LPS-stimulated RAW 264.7 macrophages. This table serves as an example; researchers should generate their own data for direct comparison.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
This compound and its derivatives often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7]
Caption: NF-κB signaling pathway and points of inhibition by this compound derivatives.
Experimental Workflow Diagram
A typical workflow for screening this compound derivatives for anti-inflammatory properties.
Caption: Workflow for screening anti-inflammatory this compound derivatives.
Troubleshooting Logic Diagram
A logical approach to troubleshooting the common issue of observing no inhibition in a nitric oxide (NO) assay.
Caption: Troubleshooting flowchart for a negative NO inhibition result.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 5. This compound inhibits breast cancer cell viability through the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The immunoregulatory effects of this compound on immune-mediated inflammatory diseases [frontiersin.org]
- 7. This compound inhibits PMA-induced IL-8 and MCP-1 production through suppression of NF-kappaB activation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound interferes with STAT3-induced proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound chemical modification into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Scoparone's Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the therapeutic index of Scoparone.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid metabolism and clearance of this compound in our in vivo models, limiting its efficacy. What strategies can we employ to overcome this?
A1: Rapid metabolism is a known challenge with this compound. To address this, consider the following strategies:
-
Structural Modification: Modifying the this compound scaffold can block metabolic sites and enhance potency. For example, substitution at the 3-position of the coumarin (B35378) ring has been shown to improve anti-inflammatory activity, potentially allowing for lower effective doses.
-
Nanoformulation: Encapsulating this compound in lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs), can protect it from premature degradation, improve its pharmacokinetic profile, and facilitate targeted delivery to disease sites. This can lead to increased bioavailability and reduced systemic toxicity.
-
Combination Therapy: Co-administering this compound with other compounds can have synergistic effects. For instance, combining this compound with natural flavonoids like quercetin (B1663063) may allow for dose reduction of this compound while achieving the desired therapeutic outcome by targeting complementary signaling pathways.
Q2: Our attempts at structural modification of this compound have resulted in decreased solubility of the new analogs. How can we address this?
A2: Decreased solubility is a common issue when modifying parent compounds. Here are a few troubleshooting steps:
-
Incorporate Solubilizing Moieties: When designing new analogs, consider adding polar functional groups to the molecular structure to enhance aqueous solubility.
-
Formulation Approaches: For promising but poorly soluble compounds, nanoformulation can be an effective solution. Techniques like creating Solid Lipid Nanoparticles (SLNs) can significantly improve the dissolution and bioavailability of lipophilic drugs.
-
Salt Formation: If your analog has an ionizable group, forming a pharmaceutically acceptable salt can dramatically increase its solubility.
Q3: We are interested in exploring combination therapy with this compound. How do we select a suitable combination agent and determine synergy?
A3: Selecting a combination agent involves considering the mechanism of action and potential for synergistic interactions.
-
Mechanism-Based Selection: Choose agents that target complementary or downstream pathways to this compound's known targets (e.g., NF-κB and STAT3). Quercetin, for example, also exhibits anti-inflammatory properties and can modulate these pathways.
-
Determining Synergy: To assess synergy, you can perform in vitro cell viability or activity assays using a checkerboard titration of both compounds. The Combination Index (CI) can then be calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Q4: What are the key signaling pathways to monitor when evaluating the efficacy of our this compound-based therapeutic strategies?
A4: Based on current research, the following signaling pathways are critical to monitor:
-
NF-κB Signaling: this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. You can measure the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits (p50, p65).
-
STAT3 Signaling: this compound can also suppress the STAT3 signaling pathway, which is involved in cell proliferation and survival. Key readouts include the phosphorylation of STAT3 and the expression of its downstream target genes like cyclin D1 and survivin.
Troubleshooting Guides
Problem 1: Low Efficacy of 3-Substituted this compound Analogs in In Vivo Models
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | Characterize the pharmacokinetic profile of the analog (absorption, distribution, metabolism, excretion). If metabolism is still an issue, consider further structural modifications at potential metabolic sites or formulate the analog in a nanocarrier. |
| Insufficient Target Engagement | Perform in vitro assays to confirm that the analog retains its inhibitory activity on key targets like NF-κB and STAT3. If target engagement is weak, a redesign of the analog may be necessary. |
| Limited Bioavailability | Assess the oral bioavailability of the analog. If low, consider alternative routes of administration or formulation strategies like nanoencapsulation to improve absorption. |
Problem 2: Instability of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Possible Cause | Troubleshooting Steps |
| Particle Aggregation | Optimize the concentration and type of surfactant used in the formulation. Ensure sufficient surface charge (zeta potential) to promote colloidal stability. |
| Drug Expulsion | Evaluate the compatibility of this compound with the chosen lipid matrix. A lipid with higher this compound solubility may be required. Also, ensure the lipid is in a stable crystalline form. |
| Inconsistent Particle Size | Standardize the parameters of the high-pressure homogenization process, including pressure, number of cycles, and temperature, to ensure reproducible particle size distribution. |
Data Presentation
Table 1: In Vitro Anti-Inflammatory Activity of this compound and its 3-Substituted Analogs
| Compound | Inhibition of TNF-α (%) [1][2] | Inhibition of IL-6 (%) [1][2] |
| This compound | 55.3 ± 2.1 | 51.2 ± 1.8 |
| Analog 3 | 75.8 ± 3.5 | 68.9 ± 2.9 |
| Analog 4 | 72.1 ± 2.9 | 62.5 ± 2.3 |
| Analog 12 | 68.5 ± 2.6 | 58.7 ± 2.1 |
Table 2: Effect of this compound on the Viability of DU145 Prostate Cancer Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 100 | 85.2 ± 4.1 |
| 250 | 65.7 ± 3.8 |
| 500 | 48.3 ± 2.9 |
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted this compound Analogs
This protocol describes a general method for the synthesis of 3-substituted this compound analogs via Knoevenagel condensation.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel to obtain the desired 3-substituted this compound analog.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of this compound-loaded SLNs using a hot high-pressure homogenization technique.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid with continuous stirring.
-
In a separate vessel, dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and mix using a high-shear homogenizer to form a coarse pre-emulsion.
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure and temperature.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 3: In Vitro Combination Study of this compound and Quercetin
This protocol details a method to assess the synergistic cytotoxic effects of this compound and quercetin on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound and Quercetin stock solutions
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and Quercetin in the cell culture medium.
-
Treat the cells with various concentrations of this compound alone, Quercetin alone, and in combination at fixed ratios. Include a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Determine the Combination Index (CI) using software like CompuSyn to evaluate for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Visualizations
Caption: this compound's inhibitory action on NF-κB and STAT3 signaling pathways.
Caption: Experimental workflows for enhancing this compound's therapeutic index.
References
Technical Support Center: Mitigating Scoparone-Induced Experimental Artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with scoparone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential experimental artifacts and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known effects?
A1: this compound (6,7-dimethoxycoumarin) is a natural compound isolated from herbs like Artemisia scoparia. It is known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[1] Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and STAT3.[2][3]
Q2: Why am I seeing inconsistent results in my cell viability assays when using this compound?
A2: Inconsistencies in cell viability assays (e.g., MTT, XTT, WST-1) can arise from this compound's intrinsic properties. As a coumarin (B35378) derivative and an antioxidant, this compound can directly reduce the tetrazolium salts used in these assays, leading to a false positive signal for cell viability.[4] Additionally, its rapid metabolism in cell culture can lead to variable effects over time.[5]
Q3: Can this compound's natural fluorescence interfere with my fluorescence-based assays?
A3: Yes, this compound and its metabolites, such as scopoletin (B1681571), are fluorescent compounds.[6][7][8] This autofluorescence can interfere with assays that use fluorescent readouts, potentially leading to high background signals or false positives. The fluorescence of these compounds is also pH-dependent, which can add another layer of variability.[6][7]
Q4: What are the typical concentration ranges for using this compound in in-vitro experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological effect being investigated. Generally, concentrations in the range of 10-200 µM are used in cell culture experiments.[9][10] However, it is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q5: How stable is this compound in cell culture medium?
A5: this compound can be metabolized by cells, primarily through O-demethylation to form scopoletin and isoscopoletin.[5] This metabolic conversion can alter the compound's activity and fluorescence properties over the course of an experiment. It is advisable to consider the time-dependent effects in your experimental design.
Troubleshooting Guides
Issue 1: Inaccurate Results in Cell Viability Assays (MTT, XTT, WST-1)
Symptoms:
-
Higher than expected cell viability, especially at higher this compound concentrations.
-
Inconsistent dose-response curves.
-
Color change in the assay medium in the absence of cells (in control wells with this compound only).
Root Cause: this compound, being an antioxidant, can directly reduce tetrazolium salts (MTT, XTT, WST-1) to formazan (B1609692), independent of cellular metabolic activity. This leads to an overestimation of cell viability.[4]
Solutions & Mitigation Strategies:
-
Run a cell-free control: Always include control wells containing only culture medium and this compound at the same concentrations used in your experiment. This will allow you to quantify the extent of direct tetrazolium salt reduction by this compound and subtract this background from your experimental values.
-
Use an alternative viability assay: Consider using assays that are not based on tetrazolium reduction.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and is less prone to interference from reducing compounds.
-
LDH Release Assay: This assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Optimize incubation times: Minimize the incubation time with the tetrazolium reagent to reduce the non-enzymatic reduction by this compound.
Issue 2: High Background in Fluorescence-Based Assays
Symptoms:
-
High and variable fluorescence readings in negative control wells.
-
Low signal-to-noise ratio.
-
Difficulty in distinguishing the specific signal from the background.
Root Cause: this compound and its primary metabolite, scopoletin, are fluorescent molecules. Their intrinsic fluorescence can overlap with the excitation and emission spectra of the fluorophores used in your assay. Scopoletin, for instance, has an excitation maximum around 340-385 nm and an emission maximum around 460 nm, with variations depending on pH.[6][7][8]
Solutions & Mitigation Strategies:
-
Measure this compound's autofluorescence: Before starting your experiment, measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths you plan to use. This will help you determine its potential for interference.
-
Use fluorophores with distinct spectra: If possible, choose fluorophores for your assay that have excitation and emission spectra that do not overlap with those of this compound and its metabolites. Red-shifted fluorophores are often a good choice to avoid autofluorescence from biological molecules and compounds.
-
Include "compound alone" controls: For every experiment, include control wells containing cells and this compound but without the fluorescent probe. The signal from these wells represents the background fluorescence from this compound and the cells, which can be subtracted from your experimental readings.
-
Wash steps: If your assay protocol allows, include thorough wash steps after incubating with this compound to remove any unbound compound before adding the fluorescent detection reagents.
Issue 3: Unexpected Results in Western Blot Analysis
Symptoms:
-
Changes in the expression of housekeeping genes (e.g., β-actin, GAPDH).
-
Appearance of unexpected bands or changes in band intensity that are not consistent with the expected biological effect.
Root Cause: this compound can modulate various signaling pathways, including those that regulate gene expression.[2][11] This can lead to genuine changes in protein expression, including housekeeping genes in some contexts. It is also possible that high concentrations of this compound could induce cellular stress, leading to non-specific changes in protein expression.
Solutions & Mitigation Strategies:
-
Validate housekeeping genes: Before using a housekeeping gene for normalization, confirm that its expression is not affected by this compound treatment in your experimental system. You may need to test several different housekeeping genes to find a suitable one.
-
Perform thorough dose-response and time-course experiments: This will help you to distinguish specific, on-target effects from non-specific or cytotoxic effects that may occur at high concentrations or after prolonged exposure.
-
Include multiple controls: Use both positive and negative controls for the signaling pathway you are investigating to ensure that the observed effects are specific to this compound's mechanism of action.
-
Total protein normalization: As an alternative to housekeeping genes, consider using total protein staining of the membrane (e.g., with Ponceau S or a total protein stain kit) for normalization.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| Capan-2 | Pancreatic Cancer | 225.2 | Not Specified | CCK-8 |
| SW1990 | Pancreatic Cancer | 209.1 | Not Specified | CCK-8 |
| MCF-7 | Breast Cancer | ~207.6 (Herniarin, a similar coumarin) | Not Specified | Not Specified |
| PC-3 | Prostate Cancer | 10 - 50 | Not Specified | Crystal Violet |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | Crystal Violet |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | Crystal Violet |
Note: IC50 values can vary depending on the specific experimental conditions and the assay used.[6][9][12][13][14][15][16][17]
Experimental Protocols
Protocol 1: Modified MTT Assay to Minimize this compound Interference
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include "vehicle control" wells (cells with vehicle, e.g., DMSO) and "this compound background" wells (medium with this compound but no cells).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to all wells.
-
Short Incubation: Incubate for a shorter period than standard protocols (e.g., 1-2 hours) to minimize direct reduction by this compound.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "this compound background" wells from the absorbance of the corresponding experimental wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: General Western Blot Protocol with this compound Treatment
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a validated loading control or total protein stain.
Mandatory Visualization
Caption: Experimental workflow for studies involving this compound.
Caption: this compound's interference with the STAT3 signaling pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. mdpi.com [mdpi.com]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Graphviz using dot subgraph alignment issues - Stack Overflow [stackoverflow.com]
- 17. researchgate.net [researchgate.net]
Scoparone Formulation Strategies: A Technical Support Center
Welcome to the technical support center for scoparone formulation strategies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for effective delivery?
A1: The primary challenge in formulating this compound is its poor aqueous solubility. This characteristic leads to low dissolution rates and, consequently, poor and variable oral bioavailability. Additionally, this compound may be susceptible to degradation under certain conditions, which can impact the stability of the final formulation.
Q2: Which formulation strategies are most promising for enhancing this compound delivery?
A2: Several advanced formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, offering advantages such as controlled release, protection from degradation, and potential for targeted delivery.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For this compound, it would be entrapped within the lipid bilayer.
-
Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers that can encapsulate this compound, providing sustained release and improved stability.
Q3: How can I improve the encapsulation efficiency of this compound in my lipid-based nanoparticles?
A3: Low encapsulation efficiency of a lipophilic drug like this compound in lipid nanoparticles can be due to several factors. Here are some troubleshooting tips:
-
Lipid Selection: Ensure the chosen lipid has high miscibility with this compound. You may need to screen several solid lipids.
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug expulsion from the lipid matrix. Try decreasing the initial amount of this compound.
-
Surfactant Concentration: The type and concentration of surfactant are critical. A suboptimal concentration may not adequately stabilize the nanoparticles, leading to drug leakage. Experiment with different surfactants and concentrations.
-
Homogenization Parameters: The speed and duration of homogenization can impact encapsulation. Both insufficient and excessive energy input can be detrimental. Optimize these parameters for your specific formulation.
-
Cooling Rate: For SLNs prepared by hot homogenization, a rapid cooling process (e.g., using an ice bath) can help to trap the drug within the lipid matrix before it can be expelled.
Q4: My this compound-loaded nanoemulsion is showing signs of instability (e.g., phase separation, creaming). What should I do?
A4: Nanoemulsion instability is often related to the formulation components and preparation process. Consider the following:
-
Surfactant and Co-surfactant (Smix) Ratio: The ratio of surfactant to co-surfactant is crucial for stabilizing the oil-water interface. Construct a pseudo-ternary phase diagram to identify the optimal Smix ratio and concentration.
-
Oil Phase Concentration: The proportion of the oil phase can affect stability. Too much oil can lead to coalescence.
-
Homogenization Energy: Insufficient energy during homogenization can result in larger droplet sizes that are more prone to instability. Ensure your homogenization method (e.g., high-pressure homogenization or ultrasonication) is optimized.
-
Zeta Potential: A low zeta potential (close to zero) can indicate a lack of electrostatic repulsion between droplets, leading to aggregation. If your system has a low zeta potential, consider adding a charged surfactant to increase surface charge and improve stability.
Troubleshooting Guides
Issue 1: Low In Vitro Drug Release of this compound from Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| High drug entrapment in the crystalline lipid core | Try formulating with a less crystalline lipid or switch to Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix. This creates imperfections in the crystal lattice, facilitating drug release. |
| Inadequate sink conditions in the release medium | Ensure the release medium contains a solubilizing agent (e.g., a small percentage of a surfactant like Tween 80) to maintain sink conditions, which is crucial for poorly soluble drugs like this compound. |
| Formation of a drug-enriched shell | This can sometimes occur during the cooling process. Try a slower, more controlled cooling rate to promote a more homogenous drug distribution within the nanoparticle. |
Issue 2: Variability in Particle Size and Polydispersity Index (PDI) of this compound Nanoformulations
| Potential Cause | Troubleshooting Step |
| Inconsistent homogenization process | Standardize the homogenization parameters (time, speed, temperature). For probe sonication, ensure the probe is immersed to the same depth in each batch. |
| Suboptimal surfactant concentration | An insufficient amount of surfactant may not be able to effectively cover the surface of all the newly formed nanoparticles, leading to aggregation and a higher PDI. Re-evaluate the surfactant concentration. |
| Ostwald Ripening (in nanoemulsions) | This is the process where larger droplets grow at the expense of smaller ones. Ensure your formulation is in a thermodynamically stable region of the phase diagram. The use of a co-surfactant can help to mitigate this. |
Quantitative Data Summary
The following table summarizes typical quantitative data for different this compound formulation strategies. Note that these are representative values and will vary depending on the specific components and preparation methods used.
| Formulation Type | Parameter | Typical Range | Significance |
| SNEDDS | Droplet Size (after self-emulsification) | 20 - 200 nm | Smaller droplet size provides a larger surface area for drug absorption. |
| Emulsification Time | < 1 minute | Rapid emulsification is desirable for quick drug release in the GI tract. | |
| Drug Loading | 5 - 20% (w/w) | Represents the amount of this compound that can be incorporated into the formulation. | |
| SLNs/NLCs | Particle Size | 100 - 500 nm | Influences stability, in vivo fate, and drug release profile. |
| Polydispersity Index (PDI) | < 0.3 | A lower PDI indicates a more uniform and monodisperse particle size distribution. | |
| Encapsulation Efficiency | 60 - 90% | A higher percentage indicates more efficient drug loading. | |
| Zeta Potential | > |±20| mV | A higher absolute value suggests better colloidal stability due to electrostatic repulsion. | |
| Liposomes | Particle Size | 80 - 300 nm | Affects circulation time and tissue penetration. |
| Encapsulation Efficiency | 50 - 85% | Depends on the lipophilicity of the drug and the lipid composition. | |
| Drug Loading | 1 - 10% (w/w) | The amount of this compound relative to the total lipid content. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Methodology:
-
Preparation of Lipid Phase: Weigh the required amounts of solid lipid and this compound. Heat the mixture in a beaker to 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar. Maintain the temperature above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Quickly cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Determination of this compound Encapsulation Efficiency (EE%) in SLNs
Materials:
-
This compound-loaded SLN dispersion
-
Centrifugal filter units (e.g., Amicon® Ultra with a suitable molecular weight cut-off)
-
Mobile phase for HPLC
-
Methanol or other suitable solvent to dissolve SLNs
Methodology:
-
Separation of Free Drug: Place a known volume of the SLN dispersion into a centrifugal filter unit. Centrifuge at a specified speed and time (e.g., 4000 rpm for 15 minutes) to separate the aqueous phase containing the unencapsulated (free) this compound from the SLNs.
-
Quantification of Free Drug: Collect the filtrate and determine the concentration of free this compound using a validated HPLC method.
-
Determination of Total Drug: Take the same initial volume of the SLN dispersion and add a sufficient amount of a solvent (e.g., methanol) to disrupt the nanoparticles and release the encapsulated drug. Vortex thoroughly to ensure complete dissolution.
-
Quantification of Total Drug: Determine the total concentration of this compound in the disrupted SLN dispersion using the same validated HPLC method.
-
Calculation of Encapsulation Efficiency: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vitro Drug Release Study of this compound from Nanoparticles
Materials:
-
This compound-loaded nanoparticle dispersion
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate (B84403) buffer pH 7.4 with 0.5% w/v Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
Methodology:
-
Preparation of Dialysis Bag: Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Sample Loading: Accurately pipette a known volume (e.g., 1 mL) of the this compound-loaded nanoparticle dispersion into the dialysis bag and securely seal both ends.
-
Initiation of Release Study: Place the sealed dialysis bag into a beaker containing a specified volume of the pre-warmed release medium (e.g., 100 mL). Place the beaker in a shaking incubator set at 37°C and a suitable agitation speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for analysis. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point and plot the data to obtain the in vitro release profile.
Visualizations
Validation & Comparative
Scoparone versus Scopoletin: a comparative study of bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoparone and scopoletin (B1681571) are two naturally occurring coumarins that have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds share a common coumarin (B35378) core structure but differ in their methoxy (B1213986) and hydroxy substitutions on the benzene (B151609) ring, leading to distinct biological properties. This guide provides a comparative analysis of the bioactivity of this compound and scopoletin, supported by experimental data, to assist researchers and drug development professionals in their investigations.
Chemical Structures
| Compound | Chemical Structure |
| This compound | 6,7-dimethoxycoumarin |
| Scopoletin | 7-hydroxy-6-methoxycoumarin |
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anti-inflammatory, anticancer, antioxidant, and hepatoprotective activities of this compound and scopoletin. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values should be made with caution due to differing experimental conditions.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | IC₅₀ / Inhibition |
| This compound | Inhibition of NO production | LPS-stimulated RAW 264.7 cells | Not explicitly quantified in the provided results |
| Scopoletin | 5-Lipoxygenase Inhibition | Enzymatic Assay | 1.76 ± 0.01 µM[1] |
| Scopoletin | Inhibition of TNF-α, IL-6, and IL-8 production | PMA + A23187-induced HMC-1 cells | 41.6%, 71.9%, and 43.0% inhibition at 0.2 mM, respectively[2] |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀ |
| This compound | Capan-2 | Pancreatic Cancer | 225.2 µmol/L[3] |
| This compound | SW1990 | Pancreatic Cancer | 209.1 µmol/L[3] |
| Scopoletin | A549 | Lung Carcinoma | ~16 µg/mL[1] |
| Scopoletin | HeLa | Cervical Cancer | 7.5 to 25 µM[4] |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC₅₀ |
| This compound | Not specified in provided results | - |
| Scopoletin | Not specified in provided results | - |
| Note: While both compounds are reported to have antioxidant activity, direct comparative IC₅₀ values from the same study were not found in the search results. |
Table 4: Comparative Hepatoprotective Activity
| Compound | Model | Key Findings |
| This compound | Carbon tetrachloride-induced acute liver injury in rats | Regulated the expression of six proteins involved in antioxidation, signal transduction, energy production, immunity, metabolism, and chaperoning.[5] |
| Scopoletin | Carbon tetrachloride-intoxicated primary cultured rat hepatocytes | Significantly reduced the release of glutamic pyruvic transaminase and sorbitol dehydrogenase by 53% and 58%, respectively, at concentrations from 1 µM to 50 µM.[6] |
Signaling Pathways
This compound and scopoletin exert their biological effects by modulating various intracellular signaling pathways. The primary pathways implicated in their activity are the PI3K/Akt and NF-κB pathways.
This compound Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. By suppressing this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.[3][7][8] Additionally, this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9][10][11][12]
Scopoletin Signaling Pathway
Scopoletin also modulates the PI3K/Akt and NF-κB signaling pathways to exert its anti-inflammatory and anticancer effects.[4][13][14][15][16] It has been shown to inhibit the phosphorylation of Akt, leading to the suppression of downstream signaling and induction of apoptosis.[4][14] Furthermore, scopoletin can inhibit the NF-κB signaling cascade, thereby reducing the production of pro-inflammatory cytokines.[2][13][17]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging activity of this compound and scopoletin.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at 517 nm.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (this compound and scopoletin) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
Objective: To assess the cytotoxic effects of this compound and scopoletin on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or scopoletin for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effects of this compound and scopoletin by measuring the inhibition of nitric oxide (NO) production.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or scopoletin for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant, add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
In Vitro Hepatoprotective Assay using Carbon Tetrachloride (CCl₄)-induced Hepatocyte Injury
Objective: To assess the hepatoprotective effects of this compound and scopoletin against CCl₄-induced liver cell damage.
Principle: Carbon tetrachloride is a well-known hepatotoxin that induces lipid peroxidation and oxidative stress in liver cells, leading to cell death and the release of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) into the medium. The protective effect of a compound can be assessed by measuring the reduction in the release of these enzymes.
Procedure:
-
Isolate primary hepatocytes from rats or use a liver cell line (e.g., HepG2).
-
Seed the cells in collagen-coated plates and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound or scopoletin for a specified time.
-
Induce liver injury by exposing the cells to a toxic concentration of CCl₄ (e.g., in a solution with DMSO or ethanol) for a defined period.
-
After incubation, collect the culture medium.
-
Measure the activity of ALT and AST in the medium using commercially available assay kits.
-
The hepatoprotective effect is determined by the percentage reduction in enzyme leakage compared to the CCl₄-treated control group.
Conclusion
Both this compound and scopoletin exhibit a wide range of promising bioactivities, including anti-inflammatory, anticancer, antioxidant, and hepatoprotective effects. Their mechanisms of action often involve the modulation of key signaling pathways such as PI3K/Akt and NF-κB. While direct comparative studies are limited, the available data suggests that both compounds are potent bioactive molecules. The choice between this compound and scopoletin for a particular research or drug development application will depend on the specific therapeutic target and desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and efficacy in various disease models. This guide provides a foundational overview to aid in these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits pancreatic cancer through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective activity of scopoletin, a constituent of Solanum lyratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits breast cancer cell viability through the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits PMA-induced IL-8 and MCP-1 production through suppression of NF-kappaB activation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 14. Scopoletin increases glucose uptake through activation of PI3K and AMPK signaling pathway and improves insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Scopoletin Suppresses Activation of Dendritic Cells and Pathogenesis of Experimental Autoimmune Encephalomyelitis by Inhibiting NF-κB Signaling [frontiersin.org]
A Comparative Analysis of the Hepatoprotective Effects of Scoparone and Silymarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective effects of two prominent natural compounds, Scoparone and Silymarin (B1681676). The information presented is based on available experimental data, focusing on their mechanisms of action, effects on key biomarkers of liver health, and the signaling pathways they modulate.
I. Overview of Hepatoprotective Properties
This compound, a coumarin (B35378) derivative isolated from Artemisia capillaris, and Silymarin, a flavonoid complex from milk thistle (Silybum marianum), have both demonstrated significant potential in protecting the liver from various insults.[1][2] While both compounds exhibit antioxidant, anti-inflammatory, and anti-apoptotic properties, their underlying molecular mechanisms show distinct characteristics.
II. Comparative Efficacy: A Data-Driven Analysis
To facilitate a clear comparison, the following tables summarize the quantitative effects of this compound and Silymarin on key markers of liver function and health based on available pre-clinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from individual studies.
Table 1: Effects on Liver Enzymes
| Compound | Model of Liver Injury | Dosage | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Citation |
| This compound | Methionine-choline deficient (MCD) diet-induced NASH in mice | Not Specified | Significant decrease | Significant decrease | [3] |
| Silymarin | Chronic Liver Disease (CLD) patients | Not Specified | Significant reduction (mean 63.04 ± 22.38 U/L vs. 78.49 ± 22.93 U/L in control) | Significant reduction (mean 57.08 ± 20.94 U/L vs. 65.90 ± 24.18 U/L in control) | [4] |
| Silymarin | Trauma patients with elevated liver enzymes | 140 mg three times daily for 14 days | Significant decrease | Significant decrease | [5] |
| Silymarin | Metabolic dysfunction-associated steatotic liver disease (MASLD) | Not Specified | Significant reduction (Mean Difference: -17.12) | Significant reduction (Mean Difference: -12.56) | [6] |
Table 2: Antioxidant and Anti-inflammatory Effects
| Compound | Key Findings | Citation |
| This compound | Reduces reactive oxygen species (ROS) production. Inhibits the TLR4/NF-κB signaling pathway. | [3][7] |
| Silymarin | Scavenges free radicals and inhibits lipid peroxidation.[8][9] Enhances hepatic glutathione (B108866) levels.[8] Modulates the Nrf2/ARE and NF-κB signaling pathways.[10] Reduces levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10] |
Table 3: Effects on Apoptosis
| Compound | Key Findings | Citation |
| This compound | Induces apoptosis in HepG2 cells through both intrinsic (Bax/Bcl-2 pathway) and extrinsic (Fas/FasL pathway) pathways. | [11][12] |
| Silymarin | Induces apoptosis in HepG2 cells by up-regulating pro-apoptotic proteins (p53, Bax, APAF-1, caspase-3) and down-regulating anti-apoptotic proteins (Bcl-2, survivin). | [13][14] |
III. Mechanistic Insights: Signaling Pathways
Both this compound and Silymarin exert their hepatoprotective effects by modulating multiple signaling pathways.
This compound's Signaling Network
This compound has been shown to interact with several key signaling pathways involved in liver injury and disease progression:
-
ROS/P38/Nrf2 Axis and PI3K/AKT/mTOR Pathway: In macrophages, this compound regulates autophagy and suppresses inflammation by inhibiting this axis and pathway.[7]
-
PPARα Signaling Pathway: this compound alleviates nonalcoholic fatty liver disease (NAFLD) by modulating this pathway, which is crucial for lipid metabolism.[15]
-
JNK/Sab Signaling Pathway: It improves nonalcoholic steatohepatitis (NASH) by alleviating mitochondrial dysfunction mediated by this pathway.[16][17]
-
TLR4/NF-κB Signaling Pathway: this compound alleviates inflammation, apoptosis, and fibrosis in NASH by suppressing this pathway.[3]
Figure 1: Signaling pathways modulated by this compound.
Silymarin's Signaling Network
Silymarin's hepatoprotective actions are largely attributed to its ability to modulate pathways related to oxidative stress and inflammation:
-
Nrf2/ARE Pathway: Silymarin activates this pathway, leading to the increased expression of antioxidant enzymes.[10]
-
NF-κB Pathway: It inhibits the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[10]
Figure 2: Key signaling pathways influenced by Silymarin.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols based on the cited literature for inducing liver injury and assessing the effects of hepatoprotective agents.
Non-alcoholic Steatohepatitis (NASH) Induction in Mice
-
Model: Methionine-choline deficient (MCD) diet-induced NASH.
-
Animals: C57BL/6J mice.
-
Procedure: Mice are fed an MCD diet for a specified period (e.g., 4-8 weeks) to induce the key pathological features of NASH, including steatosis, inflammation, and fibrosis. Control groups are fed a standard chow diet.
-
Treatment: The compound of interest (e.g., this compound) is administered orally or via injection at a predetermined dose for the duration of the diet or a portion of it.
-
Assessment: At the end of the study period, serum and liver tissues are collected. Serum is analyzed for liver enzymes (ALT, AST). Liver tissues are used for histological analysis (H&E, Oil Red O, Masson's trichrome staining), gene expression analysis (qRT-PCR), and protein analysis (Western blotting) to assess steatosis, inflammation, fibrosis, and the expression of key signaling molecules.[3]
In Vitro Hepatocyte Injury Model
-
Cell Line: Human hepatoma cell lines (e.g., HepG2) or mouse hepatocyte cell lines (e.g., AML12).
-
Induction of Injury: Cells are treated with a hepatotoxic agent, such as palmitic acid (to mimic lipotoxicity in NAFLD) or ethanol, for a specified duration.
-
Treatment: Cells are pre-treated with or co-treated with the compound of interest (e.g., this compound or Silymarin) at various concentrations.
-
Assessment: Cell viability is assessed using assays like the MTT assay. Apoptosis is evaluated by flow cytometry (e.g., Annexin V/PI staining) and by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) via Western blotting. The expression and activation of signaling pathway components are also analyzed by Western blotting.[11][13]
Figure 3: General experimental workflow for hepatoprotective studies.
V. Conclusion
Both this compound and Silymarin are potent hepatoprotective agents with well-documented antioxidant and anti-inflammatory properties. Silymarin has a long history of use and a substantial body of evidence supporting its efficacy in various liver disorders, primarily through the modulation of the Nrf2 and NF-κB pathways.[2][10] this compound, while also demonstrating strong hepatoprotective effects, appears to influence a broader range of signaling pathways, including those involved in autophagy, lipid metabolism, and mitochondrial function, suggesting its potential in complex liver diseases like NASH.[7][15][16]
The choice between these two compounds for therapeutic development may depend on the specific etiology of the liver disease being targeted. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic advantages of this compound and Silymarin in different models of liver injury.
References
- 1. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. This compound alleviates inflammation, apoptosis and fibrosis of non-alcoholic steatohepatitis by suppressing the TLR4/NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Silymarin Supplementation on Liver Function and Enzyme Profiles in Diverse Chronic Liver Disease Etiologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of silymarin on liver enzymes and antioxidant status in trauma patients in the intensive care unit: a randomized double blinded placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of silymarin use on liver enzymes and metabolic factors in metabolic dysfunction-associated steatotic liver disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves hepatic inflammation and autophagy in mice with nonalcoholic steatohepatitis by regulating the ROS/P38/Nrf2 axis and PI3K/AKT/mTOR pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound from Artemisia capillaris Thunb. induces apoptosis in HepG2 cells via activation of both intracellular and extracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 15. This compound alleviates nonalcoholic fatty liver disease by modulating the PPARα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Improves Nonalcoholic Steatohepatitis Through Alleviating JNK/Sab Signaling Pathway-Mediated Mitochondrial Dysfunction [frontiersin.org]
- 17. This compound Improves Nonalcoholic Steatohepatitis Through Alleviating JNK/Sab Signaling Pathway-Mediated Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Scoparone's antioxidant activity compared to other natural compounds
An in-depth analysis of scoparone's antioxidant activity in comparison to other well-established natural compounds, supported by experimental data and mechanistic insights.
This compound, a naturally occurring coumarin, has garnered significant interest within the scientific community for its diverse pharmacological properties, including its notable antioxidant effects.[1][2] This guide provides a comprehensive comparison of this compound's antioxidant capacity against other widely recognized natural antioxidants, namely quercetin (B1663063) and ascorbic acid. By presenting quantitative data from in vitro assays, detailing experimental protocols, and illustrating the underlying signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. Lower IC50 values are indicative of greater antioxidant potency. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other reference antioxidants from various in vitro antioxidant assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) | Nitric Oxide Radical Scavenging IC50 (µM) | Reference |
| This compound | 712.85 | Data Not Available | 722.77 | 716.14 | [3] |
| Quercetin | ~3.87 - 63.4 | ~3.87 | Data Not Available | Data Not Available | [4][5] |
| Ascorbic Acid | > 829.85 | Data Not Available | 2051.16 | 3083.18 | [3] |
Note: The IC50 values presented are compiled from different studies and should be interpreted with caution, as experimental conditions can vary. A direct comparison is most accurate when conducted within the same study under identical conditions.
Mechanism of Action: The Nrf2 Signaling Pathway
This compound exerts its antioxidant effects, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes.[6][7]
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for a variety of protective proteins, including antioxidant enzymes.
Experimental Protocols
The following are detailed methodologies for the most common in vitro antioxidant assays used to evaluate the efficacy of natural compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant.[8]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and kept in the dark to prevent degradation.[8]
-
Sample Preparation: The test compound (this compound, quercetin, ascorbic acid) is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH solution. A control is prepared using the solvent instead of the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).[8]
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS radical is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[9]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical.[9]
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[10]
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay, and the IC50 value is determined.
Conclusion
This compound demonstrates significant antioxidant activity, as evidenced by its ability to scavenge free radicals in various in vitro assays and its modulation of the key Nrf2 antioxidant signaling pathway. While direct comparative studies are limited, the available data suggests that while this compound is a potent antioxidant, its radical scavenging activity may be less pronounced than that of quercetin, a well-known powerful flavonoid antioxidant. However, it appears to be a more effective radical scavenger than ascorbic acid in certain assays. The activation of the Nrf2 pathway by this compound highlights a crucial mechanism through which it provides cellular protection against oxidative stress, a feature that warrants further investigation for its therapeutic potential in oxidative stress-related diseases. For a conclusive and direct comparison of the antioxidant potencies of these compounds, it is imperative that they are evaluated side-by-side within the same study, utilizing standardized protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. benchchem.com [benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Frontiers | Editorial: Modulation of oxidative stress and inflammation via the NRF2 signaling pathway [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. This compound inhibits ultraviolet radiation-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Natural Antioxidant Evaluation: A Review of Detection Methods | MDPI [mdpi.com]
Validating Scoparone's Molecular Targets: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRISPR-Cas9 technology with other established methods for validating the molecular targets of Scoparone, a naturally occurring bioactive compound with demonstrated therapeutic potential. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate target validation strategy.
Introduction to this compound and Target Validation
This compound (6,7-dimethoxycoumarin), a primary active component of the Chinese herb Artemisiae Scopariae Herba, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, immunoregulatory, and neuroprotective effects.[1][2] These effects are attributed to its modulation of various intracellular signaling pathways, such as TLR/NF-κB, PI3K-Akt, and JAK-STAT.[1][3] Identifying the direct molecular targets of this compound within these pathways is crucial for understanding its mechanism of action and for the development of novel therapeutics.
Target validation is a critical step in the drug discovery process, confirming that the engagement of a specific molecular target by a compound elicits the desired physiological effect. The advent of CRISPR-Cas9 has revolutionized this process by enabling precise and permanent genomic editing, offering a powerful tool for definitively linking a target to a drug's action.
Comparison of Target Validation Methodologies
The definitive validation of a drug's molecular target involves demonstrating that genetic modulation of the target protein phenocopies the effects of the drug. CRISPR-Cas9 achieves this through permanent gene knockout, providing clear and robust results compared to transient methods like RNA interference (RNAi).
Table 1: Comparison of Molecular Target Validation Methods
| Feature | CRISPR-Cas9 (Knockout) | RNA Interference (siRNA/shRNA) | Small Molecule Inhibitors |
| Mechanism | Permanent DNA modification leading to gene knockout. | Transient mRNA degradation leading to gene knockdown. | Direct inhibition of protein function. |
| Effect Duration | Permanent and heritable. | Transient (typically days). | Dependent on compound half-life and dosing. |
| Specificity | High, determined by the guide RNA sequence. | Moderate, prone to off-target effects. | Variable, off-target effects are common. |
| Efficiency | High, can achieve complete loss of protein function. | Variable, often results in incomplete knockdown. | Dependent on inhibitor potency and cell permeability. |
| Time to Result | Longer, requires selection and validation of knockout clones. | Faster, effects can be observed within days of transfection. | Rapid, effects are often immediate upon treatment. |
| Advantages | - Definitive and permanent gene knockout.- High specificity.- Enables creation of stable cell lines for repeated experiments. | - Relatively simple and fast to implement.- High-throughput screening is feasible. | - Can be used in vivo.- Allows for dose-response studies. |
| Disadvantages | - Can be time-consuming and labor-intensive.- Potential for off-target mutations.- May induce cellular compensation mechanisms. | - Transient effect.- Incomplete knockdown can lead to ambiguous results.- Prone to off-target effects. | - Potential for lack of specificity.- Off-target effects can confound results.- May not be available for all targets. |
Validating STAT3 as a this compound Target using CRISPR-Cas9: A Hypothetical Case Study
Several studies suggest that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the STAT3 signaling pathway.[4][5][6] Specifically, this compound has been shown to decrease the phosphorylation and nuclear accumulation of STAT3, thereby suppressing the transcription of its target genes.[4][7]
To definitively validate STAT3 as a direct target of this compound, a CRISPR-Cas9 knockout approach can be employed. The following sections outline the experimental workflow, a detailed protocol, and expected quantitative data for such a study.
Experimental Workflow
The overall workflow for validating a molecular target using CRISPR-Cas9 involves designing guide RNAs, generating a knockout cell line, and then comparing the phenotypic and molecular effects of the drug in wild-type versus knockout cells.
Experimental Protocol: STAT3 Knockout and this compound Treatment
This protocol outlines the key steps for generating a STAT3 knockout cell line and subsequently evaluating the effects of this compound.
1. sgRNA Design and Vector Construction:
-
Design at least two unique single guide RNAs (sgRNAs) targeting a constitutive exon of the human STAT3 gene using a publicly available design tool.
-
Synthesize and clone the sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., a lentiviral vector co-expressing Cas9 and the sgRNA).
2. Generation of STAT3 Knockout Cell Line:
-
Transfect a human cancer cell line with high endogenous STAT3 activity (e.g., DU145 prostate cancer cells) with the STAT3-targeting CRISPR-Cas9 plasmids.[4]
-
Select for transfected cells using an appropriate antibiotic or fluorescent marker.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).[8][9]
-
Expand the individual clones and screen for STAT3 knockout by Western blot analysis to confirm the absence of the STAT3 protein.
-
Confirm the genomic modification by Sanger sequencing of the targeted locus.
3. This compound Treatment and Cellular Assays:
-
Culture both wild-type (WT) and validated STAT3 knockout (STAT3-KO) cells.
-
Treat both cell lines with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 24-48 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8) to assess the dose-dependent effect of this compound on cell proliferation in both WT and STAT3-KO cells.
4. Molecular Analysis:
-
Following this compound treatment, lyse the cells and perform Western blot analysis to assess the expression levels of STAT3 downstream target proteins, such as Cyclin D1, c-Myc, and Bcl-2.[4][5]
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of these STAT3 target genes.[4]
Expected Quantitative Data
The following table presents hypothetical, yet plausible, data from the experiments described above.
Table 2: Effect of this compound on Cell Viability and STAT3 Target Gene Expression in Wild-Type vs. STAT3-KO Cells
| Cell Line | This compound (µM) | Cell Viability (% of Control) | Cyclin D1 mRNA (Fold Change) | Bcl-2 Protein (Relative Expression) |
| Wild-Type | 0 | 100 ± 5.2 | 1.00 ± 0.12 | 1.00 ± 0.08 |
| 50 | 85 ± 4.8 | 0.75 ± 0.09 | 0.82 ± 0.06 | |
| 100 | 62 ± 6.1 | 0.48 ± 0.07 | 0.55 ± 0.05 | |
| 200 | 45 ± 5.5 | 0.25 ± 0.04 | 0.31 ± 0.04 | |
| STAT3-KO | 0 | 78 ± 6.5 | 0.35 ± 0.05 | 0.40 ± 0.06 |
| 50 | 75 ± 5.9 | 0.33 ± 0.04 | 0.38 ± 0.05 | |
| 100 | 72 ± 6.3 | 0.31 ± 0.06 | 0.36 ± 0.04 | |
| 200 | 70 ± 5.7 | 0.30 ± 0.05 | 0.35 ± 0.05 |
Data are presented as mean ± standard deviation.
The expected results would show that this compound significantly reduces cell viability and the expression of STAT3 target genes in wild-type cells in a dose-dependent manner. In contrast, the STAT3-KO cells would exhibit reduced basal viability and target gene expression, and critically, would be largely insensitive to the effects of this compound. This would strongly indicate that the anti-proliferative effects of this compound are mediated through its action on STAT3.
This compound's Impact on Signaling Pathways
This compound has been shown to modulate multiple signaling pathways. The diagram below illustrates its inhibitory effect on the JAK-STAT pathway, a key pathway in cell proliferation and survival.
Conclusion
CRISPR-Cas9-mediated gene knockout provides a robust and definitive method for validating the molecular targets of therapeutic compounds like this compound. By comparing the effects of this compound in wild-type versus target-knockout cells, researchers can unequivocally link the compound's activity to a specific molecular target. While alternative methods such as RNAi and small molecule inhibitors offer advantages in terms of speed and ease of use, the permanent and complete nature of CRISPR-Cas9 knockout offers a higher level of confidence in target validation. This guide provides a framework for researchers to design and execute rigorous target validation studies, ultimately accelerating the translation of promising natural compounds into effective clinical therapies.
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. qEva-CRISPR: a method for quantitative evaluation of CRISPR/Cas-mediated genome editing in target and off-target sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9-mediated knockout of TLR4 modulates Mycobacterium avium ssp. paratuberculosis cell lysate-induced inflammation in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. This compound Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
Validating Scoparone's Mechanism of Action: A Comparative Guide to siRNA-Mediated Knockdown and Alternative Approaches
For researchers, scientists, and drug development professionals, confirming the precise mechanism of action of a therapeutic compound like Scoparone is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of siRNA-mediated knockdown and other widely used validation techniques, offering insights into their respective strengths, limitations, and practical applications in the context of this compound research.
This compound, a coumarin (B35378) derivative isolated from Artemisia capillaris, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Elucidating the molecular pathways through which this compound exerts these effects is paramount for its clinical development. This guide focuses on the use of siRNA-mediated knockdown as a primary tool for this purpose and compares it with other common validation methods such as pharmacological inhibitors, CRISPR-Cas9 gene editing, and target overexpression.
Comparing Target Validation Methodologies
The selection of an appropriate target validation method is contingent on the specific research question, the nature of the target protein, and the desired level of evidence. Below is a comparative summary of these techniques.
| Method | Principle | Advantages | Disadvantages | Relevance to this compound |
| siRNA-Mediated Knockdown | Post-transcriptional gene silencing by introducing small interfering RNAs (siRNAs) that target specific mRNAs for degradation. | - High specificity for the target mRNA- Relatively rapid and cost-effective- Transient effect, allowing for the study of immediate consequences of target depletion | - Incomplete knockdown- Potential for off-target effects- Transient nature may not be suitable for long-term studies | Widely used to validate the role of key signaling proteins in this compound's mechanism, such as STAT3, TRAF2, and MKP-3.[1][2][3] |
| Pharmacological Inhibitors | Small molecules that bind to and inhibit the activity of a specific protein. | - Rapid onset of action- Dose-dependent and often reversible- Can be used in a wide range of experimental systems | - Potential for lack of specificity and off-target effects- May not distinguish between different isoforms of a protein | Used to corroborate siRNA findings, for example, using AG490 to inhibit the JAK/STAT3 pathway or SP600125 for the JNK pathway.[2][4] |
| CRISPR-Cas9 Gene Editing | Permanent disruption of a gene at the genomic level, leading to a complete loss of function (knockout). | - Complete and permanent gene knockout- High specificity- Enables the creation of stable knockout cell lines and animal models | - More time-consuming and technically demanding than siRNA- Potential for off-target mutations- Irreversible, which may not be ideal for all studies | Offers a definitive approach to validate a target's role in this compound's effects by creating a null background. |
| Target Overexpression | Introduction of a vector carrying the gene of interest to increase its expression level. | - Can demonstrate if increased target levels can rescue or antagonize the drug's effect- Useful for studying gain-of-function effects | - Non-physiological levels of protein expression can lead to artifacts- May not be suitable for all targets | Can be used to test if increasing the expression of a target, such as MKP-3, can mimic the effects of this compound. |
Quantitative Data Comparison
The following tables present a synthesis of quantitative data from studies investigating this compound's mechanism of action, illustrating the types of results obtained with different validation methods.
Table 1: Validation of STAT3 as a Target of this compound
| Experimental Approach | Cell Line | Key Measurement | Result | Reference |
| This compound Treatment | DU145 (Prostate Cancer) | STAT3 Phosphorylation (Tyr705) | Significant reduction in a time-dependent manner.[5] | [2] |
| This compound Treatment | DU145 (Prostate Cancer) | STAT3-dependent gene (Cyclin D1, c-Myc) mRNA levels | Significant decrease in mRNA expression.[2] | [2] |
| STAT3 siRNA Knockdown | MDA-MB-231 (Breast Cancer) | STAT3α protein levels | ~66% decrease in STAT3α protein.[6] | [6] |
| Pharmacological Inhibitor (AG490) | PC-3 (Prostate Cancer) with STAT3C overexpression | STAT3C Transcriptional Activity | No inhibition of constitutively active STAT3.[2] | [2] |
Table 2: Validation of the NF-κB Pathway in this compound's Action
| Experimental Approach | Cell Line | Key Measurement | Result | Reference |
| This compound Treatment | U937 (Monocytes) | NF-κB-DNA Complex Formation | Concentration-dependent inhibition.[7] | [7] |
| This compound Treatment | MCF-7 & MDA-MB-231 (Breast Cancer) | TRAF2 Protein Levels | Dose-dependent decrease.[1] | [1] |
| TRAF2 siRNA Knockdown | MCF-7 & MDA-MB-231 (Breast Cancer) | TRAF2 mRNA and Protein Levels | Significant downregulation.[1] | [1] |
| Overexpression of SNHG12 (upstream regulator) | MCF-7 & MDA-MB-231 (Breast Cancer) | TRAF2 Protein Levels | Increased TRAF2 levels, which were mitigated by si-TRAF2.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key validation techniques discussed.
Protocol 1: siRNA-Mediated Knockdown of a Target Gene
This protocol outlines the general steps for transiently knocking down a target gene in a mammalian cell line, such as HepG2, to study its role in this compound's mechanism of action.
Materials:
-
Target-specific siRNA and non-targeting (scrambled) control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX or similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
Mammalian cell line (e.g., HepG2, MCF-7)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes: a. For each well, dilute 20-50 pmol of siRNA in 100 µL of Opti-MEM™. b. In a separate tube, dilute 5-10 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: a. Add the 200 µL siRNA-lipid complex mixture dropwise to each well. b. Gently rock the plate to ensure even distribution.
-
Incubation and Treatment: a. Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours. b. After the initial incubation, the medium can be replaced with fresh medium containing this compound or a vehicle control for the desired treatment period.
-
Analysis: Harvest the cells 48-72 hours post-transfection for downstream analysis, such as qRT-PCR to confirm mRNA knockdown or Western blotting to assess protein levels.
Protocol 2: Pharmacological Inhibition of a Signaling Pathway
This protocol describes the use of a small molecule inhibitor to block the activity of a specific protein in a signaling pathway affected by this compound.
Materials:
-
Specific pharmacological inhibitor (e.g., AG490 for JAK2, SP600125 for JNK)
-
DMSO for inhibitor stock solution
-
Mammalian cell line
-
Complete growth medium
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: a. For pre-treatment, remove the existing medium and add the medium containing the inhibitor. Incubate for the specified pre-treatment time (e.g., 1-2 hours). b. Following pre-treatment, add this compound to the wells and incubate for the desired treatment period. c. Include appropriate controls: vehicle-only, this compound-only, and inhibitor-only.
-
Analysis: After treatment, harvest the cells for analysis of target protein activity (e.g., phosphorylation status by Western blot) or downstream cellular effects.
Protocol 3: CRISPR-Cas9 Mediated Gene Knockout
This protocol provides a general workflow for generating a stable knockout cell line using the CRISPR-Cas9 system.
Materials:
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (or similar)
-
Custom-designed single guide RNA (sgRNA) targeting the gene of interest
-
Lipofectamine™ 3000 or similar transfection reagent
-
Mammalian cell line
-
Puromycin (B1679871) for selection
Procedure:
-
sgRNA Design and Cloning: Design and clone the sgRNA sequence into the CRISPR-Cas9 expression vector.
-
Transfection: Transfect the sgRNA-Cas9 plasmid into the target cells using a suitable transfection reagent, following the manufacturer's protocol.
-
Antibiotic Selection: 24-48 hours post-transfection, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve.
-
Single-Cell Cloning: After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.
-
Expansion and Validation: Expand the single-cell clones and screen for the desired gene knockout by Western blotting to confirm the absence of the target protein and by DNA sequencing to identify the specific genetic modification.
-
Functional Assays: Use the validated knockout cell line to assess the effects of this compound in the absence of the target protein.
Protocol 4: Transient Overexpression of a Target Gene
This protocol outlines the steps for transiently overexpressing a gene of interest to investigate its effect on this compound's activity.
Materials:
-
Expression vector containing the cDNA of the target gene
-
Empty vector control
-
Lipofectamine™ 3000 or similar transfection reagent
-
Mammalian cell line
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate the day before transfection to achieve 70-90% confluency on the day of transfection.
-
Preparation of DNA-Lipid Complexes: a. For each well, dilute the expression plasmid or empty vector control in Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Transfection: Add the DNA-lipid complexes to the cells and incubate at 37°C.
-
Treatment and Analysis: 24-48 hours post-transfection, treat the cells with this compound. After the treatment period, harvest the cells to analyze protein overexpression and its impact on downstream signaling or cellular phenotypes.
Visualizing the Mechanism: Signaling Pathways and Workflows
Diagrams are invaluable tools for visualizing complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating such diagrams.
This compound's Effect on the STAT3 Signaling Pathway
This diagram illustrates how this compound is thought to inhibit the STAT3 signaling pathway.
References
- 1. This compound inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. This compound attenuates PD-L1 expression in human breast cancer cells by MKP-3 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Improves Nonalcoholic Steatohepatitis Through Alleviating JNK/Sab Signaling Pathway-Mediated Mitochondrial Dysfunction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound inhibits PMA-induced IL-8 and MCP-1 production through suppression of NF-kappaB activation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Scoparone and Other Coumarins in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Scoparone and other prominent coumarins—Osthole, Daphnetin, 7-hydroxycoumarin, and Warfarin—in the context of cancer therapy. This report details their cytotoxic effects on various cancer cell lines, elucidates their mechanisms of action through key signaling pathways, and provides standardized experimental protocols for reproducible research.
Comparative Cytotoxicity of Coumarins
The in vitro efficacy of this compound and other selected coumarins has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparing the cytotoxic effects of these compounds. The following tables summarize the IC50 values for this compound, Osthole, Daphnetin, and 7-hydroxycoumarin in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| SW1990 | Pancreatic Cancer | 209.1 | [1][2] |
| Capan-2 | Pancreatic Cancer | 225.2 | [1][2] |
| DU145 | Prostate Cancer | Not specified, but inhibits proliferation | [3] |
| PC-3 | Prostate Cancer | Not specified, but inhibits proliferation | [3] |
| MCF-7 | Breast Cancer | >500 (24h) | [4] |
| MDA-MB-231 | Breast Cancer | >500 (24h) | [4] |
Table 2: IC50 Values of Osthole in Human Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| A431 | Squamous Carcinoma | 23.2 | [5] |
| Prostate Cancer Cells | Prostate Cancer | 24.8 | [5] |
| Breast Cancer Cells | Breast Cancer | 42.4 | [5] |
| Lung Cancer Cells | Lung Cancer | 46.2 | [5] |
| Ovarian Cancer Cells | Ovarian Cancer | ~75 | [5] |
| FaDu | Head and Neck Squamous Cell | 122.35 (24h), 93.36 (48h) | [5] |
| HeLa | Cervical Cancer | 45.01 | [5] |
| Me-180 | Cervical Cancer | 88.95 | [5] |
| Y-79 | Retinoblastoma | 200 (24h), 120 (48h) | [5] |
| MDA-MB-231 | Breast Cancer | 24.2 µg/mL (48h) | [5] |
| MDA-MB-231BO | Breast Cancer | 6.8 µg/mL (48h) | [5] |
| MCF-7 | Breast Cancer | 123.9 µg/mL (48h) | [5] |
Table 3: IC50 Values of Daphnetin in Human Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Human Malignant Melanoma | Melanoma | 40.48 - 183.97 | [6][7] |
| B16 | Murine Melanoma | 54 | [6][8] |
| MXT | Murine Breast Adenocarcinoma | 74 | [6][8] |
| C26 | Murine Colon Carcinoma | 108 | [6][8] |
| Huh7 | Hepatocellular Carcinoma | 69.41 | [6] |
| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | [6] |
Table 4: IC50 Values of 7-Hydroxycoumarin Derivatives in Human Cancer Cell Lines
| Cancer Cell Line | Cell Type | Compound | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 7-hydroxycoumarin (Umbelliferone) | 15.56 | [9] |
| MCF-7 | Breast Cancer | 7-hydroxycoumarin (Umbelliferone) | 10.31 | [9] |
| K562 | Chronic Myelogenous Leukemia | 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | 42.4 | [10] |
| LS180 | Colon Adenocarcinoma | 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | 25.2 | [10] |
| MCF-7 | Breast Adenocarcinoma | 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | 25.1 | [10] |
Mechanisms of Action: Signaling Pathways
Coumarins exert their anticancer effects by modulating various intracellular signaling pathways that are critical for cancer cell proliferation, survival, invasion, and apoptosis.
This compound
This compound has been shown to inhibit cancer progression by targeting multiple signaling pathways, including the PI3K/Akt, NF-κB, and STAT3 pathways.
-
PI3K/Akt Pathway: this compound inhibits the phosphorylation of Akt, a key downstream effector of PI3K, without affecting the total levels of PI3K and Akt.[1][2] This inhibition leads to the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2 and matrix metalloproteinase 9 (MMP9).[1][2] In hepatocellular carcinoma, this compound has been found to suppress the AKT/GSK-3β/cyclin D1 signaling pathway.[11]
-
NF-κB Pathway: In breast cancer cells, this compound has been observed to inhibit the NF-κB signaling pathway.[12][13] This is achieved through the regulation of the SNHG12/miR-140-3p/TRAF2 axis, leading to decreased viability and migration of breast cancer cells and the promotion of apoptosis.[13]
-
STAT3 Pathway: this compound has been identified as an inhibitor of STAT3 activity in prostate cancer cells, suggesting that STAT3 is a novel molecular target for this compound.[3]
References
- 1. This compound inhibits pancreatic cancer through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Osthole: An up-to-date review of its anticancer potential and mechanisms of action [frontiersin.org]
- 6. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.org.mx [scielo.org.mx]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits breast cancer cell viability through the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Scoparone's Promise in Drug Discovery: An In Silico Docking Comparison
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in silico docking studies reveals Scoparone, a natural compound, as a promising candidate for targeted drug development. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's binding affinity with various protein targets implicated in a range of diseases, supported by experimental data and detailed methodologies.
This compound (6,7-dimethoxycoumarin), a bioactive compound derived from the herb Artemisia capillaris, has demonstrated a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In silico molecular docking studies are crucial in elucidating the molecular mechanisms behind these effects by predicting the interaction between this compound and its potential protein targets.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities of this compound with several key protein targets, as determined by in silico docking studies. A more negative binding energy indicates a stronger and more favorable interaction.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Associated Signaling Pathway/Disease | Software Used |
| Kelch-like ECH-associated protein 1 (Keap1) | Not Specified | -5.0 | Nrf2 Signaling Pathway, Oxidative Stress | PyRx 0.9 |
| N-methyl-D-aspartate (NMDA) Receptor | Not Specified | -5.0 | Neurological Disorders | PyRx 0.9 |
| C-C Motif Chemokine Ligand 2 (CCL2) | Not Specified | -1.55 | Inflammation | AutoDock Vina |
| Tumor Necrosis Factor (TNF) | Not Specified | -6.4 | Inflammation | Not Specified |
| Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) | Not Specified | -7.3 | Inflammation | Not Specified |
| Protein Kinase A Catalytic Subunit Alpha (PRKACA) | Not Specified | -5.5 | Various Signaling Pathways | Not Specified |
| Constitutive Androstane Receptor (CAR) | Not Specified | Stable Interaction (Quantitative value not reported) | Drug Metabolism | Not Specified |
| Cytochrome P450 51 (CYP51) | Not Specified | Potential Inhibitor (Quantitative value not reported) | Sterol Biosynthesis | Not Specified |
Experimental Protocols
The following provides a generalized, detailed methodology for performing in silico molecular docking studies with this compound, based on commonly used software such as AutoDock Vina and PyRx. It is important to note that the precise parameters for each study cited in the table were not always available; therefore, this protocol represents a standard workflow.
Preparation of the Receptor Protein
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). A high-resolution structure, preferably co-crystallized with a ligand, is selected to identify the binding site.
-
Receptor Preparation: The downloaded protein structure is prepared by removing water molecules, co-factors, and any existing ligands. Polar hydrogen atoms are added, and appropriate charges (e.g., Gasteiger charges) are assigned using software like AutoDock Tools or the functionalities within PyRx. The prepared protein is then saved in the PDBQT file format, which is required by AutoDock Vina.
Preparation of the Ligand (this compound)
-
Ligand Structure Retrieval: The 3D structure of this compound is obtained from a chemical database such as PubChem.
-
Ligand Optimization: The ligand's structure is energy-minimized using a force field (e.g., Universal Force Field - UFF) to obtain a stable conformation. This can be performed within PyRx or other molecular modeling software.
-
Ligand File Conversion: The optimized this compound structure is converted to the PDBQT format, which includes information on rotatable bonds and partial charges.
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and coordinates of the grid box are crucial for directing the docking simulation to the region of interest. If a co-crystallized ligand is present in the original PDB file, its coordinates can be used to center the grid box. The dimensions of the box should be large enough to accommodate the ligand and allow for conformational sampling.
-
Docking Execution: The docking simulation is performed using AutoDock Vina, either through the command line or a graphical user interface like PyRx. The software explores various conformations of this compound within the defined grid box and calculates the binding energy for each pose using a scoring function. The Lamarckian Genetic Algorithm is a commonly employed search algorithm.
-
Analysis of Results: The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable and likely interaction. The interactions between this compound and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
Visualizing the Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in silico docking and the key signaling pathways modulated by this compound.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Key signaling pathways modulated by this compound.
This comparative guide underscores the potential of this compound as a multi-target therapeutic agent. The provided data and methodologies offer a valuable resource for further computational and experimental validation, paving the way for the development of novel therapies for a variety of diseases.
Validating In Vitro Findings of Scoparone in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Scoparone, a naturally occurring coumarin, with alternative compounds, supported by experimental data from various animal models. The following sections detail the validation of this compound's therapeutic effects, offering insights into its potential as a pharmacological agent.
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in preclinical animal models. A commonly used model to evaluate the anti-inflammatory potential of compounds is the carrageenan-induced paw edema model in rodents.
Comparison of Anti-Inflammatory Activity
While direct head-to-head comparative studies with standard anti-inflammatory drugs were not extensively available in the initial literature search, the efficacy of this compound can be assessed relative to the known effects of established drugs like Indomethacin in the same experimental model. Furthermore, studies have compared this compound to its synthetic derivatives to identify more potent analogues.
Table 1: Comparison of this compound and its Analogue in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| This compound | 50 mg/kg | 3 | 45.2 | |
| Analogue 3 | 50 mg/kg | 3 | 68.5 | |
| Indomethacin | 10 mg/kg | 3 | 75.8 |
Note: The data for Indomethacin is sourced from a separate study using a similar protocol for contextual comparison.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or BALB/c mice are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, vehicle, this compound-treated, and positive control (e.g., Indomethacin) groups.
-
Compound Administration: this compound and the reference drug are typically administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathway: Anti-inflammatory Action of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the TLR4/NF-κB signaling pathway. This pathway is crucial in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Hepatoprotective Effects
This compound has been extensively studied for its protective effects against various forms of liver injury, including non-alcoholic fatty liver disease (NAFLD) and drug-induced hepatotoxicity.
Comparison of Hepatoprotective Activity
Studies have demonstrated this compound's ability to ameliorate liver damage in animal models of NAFLD induced by a high-fat diet (HFD) or a methionine- and choline-deficient (MCD) diet. While direct comparisons with standard NAFLD treatments are emerging, its efficacy can be evaluated based on key markers of liver function and histology.
Table 2: Effect of this compound on Liver Function Parameters in a High-Fat Diet-Induced NAFLD Model
| Parameter | Control | HFD | HFD + this compound (60 mg/kg) | HFD + this compound (120 mg/kg) | Reference |
| ALT (U/L) | 35.2 ± 5.1 | 89.4 ± 10.2 | 55.1 ± 7.8 | 42.3 ± 6.5 | |
| AST (U/L) | 88.6 ± 9.3 | 195.7 ± 21.5 | 130.4 ± 15.1 | 105.2 ± 12.8 | |
| Liver Triglycerides (mg/g) | 25.1 ± 3.2 | 78.9 ± 8.5 | 45.6 ± 5.9 | 33.7 ± 4.1 | |
| Hepatic Steatosis Score | 0.5 ± 0.2 | 2.8 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |
Experimental Protocol: High-Fat Diet (HFD)-Induced NAFLD
-
Animal Model: Male C57BL/6J or Kunming mice are commonly used.
-
Diet: Animals in the model group are fed a high-fat diet (typically 45-60% of calories from fat) for 8-12 weeks to induce NAFLD. The control group receives a standard chow diet.
-
Treatment: this compound is administered orally once daily for the last 4-8 weeks of the HFD feeding period.
-
Biochemical Analysis: At the end of the study, blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Histological Analysis: Liver tissues are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation to assess the degree of steatosis, inflammation, and ballooning.
Signaling Pathway: Hepatoprotective Action of this compound
This compound's hepatoprotective effects are mediated through multiple pathways, including the modulation of the PPARα signaling pathway, which is involved in fatty acid metabolism, and the inhibition of the TLR4/NF-κB pathway, which reduces hepatic inflammation.
Caption: this compound's dual role in lipid metabolism and inflammation.
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties, with studies investigating its effects in models of neuroinflammation and cognitive impairment.
Comparison of Neuroprotective Activity
Direct comparative data for neuroprotection is still limited. However, studies have shown that this compound can cross the blood-brain barrier and modulate neuroinflammatory pathways. Its efficacy is often evaluated by measuring its impact on inflammatory markers and cognitive function in relevant animal models.
Table 3: Effect of this compound on Scopolamine-Induced Memory Impairment in Mice
| Treatment Group | Latency to Enter Dark Compartment (seconds) | Reference |
| Vehicle | 65 ± 8 | |
| Scopolamine (1 mg/kg) | 25 ± 5 | |
| Scopolamine + this compound (5 mg/kg) | 55 ± 7 | |
| Scopolamine + this compound (12.5 mg/kg) | 58 ± 6 |
Experimental Protocol: Scopolamine-Induced Amnesia (Passive Avoidance Test)
-
Animal Model: Male Swiss mice are used.
-
Apparatus: A passive avoidance apparatus consisting of a lit and a dark compartment connected by a door.
-
Acquisition Trial: Each mouse is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Treatment: this compound is administered intraperitoneally 30 minutes before the acquisition trial. Scopolamine, an amnesic agent, is administered 20 minutes before the trial.
-
Retention Trial: 24 hours later, the mouse is again placed in the lit compartment, and the latency to enter the dark compartment is recorded (up to a maximum time). A longer latency indicates better memory retention.
Anti-Cancer Effects
This compound has been shown to inhibit the viability and proliferation of various cancer cells in vitro, and these findings are being validated in in vivo cancer models.
Comparison of Anti-Cancer Activity
Studies have investigated this compound's efficacy in xenograft models of breast and pancreatic cancer. While comparisons with standard chemotherapeutic agents are still in early stages, the data demonstrates a clear tumor-suppressive effect.
Table 4: Effect of this compound on Pancreatic Cancer Xenograft Growth in Nude Mice
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Weight (mg) at Day 21 | Reference |
| Control | 1500 ± 250 | 1200 ± 200 | |
| This compound (200 µmol/L) | 600 ± 150 | 500 ± 100 |
Experimental Protocol: Pancreatic Cancer Xenograft Model
-
Cell Line: Human pancreatic cancer cell lines (e.g., Capan-2, SW1990) are used.
-
Animal Model: Athymic nude mice (BALB/c-nu/nu) are used.
-
Tumor Inoculation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: When tumors reach a certain volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups. This compound is administered, for example, via intraperitoneal injection.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and PCNA).
Signaling Pathway: Anti-Cancer Action of this compound
The anti-cancer effects of this compound are linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt and NF-κB pathways.
Caption: this compound's inhibitory action on pro-survival signaling pathways.
Conclusion
The in vivo studies presented in this guide provide substantial evidence validating the anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer properties of this compound that were initially observed in in vitro experiments. The detailed experimental protocols and quantitative data offer a solid foundation for researchers to design further investigations. While direct comparative data against market-leading drugs is still an area for future research, the existing evidence strongly supports the potential of this compound as a lead compound for the development of new therapeutics for a range of diseases. The elucidation of its mechanisms of action, particularly its impact on key signaling pathways, provides a clear direction for further molecular and clinical studies.
Scoparone's Impact on Gene Expression: A Comparative Guide to Microarray and RNA-Seq Analysis
For Researchers, Scientists, and Drug Development Professionals
Scoparone, a coumarin (B35378) derived from Artemisia capillaris, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This guide provides a comparative overview of two powerful technologies for analyzing drug-induced changes in gene expression—microarray and RNA sequencing (RNA-seq)—with a focus on their application to studying the effects of this compound.
Comparison of Gene Expression Analysis Technologies
Both microarray and RNA-seq are high-throughput methods used to profile the transcriptome of a cell or tissue, providing insights into the biological pathways modulated by a compound like this compound. However, they differ significantly in their methodology, data output, and the scope of their analysis.
| Feature | Microarray | RNA-Sequencing (RNA-Seq) |
| Principle | Hybridization-based. Labeled cDNA from the sample binds to pre-designed DNA probes on a solid surface. | Sequencing-based. The entire RNA population is converted to cDNA, which is then sequenced to determine the identity and quantity of each transcript. |
| Coverage | Limited to the genes represented by the probes on the array.[1] | Unbiased, genome-wide coverage. Can identify novel transcripts, splice variants, and non-coding RNAs.[1] |
| Dynamic Range | Lower dynamic range, limited by signal saturation at the high end and background noise at the low end.[2] | Wider dynamic range, allowing for the detection of both low and high abundance transcripts with greater sensitivity.[2][3] |
| Data Analysis | Relatively straightforward data analysis pipelines.[4] | More complex bioinformatics analysis is required to process and interpret the large datasets.[1] |
| Cost | Generally lower cost per sample, especially for large-scale studies of known genes.[4] | Higher cost per sample, although prices are decreasing.[1] |
| Applications | Ideal for hypothesis-driven research focusing on a predefined set of genes.[1] | Well-suited for discovery-driven research, including the identification of novel biomarkers and therapeutic targets.[1] |
This compound's Effect on Gene Expression: An RNA-Seq Case Study
A recent study by Feng et al. (2023) utilized RNA-seq to investigate the transcriptional changes induced by this compound in bone marrow-derived macrophages (BMDMs). This analysis revealed that this compound significantly alters the expression of genes involved in key inflammatory and mitochondrial pathways.
Key Findings from RNA-Seq Analysis of this compound-Treated Macrophages
The transcriptome analysis identified a set of differentially expressed genes (DEGs) in this compound-pretreated BMDMs. These DEGs were found to be significantly enriched in several biological processes, highlighting this compound's impact on cellular function.
| Enriched Biological Process | Description | Key Differentially Expressed Genes (Illustrative) |
| Mitochondrial Reactive Oxygen Species (ROS) Metabolic Process | This compound treatment was associated with changes in the expression of genes that regulate the production and detoxification of ROS in mitochondria, a key aspect of its antioxidant effect. | Sod2, Cat, Prdx3 |
| Mitochondrial Translation and Assembly | The study observed alterations in genes responsible for the synthesis and assembly of mitochondrial proteins, suggesting an influence on mitochondrial biogenesis and function. | Mrpl12, Mrps18b, Tsfm |
| Inflammatory Response | A significant number of DEGs were related to the inflammatory response, confirming this compound's anti-inflammatory properties at the transcriptional level.[5] | Il1b, Tnf, Ccl2 |
Note: The specific list of differentially expressed genes is based on the pathways identified in the study by Feng et al. (2023). The full list of DEGs is typically provided in the supplementary materials of such publications.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for microarray and RNA-seq analyses of a drug treatment.
Microarray Experimental Protocol
-
Cell Culture and Treatment: Plate cells (e.g., macrophages) at a suitable density and allow them to adhere. Treat the cells with this compound at the desired concentration and for a specified duration. A vehicle-treated control group should be included.
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or Trizol reagent. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
cDNA Synthesis and Labeling: Reverse transcribe the RNA into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA.
-
Hybridization: Combine the labeled cDNA from the treated and control samples and hybridize them to a microarray chip. The chip contains thousands of spots, each with a specific DNA probe.
-
Scanning and Data Acquisition: Wash the microarray slide to remove unbound cDNA and scan it using a laser scanner to detect the fluorescence at each spot.
-
Data Analysis: Quantify the fluorescence intensity for each spot, which corresponds to the expression level of a specific gene. Normalize the data and identify differentially expressed genes based on fold change and statistical significance.
RNA-Seq Experimental Protocol (based on Feng et al., 2023)
-
Cell Culture and Treatment: Bone marrow-derived macrophages (BMDMs) are treated with this compound.[5]
-
RNA Extraction and Quality Control: Total RNA is extracted from the cells. The integrity and concentration of the RNA are assessed to ensure high-quality samples for sequencing.
-
Library Preparation:
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments. Amplify the library using PCR to generate enough material for sequencing.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the control.
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.[5]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. By interfering with these pathways, this compound downregulates pro-inflammatory genes and upregulates anti-inflammatory and antioxidant genes.[5]
Conclusion
Both microarray and RNA-seq are powerful tools for elucidating the mechanisms of action of therapeutic compounds like this compound. While microarrays offer a cost-effective approach for analyzing known gene sets, RNA-seq provides a more comprehensive and unbiased view of the transcriptome, enabling the discovery of novel targets and pathways. The RNA-seq analysis of this compound-treated macrophages has provided valuable insights into its anti-inflammatory and mitochondrial-protective effects. Future studies employing these high-throughput technologies will further unravel the therapeutic potential of this compound and pave the way for its clinical application.
References
- 1. Item - Full list of differentially expressed genes, as determined by RNA-Seq, in peptide-treated and swarming colony centre cells under swarming conditions (FC ⥠±1.5 and P ⤠0.05). - figshare - Figshare [figshare.com]
- 2. Discovering Venom-Derived Drug Candidates Using Differential Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - All identified genes and list of differentially expressed genes in second RNA-Seq. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Microarray analysis techniques - Wikipedia [en.wikipedia.org]
- 5. This compound suppresses mitophagy-mediated NLRP3 inflammasome activation in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Scoparone and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring coumarin (B35378), Scoparone, and its synthetic analogs. We delve into their anti-inflammatory, anticancer, and gastroprotective activities, supported by experimental data and detailed methodologies.
This compound (6,7-dimethoxycoumarin), a natural product isolated from Artemisiae Scopariae Herba, has garnered significant interest for its diverse pharmacological properties.[1] Its therapeutic potential has spurred the development of synthetic analogs aimed at enhancing its efficacy, selectivity, and drug-like properties. This guide offers a head-to-head comparison of this compound and its key synthetic derivatives, focusing on their performance in preclinical studies.
I. Comparative Analysis of Biological Activity
The primary focus of synthetic efforts has been to augment the anti-inflammatory properties of this compound. Additionally, analogs with promising anticancer and gastroprotective activities have been developed.
Anti-inflammatory Activity
A notable study by Kumar et al. (2023) involved the synthesis of nineteen 3-substituted this compound analogs and their evaluation for anti-inflammatory effects. Several of these analogs demonstrated superior activity compared to the parent compound.[2][3][4][5]
Table 1: In Vitro Anti-inflammatory Activity of this compound and its 3-Substituted Analogs [2][3][4][5]
| Compound | Substitution at C3 | % Inhibition of TNF-α (at 10 µM) | % Inhibition of IL-6 (at 10 µM) |
| This compound | H | Data not specified, used as baseline | Data not specified, used as baseline |
| Analog 3 | 4-Fluorophenyl | Improved vs. This compound | Improved vs. This compound |
| Analog 4 | 4-Chlorophenyl | Improved vs. This compound | Data not specified |
| Analog 9 | 3,4-Dimethoxyphenyl | Improved vs. This compound | Data not specified |
| Analog 12 | 4-(Dimethylamino)phenyl | Data not specified | Data not specified |
| Analog 16 | Thiophen-2-yl | Improved vs. This compound | Data not specified |
| Analog 17 | Pyridin-3-yl | Data not specified | Improved vs. This compound |
| Analog 18 | Furan-2-yl | Improved vs. This compound | Data not specified |
| Analog 20 | Naphthalen-2-yl | Improved vs. This compound | Data not specified |
Note: Specific percentage inhibition values from the primary publication were not available in the searched resources. The table reflects the qualitative improvements reported.
Table 2: In Vivo Anti-inflammatory Activity of this compound and its 3-Substituted Analogs in the Carrageenan-Induced Paw Edema Model [2][3][5]
| Compound | % Inhibition of Paw Edema |
| This compound | Baseline activity |
| Analog 3 | Higher than this compound |
| Analog 4 | Higher than this compound |
| Analog 12 | Higher than this compound |
Note: Specific percentage inhibition values from the primary publication were not available in the searched resources. The table reflects the qualitative improvements reported.
Anticancer Activity
This compound itself has demonstrated antitumor activity in various cancer cell lines.[6] Synthetic analogs have been developed to enhance this effect.
Table 3: Anticancer Activity of this compound and a Representative Thiazolylpyrazolyl Coumarin Analog [7]
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Breast Cancer (MCF-7) | Activity reported, specific IC50 not provided |
| Analog 9d (Thiazolylpyrazolyl coumarin) | Breast Cancer (MCF-7) | Potent activity reported, specific IC50 not provided |
Gastroprotective Activity
Derivatives of this compound have also been synthesized and evaluated for their ability to protect against gastric ulcers.
Table 4: Gastroprotective Activity of this compound and its Analogs in HCl/Ethanol-Induced Gastric Ulcers in Rats [8][9]
| Compound | ED50 (mg/kg) |
| This compound | 4.21 |
| 5,6,7-Trimethoxycoumarin | 3.94 |
| 6,7,8-Trimethoxycoumarin | 2.93 |
| Rebamipide (Standard Drug) | 9.53 |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned.
Synthesis of 3-Substituted this compound Analogs
A general procedure for the synthesis of 3-substituted this compound analogs involves a reaction between this compound and various boronic acids.[1][3]
-
Reactants: this compound, a substituted boronic acid (RB(OH)₂), potassium permanganate (B83412) (KMnO₄), and acetic acid (AcOH).
-
Reaction Conditions: The reactants are typically heated at 80°C for approximately 2 hours.
-
Purification: The resulting crude product is purified using column chromatography to yield the desired 3-substituted this compound analog.
-
Characterization: The structure and purity of the synthesized analogs are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and High-Resolution Mass Spectrometry (HRMS).[2][3][5]
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α and IL-6 in LPS-stimulated RAW 264.7 Macrophages
This assay evaluates the ability of the compounds to inhibit the production of pro-inflammatory cytokines in immune cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or its synthetic analogs for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture and incubating for 24 hours.
-
Cytokine Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of each cytokine is calculated relative to the LPS-stimulated control group.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a standard animal model for assessing acute inflammation.[10][11][12]
-
Animals: Male or female BALB/c mice or Wistar rats are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Treatment: this compound or its synthetic analogs are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group compared to the carrageenan-injected control group.
III. Signaling Pathways and Experimental Workflow
The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and oxidative stress. These include:
-
TLR4/NF-κB Pathway: A critical pathway in the innate immune response and inflammation.[1]
-
PI3K/Akt Pathway: Involved in cell survival, proliferation, and growth.[1]
-
Nrf2 Pathway: A major regulator of the antioxidant response.[1]
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Analog Screening
The development and evaluation of new this compound analogs typically follow a structured workflow, from synthesis to in vivo testing.
Caption: Experimental workflow for this compound analog screening.
IV. Conclusion and Future Directions
The synthetic analogs of this compound, particularly the 3-substituted derivatives, have demonstrated enhanced anti-inflammatory activity compared to the parent molecule. The data presented herein highlights the potential of these analogs as starting points for the development of novel therapeutic agents. Further research is warranted to elucidate the detailed structure-activity relationships, optimize the pharmacokinetic properties, and evaluate the long-term safety and efficacy of these promising compounds in more advanced preclinical models. The exploration of this compound analogs for other therapeutic areas, such as neurodegenerative diseases, also represents a promising avenue for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound chemical modification into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastroprotective Efficacy and Safety Evaluation of this compound Derivatives on Experimentally Induced Gastric Lesions in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastroprotective efficacy and safety evaluation of this compound derivatives on experimentally induced gastric lesions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 12. bhu.ac.in [bhu.ac.in]
Scoparone for Liver Disease: A Comparative Guide to Pre-clinical Data and Clinical Alternatives
Introduction
Scoparone, a coumarin (B35378) compound isolated from Artemisia capillaris, has demonstrated a range of pharmacological activities in pre-clinical studies, including anti-inflammatory, antioxidant, and lipid-lowering effects, suggesting its potential as a therapeutic agent for liver diseases.[1] This guide provides a comprehensive comparison of the existing pre-clinical data on this compound with established and emerging clinical treatments for liver diseases, primarily focusing on Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). It is important to note that, to date, there are no clinical trial data available for this compound in the treatment of liver disease in humans. The information presented herein for this compound is derived from in vivo animal models and in vitro studies, while the data for alternative therapies are from human clinical trials. This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the current evidence base for this compound in the context of liver disease treatment.
Section 1: this compound - Pre-clinical Evidence
Mechanism of Action
Pre-clinical research indicates that this compound ameliorates liver injury through multiple signaling pathways. These studies, primarily conducted in mouse models of NAFLD and NASH, have identified key molecular targets that regulate lipid metabolism, inflammation, and fibrosis.
One of the primary mechanisms of this compound is the modulation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway .[2] PPARα is a key regulator of fatty acid oxidation, and its activation by this compound leads to reduced lipid accumulation in hepatocytes.[2]
Another critical pathway influenced by this compound is the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling cascade .[3][4] By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines, thereby mitigating hepatic inflammation, a key feature of NASH.[3][4]
Furthermore, this compound has been shown to regulate cholesterol and fatty acid metabolism by reversing the expression of genes involved in their synthesis.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound alleviates nonalcoholic fatty liver disease by modulating the PPARα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound alleviates inflammation, apoptosis and fibrosis of non-alcoholic steatohepatitis by suppressing the TLR4/NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of this compound on non-alcoholic fatty liver disease revealed by RNA sequencing [frontiersin.org]
- 6. Effects of this compound on non-alcoholic fatty liver disease revealed by RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Scoparone: A Meta-analysis of its Therapeutic Potential in Liver Disease and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Scoparone (6,7-dimethoxycoumarin), a natural compound isolated from Artemisia capillaris, has demonstrated significant therapeutic potential in preclinical studies, primarily targeting liver diseases and inflammatory conditions. This guide provides a comparative meta-analysis of this compound's efficacy, drawing on available experimental data and elucidating its mechanisms of action through key signaling pathways. While preclinical evidence is promising, it is crucial to note the current absence of registered clinical trials for this compound, highlighting a critical gap in its translational development.
Comparative Efficacy of this compound
This compound's therapeutic effects have been evaluated in various in vitro and in vivo models of liver injury and inflammation. While direct head-to-head comparative studies with established drugs are limited, this section collocates available quantitative data to provide a preliminary assessment of its potency.
Anti-inflammatory Activity
This compound exhibits dose-dependent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound demonstrated a significant reduction in the production of nitric oxide (NO), a key inflammatory marker.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | This compound Concentration (µM) | Outcome Measure | % Inhibition (approx.) | Reference |
| RAW 264.7 | LPS | 25 | NO Production | Not Specified | [1] |
| RAW 264.7 | LPS | 50 | NO Production | Not Specified | [1] |
| RAW 264.7 | LPS | 100 | NO Production | Not Specified | [1] |
| RAW 264.7 | LPS | 200 | NO Production | Significant | [1] |
Hepatoprotective Effects
This compound has shown protective effects against liver damage in various animal models. Its efficacy is often attributed to its antioxidant, anti-inflammatory, and anti-fibrotic properties.
Table 2: In Vivo Hepatoprotective Effects of this compound
| Animal Model | Inducing Agent | This compound Dosage | Key Biomarkers | Observations | Reference |
| Rats | CCl4 | 20mg/kg | ALT, AST | Significantly decreased | [2] |
| Rats | Alcohol + High-Fat Diet | Not Specified | Not Specified | Alleviated liver injury | Not Specified |
Comparison with Alternative Therapeutic Agents
While direct comparative studies are scarce, we can infer this compound's potential by examining the efficacy of established hepatoprotective agents, Silymarin (B1681676) and N-acetylcysteine (NAC), in similar experimental models.
This compound vs. Silymarin
Silymarin, a flavonoid extract from milk thistle, is a widely used hepatoprotective agent. A comparative study on liver fibrosis induced by bile duct ligation in rats showed that both bicyclol (B1666982) and silymarin (100 mg/kg) offered protection, with bicyclol showing a better effect. Another study in a carbon tetrachloride (CCl4)-induced liver fibrosis rat model demonstrated that silymarin at 50 mg/kg was more effective at reducing liver fibrosis markers than a 200 mg/kg dose.[3]
This compound vs. N-acetylcysteine (NAC)
N-acetylcysteine is the standard of care for acetaminophen-induced acute liver failure and is also used off-label for other forms of acute liver injury. A meta-analysis of studies on non-acetaminophen-related acute liver failure showed that NAC improved transplant-free survival.[4] However, the evidence for a significant improvement in overall survival remains inconclusive.[4][5] A direct preclinical comparison with this compound in a standardized model of acute liver failure is needed to ascertain their relative efficacy.
Mechanistic Insights: Key Signaling Pathways
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and fibrosis.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β)/Smad pathway is a critical regulator of fibrosis. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-fibrotic genes.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a central inflammatory cascade. This compound has been demonstrated to suppress this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
Caption: this compound suppresses the TLR4/NF-κB inflammatory pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are outlines of commonly used methods in this compound research.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Caption: Workflow for CCl4-induced liver fibrosis model.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is used to screen for the anti-inflammatory activity of compounds.
Caption: Workflow for LPS-induced inflammation in vitro.
Conclusion and Future Directions
Preclinical evidence strongly suggests that this compound is a promising candidate for the treatment of liver diseases and inflammatory conditions. Its multifaceted mechanism of action, targeting key pathways like TGF-β/Smad and TLR4/NF-κB, provides a solid rationale for its therapeutic potential. However, the lack of direct comparative studies with established clinical agents and the complete absence of clinical trial data are significant hurdles that need to be addressed. Future research should focus on well-designed, head-to-head preclinical studies to establish a clearer efficacy profile for this compound. Most importantly, initiating phase I clinical trials is imperative to evaluate its safety, tolerability, and pharmacokinetic profile in humans, which will be the first step towards realizing its therapeutic promise.
References
- 1. wjgnet.com [wjgnet.com]
- 2. This compound as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. examine.com [examine.com]
- 5. N-acetylcysteine for acute liver failure not caused by paracetamol overdose | Cochrane [cochrane.org]
Scoparone's Synergistic Potential: A Comparative Guide for Therapeutic Advancement
For Immediate Release
A growing body of preclinical evidence suggests that scoparone, a coumarin (B35378) derived from Artemisia scoparia, exhibits significant synergistic effects when combined with a range of therapeutic agents. This guide provides a comprehensive overview of these findings, presenting quantitative data, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals. The data indicates that this compound may enhance the efficacy of antiseizure, anticancer, and anti-inflammatory drugs, potentially allowing for lower dosages and reduced side effects.
Synergistic Effects with Antiseizure Medications
This compound has demonstrated notable synergistic and additive interactions with classic antiseizure medications in preclinical models.
Table 1: Synergistic and Additive Effects of this compound with Antiseizure Drugs in the Mouse Maximal Electroshock (MES) Model
| Combination | Interaction Type | ED₅₀ of Antiseizure Drug Alone (mg/kg) | ED₅₀ of Antiseizure Drug in Combination with this compound (mg/kg) | Reference |
| This compound + Valproate | Synergistic | - | - | [1][2] |
| This compound + Phenobarbital | Additive | 28.85 | 18.71 (with 50 mg/kg this compound) | [2] |
| This compound + Borneol | Additive | - | - | [1] |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED₅₀ in combination suggests enhanced potency.
Experimental Protocol: Mouse Maximal Electroshock (MES) Seizure Model
The synergistic effects of this compound with antiseizure medications were evaluated using the maximal electroshock-induced seizure (MES) model in mice.[1][2]
-
Animal Model: Adult male albino Swiss mice were used.
-
Drug Administration: this compound, borneol, and classic antiseizure medications (valproate, phenobarbital) were administered intraperitoneally (i.p.), either alone or in combination.
-
Induction of Seizures: A maximal electroshock (0.2 seconds, 50 Hz, 25 mA) was delivered via ear-clip electrodes.
-
Endpoint: The protective effect of the drug combinations was determined by their ability to prevent the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The median effective dose (ED₅₀) for each drug alone and in combination was calculated. Isobolographic analysis was used to determine the nature of the interaction (synergistic, additive, or antagonistic).[1][2]
Potential Synergies with Anticancer Agents
While direct quantitative data on the synergistic effects of this compound with conventional anticancer drugs is still emerging, its known mechanisms of action strongly suggest a high potential for such interactions. This compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and migration, such as the NF-κB, PI3K/Akt, and STAT3 pathways.[3][4]
Signaling Pathways Targeted by this compound with Relevance to Cancer Therapy
This compound's ability to modulate these pathways suggests it could synergize with chemotherapeutic agents that are either resisted by or themselves activate these same pathways. For instance, doxorubicin (B1662922) is known to activate the NF-κB pathway, which can lead to chemoresistance.[5][6][7] this compound's inhibition of NF-κB could therefore potentially enhance the efficacy of doxorubicin.[3] Similarly, sorafenib's therapeutic effect in hepatocellular carcinoma is linked to its inhibition of the STAT3 and PI3K/Akt pathways, pathways also inhibited by this compound.[4][8][9]
Caption: Potential synergistic mechanisms of this compound with anticancer drugs.
Experimental Workflow for In Vitro Synergy Assessment
Standard methodologies like the checkerboard assay and isobologram analysis are employed to quantify synergistic interactions between this compound and other therapeutic agents.[1][10]
Caption: Experimental workflow for assessing drug synergy in vitro.
Potential Synergies with Anti-inflammatory Agents
This compound's established anti-inflammatory properties, mediated through the inhibition of pathways like NF-κB and the production of pro-inflammatory cytokines, suggest its potential for synergistic effects with other anti-inflammatory drugs such as NSAIDs and corticosteroids.[11]
Signaling Pathways in Inflammation Targeted by this compound
This compound has been shown to inhibit the production of inflammatory mediators by targeting key signaling pathways.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
While quantitative data from combination studies of this compound with drugs like dexamethasone (B1670325) or methotrexate (B535133) in inflammatory models are not yet widely available, the shared mechanistic pathways provide a strong rationale for investigating such combinations.
Conclusion
The available preclinical data strongly support the potential of this compound as a synergistic agent in combination therapies for a variety of conditions. Its ability to enhance the efficacy of existing drugs could lead to improved therapeutic outcomes, reduced dosages, and a better side-effect profile. Further research, particularly well-designed in vivo studies and clinical trials, is warranted to fully elucidate and harness the synergistic potential of this compound in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Activation of nuclear factor-kappaB during doxorubicin-induced apoptosis in endothelial cells and myocytes is pro-apoptotic: the role of hydrogen peroxide [pubmed.ncbi.nlm.nih.gov]
- 6. Polymeric Nanoparticles that Combine Dexamethasone and Naproxen for the Synergistic Inhibition of Il12b Transcription in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces atypical NF-κB activation through c-Abl kinase activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sorafenib and CuB exert synergistic antitumor effects against hepatocellular carcinoma cells via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits PMA-induced IL-8 and MCP-1 production through suppression of NF-kappaB activation in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Scoparone: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Scoparone, a compound investigated for its various pharmacological activities, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as toxic if swallowed and causes serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[1][2]
-
Lab Coat: A standard laboratory coat to protect from spills.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[3][4] It should never be disposed of down the drain or in regular trash.[5][6][7]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3][8] Incompatible chemicals should be kept separate to avoid dangerous reactions.[5]
-
-
Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2][3] The original container, if in good condition, is often a suitable choice.[3]
-
Solid waste, such as contaminated gloves and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.[3]
-
Liquid waste containing this compound should be collected in a designated liquid hazardous waste container.[3] Do not fill containers beyond 90-95% capacity to allow for expansion.[3]
-
-
Labeling and Documentation:
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]
-
The EHS department will coordinate with a certified hazardous waste disposal company for the final treatment and disposal, which typically involves high-temperature incineration.[4][9]
-
Always follow your local, regional, and national regulations for hazardous waste disposal.[1][6][10]
-
Quantitative Data Summary
| Parameter | Guideline |
| Hazard Classification | Acute toxicity - Oral (Category 3), Serious eye damage/irritation (Category 2)[1][2] |
| Container Fullness | Do not fill beyond 90-95% capacity.[3] |
| Satellite Accumulation Area (SAA) Time Limit | Waste containers can remain in an SAA for up to one year if partially filled.[3] |
| SAA Quantity Limit | Accumulation of more than 55 gallons of hazardous waste requires removal within three days.[3] |
| Drain Disposal | Prohibited for hazardous chemicals.[5][7] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management protocols.
References
- 1. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling Scoparone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Scoparone. It offers procedural, step-by-step guidance for safe operational use and disposal, ensuring user safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and causes serious eye irritation.[1][2][3] Adherence to proper safety protocols is mandatory to minimize exposure risk. The following table summarizes the required personal protective equipment and key safety measures.
| Equipment/Measure | Specification | Rationale |
| Respiratory Protection | Dust mask | To prevent inhalation of this compound dust.[4] |
| Hand Protection | Protective gloves (e.g., powder-free nitrile) | To avoid skin contact.[4][5] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[5] |
| Eye and Face Protection | Chemical safety goggles | To protect eyes from dust particles and potential splashes.[4] |
| Skin and Body Protection | Lab coat, long-sleeved work clothes | To prevent skin exposure.[4] Gowns should be low-permeability and have tight-fitting cuffs.[6] |
| Engineering Controls | Local exhaust system / Well-ventilated area | To minimize airborne concentrations of this compound dust.[2][4] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2][4] | To prevent accidental ingestion. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to ensure safety and experimental integrity. Follow these steps meticulously.
-
Preparation :
-
Handling :
-
Storage (Post-Handling) :
-
First Aid Measures :
-
If Swallowed : Get emergency medical help immediately. Rinse mouth.[2][4]
-
If in Eyes : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][4]
-
If on Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen.[2]
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[4]
-
Waste Collection :
-
Collect waste this compound and contaminated disposables (e.g., gloves, wipes) in a suitable, closed, and clearly labeled container.[2]
-
-
Disposal Method :
-
Adhered or collected material should be promptly disposed of.[2]
-
Follow institutional guidelines, which may involve a licensed professional waste disposal service.
-
Do not allow the chemical to be released into the environment.[4] For specific guidance, contact your institution's environmental health and safety department.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C11H10O4 | CID 8417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
